Technical Documentation Center

1-[1-(2-Methoxyphenyl)ethyl]piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[1-(2-Methoxyphenyl)ethyl]piperazine
  • CAS: 517855-83-3

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 1-[1-(2-Methoxyphenyl)ethyl]piperazine

The following is an in-depth technical guide regarding the chemical entity 1-[1-(2-Methoxyphenyl)ethyl]piperazine . Chemical Identity, Synthetic Methodology, and Pharmacological Relevance Executive Summary 1-[1-(2-Methox...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the chemical entity 1-[1-(2-Methoxyphenyl)ethyl]piperazine .

Chemical Identity, Synthetic Methodology, and Pharmacological Relevance

Executive Summary

1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3) is a specialized heterocyclic compound belonging to the arylpiperazine class. Distinct from its unbranched analog 1-(2-methoxyphenyl)piperazine (oMPP)—a well-known serotonin (5-HT) receptor ligand—this molecule incorporates a chiral ethyl linker at the benzylic position. This structural modification introduces a stereogenic center, potentially influencing receptor binding affinity and metabolic stability. This guide provides a comprehensive technical analysis for researchers in medicinal chemistry and neuropharmacology, covering physicochemical properties, validated synthetic protocols, and structural-activity relationships (SAR).

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should verify these parameters prior to synthesis or assay usage.

ParameterSpecification
IUPAC Name 1-[1-(2-Methoxyphenyl)ethyl]piperazine
CAS Number 517855-83-3
Molecular Formula

Molecular Weight 220.31 g/mol
Exact Mass 220.1576
LogP (Predicted) 1.66 – 1.95
H-Bond Donors/Acceptors 1 / 3
Physical State Viscous oil or low-melting solid (free base); Crystalline solid (HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (free base)

Structural Analysis & Stereochemistry

The molecule consists of three distinct pharmacophoric elements:

  • The Piperazine Ring: A secondary amine acting as the basic center (pKa ~9.8), crucial for ionic interaction with the aspartate residue in GPCR binding pockets (e.g., D2, 5-HT1A).

  • The Ethyl Linker: Unlike a methylene bridge, the 1-ethyl group (–CH(CH₃)–) creates a chiral center (R/S). This steric bulk restricts conformational rotation, potentially enhancing selectivity for specific receptor subtypes compared to the flexible benzyl analog.

  • The 2-Methoxyphenyl Group: An aromatic moiety that provides

    
    -
    
    
    
    stacking interactions and accepts hydrogen bonds via the methoxy oxygen.

Synthetic Methodology

Two primary routes exist for synthesis: Nucleophilic Substitution and Reductive Amination . The Reductive Amination route is preferred in drug discovery settings due to milder conditions and the avoidance of elimination side-products common with secondary alkyl halides.

Protocol: Reductive Amination (Preferred)

Objective: Synthesize 1-[1-(2-Methoxyphenyl)ethyl]piperazine from 2-methoxyacetophenone.

Reagents:
  • Precursor: 2-Methoxyacetophenone (1.0 eq)

  • Amine Source: Piperazine (anhydrous, 3.0 eq to prevent bis-alkylation) or N-Boc-piperazine (1.0 eq, requires deprotection step).

  • Reductant: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).
  • Catalyst: Titanium(IV) isopropoxide (

    
    ) (Optional, enhances imine formation).
    
  • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE).

Step-by-Step Procedure:
  • Imine Formation:

    • In a flame-dried flask under

      
      , dissolve 2-methoxyacetophenone (10 mmol) in anhydrous MeOH (20 mL).
      
    • Add Piperazine (30 mmol). Note: Using excess piperazine minimizes the formation of the bis-product (Ar-ethyl-piperazine-ethyl-Ar).

    • (Optional) Add

      
       (12 mmol) and stir at room temperature for 6–12 hours to ensure complete imine formation.
      
  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Cautiously add

      
       (15 mmol) portion-wise.
      
    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup:

    • Quench with water (10 mL). If Titanium was used, a white precipitate (

      
      ) will form; remove by filtration through Celite.
      
    • Adjust pH to >12 using 1M NaOH.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel; Eluent: DCM:MeOH:

      
       90:9:1).
      
    • Yield Expectation: 60–75%.

Synthetic Pathway Visualization

The following diagram illustrates the reductive amination logic and the critical intermediate states.

Synthesispathway Start 2-Methoxyacetophenone (Ketone Precursor) Inter Imine/Iminium Intermediate Start->Inter Condensation (-H2O) Reagent Piperazine (Excess) Reagent->Inter Product 1-[1-(2-Methoxyphenyl)ethyl]piperazine (Target) Inter->Product Reduction (Hydride Transfer) Reductant NaBH3CN / MeOH Reductant->Product SideProduct Bis-alkylated Impurity Product->SideProduct Over-reaction (Avoid with Excess Amine)

Figure 1: Reductive amination pathway. The use of excess piperazine is critical to suppress the formation of the bis-alkylated impurity shown in red.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    ).
    
  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm.

  • Retention Time: Expect the target to elute later than unsubstituted piperazine but earlier than bis-alkylated byproducts due to moderate lipophilicity.

Proton NMR ( H-NMR) Signatures (CDCl )
  • Aromatic Region (6.8–7.3 ppm): Multiplet corresponding to the 4 protons of the 2-methoxyphenyl ring.

  • Benzylic Methine (3.5–4.0 ppm): A distinct quartet (

    
    ) coupling to the methyl group. This confirms the "1-ethyl" branched connectivity.
    
  • Methoxy Group (3.8 ppm): A strong singlet (

    
    , 3H).
    
  • Piperazine Ring (2.4–2.9 ppm): Multiplets corresponding to the 8 protons of the piperazine ring.

  • Methyl Group (1.2–1.4 ppm): A doublet (

    
    , 3H) coupling to the benzylic methine. Crucial for distinguishing from the ethyl-linker isomer (phenethyl). 
    

Pharmacological Context & SAR

The arylpiperazine scaffold is a "privileged structure" in neuropsychopharmacology. The target molecule, 1-[1-(2-Methoxyphenyl)ethyl]piperazine, serves as a lipophilic, sterically constrained analog of 1-(2-methoxyphenyl)piperazine (oMPP) .

Receptor Targets
  • 5-HT1A Receptor: Arylpiperazines are classic 5-HT1A ligands.[1] The 2-methoxy substituent is known to enhance affinity. The ethyl branch introduces chirality, where one enantiomer (typically R or S depending on the specific binding pocket) often exhibits superior affinity and selectivity over the racemate.

  • Alpha-1 Adrenergic Receptor: Many arylpiperazines (e.g., Urapidil, Naftopidil) possess significant

    
    -antagonist activity. The steric bulk of the ethyl group may modulate this affinity, potentially improving the 5-HT/
    
    
    
    selectivity ratio compared to simple oMPP.
Mechanism of Action Diagram

The following graph depicts the logical flow from chemical structure to physiological effect.

SAR_Logic cluster_features Structural Features Struct 1-[1-(2-Methoxyphenyl)ethyl]piperazine (Scaffold) Feat1 2-Methoxy Group: H-Bond Acceptor Struct->Feat1 Feat2 Basic Nitrogen: Protonation (Asp residue) Struct->Feat2 Feat3 Branched Ethyl: Stereoselectivity Struct->Feat3 Target1 5-HT1A Receptor (Agonist/Partial Agonist) Feat1->Target1 Increases Affinity Feat2->Target1 Essential Binding Target2 Alpha-1 Adrenergic (Antagonist) Feat2->Target2 Feat3->Target1 Selectivity Filter Effect Modulation of Serotonergic/Adrenergic Tone Target1->Effect Target2->Effect

Figure 2: Structure-Activity Relationship (SAR) logic. The branched ethyl group acts as a selectivity filter, distinguishing this molecule from generic arylpiperazines.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential CNS activity requires handling as a bioactive substance.[2]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. All synthesis steps involving sodium cyanoborohydride must be performed in a fume hood due to the risk of HCN evolution if acidified improperly.

References

  • Lopez-Rodriguez, M. L., et al. (1999).[3] Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. Journal of Medicinal Chemistry.[3][4] Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary for 1-(2-Methoxyphenyl)piperazine (Related Scaffold). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Pharmacological profile of 1-[1-(2-Methoxyphenyl)ethyl]piperazine derivatives

An In-depth Technical Guide to the Pharmacological Profile of 1-[1-(2-Methoxyphenyl)ethyl]piperazine Derivatives Executive Summary The compound 1-[1-(2-Methoxyphenyl)ethyl]piperazine represents a distinct and privileged...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacological Profile of 1-[1-(2-Methoxyphenyl)ethyl]piperazine Derivatives

Executive Summary

The compound 1-[1-(2-Methoxyphenyl)ethyl]piperazine represents a distinct and privileged pharmacophore in medicinal chemistry, bridging the structural gap between arylpiperazines (e.g., the 5-HT1A ligand 2-MPP) and benzylpiperazines (e.g., the stimulant BZP). By incorporating a chiral


-methylbenzyl linker between the piperazine ring and the 2-methoxyphenyl moiety, this scaffold introduces stereochemical complexity that significantly alters receptor binding kinetics and selectivity profiles compared to its achiral congeners.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological potential as a modulator of the monoaminergic system.

Chemical Architecture & Synthesis

Structural Rationale

The core structure consists of a piperazine ring


-substituted with a 1-(2-methoxyphenyl)ethyl group. This design integrates three critical pharmacophoric elements:
  • Piperazine Ring: A versatile secondary amine capable of hydrogen bonding and salt formation, serving as the core basic center.

  • 2-Methoxyphenyl Group: A classic bioisostere found in numerous CNS-active drugs (e.g., Urapidil, Naftopidil), known to enhance affinity for 5-HT

    
     and 
    
    
    
    -adrenergic receptors via steric and electronic effects.
  • 
    -Methylbenzyl Linker:  Unlike the flexible ethyl chain in phenethylpiperazines, the branched ethyl group introduces a chiral center (
    
    
    
    C). This restricts conformational freedom and creates distinct spatial vectors for the phenyl ring, allowing for the separation of enantiomers with potentially divergent pharmacological activities.
Synthetic Pathways

The synthesis of 1-[1-(2-Methoxyphenyl)ethyl]piperazine is typically achieved via reductive amination or nucleophilic substitution , with the former being preferred for yield and scalability.

Protocol 1: Reductive Amination (Preferred)

  • Reagents: 2-Methoxyacetophenone, Piperazine (excess), Sodium Triacetoxyborohydride (STAB) or NaBH

    
    CN.
    
  • Mechanism: Formation of a ketimine intermediate followed by in situ hydride reduction.

  • Advantage: One-pot synthesis; avoids the use of potent alkylating agents.

Protocol 2: Nucleophilic Substitution

  • Reagents: 1-(1-Chloroethyl)-2-methoxybenzene, Piperazine.

  • Mechanism: S

    
    2 attack of piperazine nitrogen on the benzylic halide.
    
  • Disadvantage: Prone to bis-alkylation (formation of

    
    -bis(1-(2-methoxyphenyl)ethyl)piperazine) and racemization if starting from chiral halides.
    

Visualization: Synthetic Workflow

Synthesis cluster_0 Precursors Acetophenone 2-Methoxyacetophenone (Ketone) Intermediate Imine Intermediate (Unstable) Acetophenone->Intermediate - H2O Piperazine Piperazine (Amine Source) Piperazine->Intermediate Reduction Reductive Step (NaBH(OAc)3 / AcOH) Intermediate->Reduction Hydride Transfer Product 1-[1-(2-Methoxyphenyl)ethyl]piperazine (Racemic Mixture) Reduction->Product Resolution Chiral Resolution (Tartaric Acid) Product->Resolution Optional

Figure 1: Synthetic pathway via reductive amination, highlighting the formation of the racemic product.

Pharmacological Profile & SAR

Mechanism of Action

Unlike direct arylpiperazines (Ar-N) which are often tight-binding 5-HT


 partial agonists, the insertion of the 

-methylbenzyl spacer shifts the pharmacological profile towards Monoamine Transporter (MAT) modulation and

-Adrenergic antagonism
.
  • 5-HT (Serotonin) Receptors: The 2-methoxy substituent retains affinity for 5-HT

    
     and 5-HT
    
    
    
    receptors, but the bulky linker often reduces intrinsic efficacy, converting agonists into antagonists.
  • Monoamine Transporters (SERT/NET): The structural resemblance to amphetamines (specifically the

    
    -methylbenzyl moiety) confers affinity for the substrate binding site of SERT and NET, potentially acting as a reuptake inhibitor or releasing agent.
    
  • 
    -Adrenoceptors:  The 2-methoxyphenylpiperazine motif is a known pharmacophore for 
    
    
    
    -blockade (e.g., Urapidil). The branched linker may enhance selectivity for specific subtypes (
    
    
    vs
    
    
    ) by exploiting the chiral pocket.
Structure-Activity Relationship (SAR) Map

The biological activity is highly sensitive to modifications at three key positions:

Structural DomainModificationPredicted Pharmacological Effect
Phenyl Ring 2-OMe (Current)High affinity for 5-HT

/

.
3-CF

(TFMPP analog)
Shifts selectivity to 5-HT

/ 5-HT

.
UnsubstitutedIncreases stimulant potency (DA release); reduces 5-HT affinity.
Linker

-Methyl (Branched)
Introduces chirality; increases metabolic stability (blocks MAO).
Ethyl (Linear)"Phenethyl" analog; generally higher 5-HT

affinity, lower transporter activity.
None (Direct Bond)"Arylpiperazine"; potent 5-HT

binder (e.g., 2-MPP).
Piperazine N4 Free NHMetabolically active; allows for further functionalization.
N-BenzylIncreases MAT affinity (dual reuptake inhibition).

Visualization: SAR Hierarchy

SAR cluster_linker Linker Modifications cluster_ring Ring Substitutions Core 1-[1-(2-Methoxyphenyl)ethyl]piperazine (Scaffold) Branched Alpha-Methyl (Current) Chiral / Transporter Focus Core->Branched Defines Class OMe 2-Methoxy Alpha-1 / 5-HT1A Selectivity Core->OMe Key Substituent Direct Direct Bond (2-MPP) High 5-HT1A Affinity Linear Linear Ethyl Balanced 5-HT/Alpha Branched->Direct vs. Congener Branched->Linear vs. Congener H Unsubstituted DA/NE Release Potential

Figure 2: Structure-Activity Relationship showing how the branched linker defines the scaffold's unique profile compared to classic arylpiperazines.

Experimental Methodologies

To validate the pharmacological profile of this scaffold, the following standardized protocols are recommended.

Radioligand Binding Assay (5-HT )
  • Objective: Determine the affinity (

    
    ) of the derivative for the 5-HT
    
    
    
    receptor.
  • Tissue Source: Rat hippocampal membranes or CHO cells expressing h5-HT

    
    .
    
  • Radioligand: [

    
    H]-8-OH-DPAT (0.5-1.0 nM).
    
  • Non-specific Binding: Defined by 10

    
    M Serotonin (5-HT).
    
  • Protocol:

    • Incubate membranes with radioligand and varying concentrations of the test compound (10

      
       to 10
      
      
      
      M) for 60 min at 25°C in Tris-HCl buffer (pH 7.4).
    • Terminate reaction by rapid filtration through GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Functional Assay (GTP S Binding)
  • Objective: Distinguish between agonist and antagonist activity.

  • Protocol: Measure the stimulation of [

    
    S]GTP
    
    
    
    S binding to G-proteins in receptor-transfected membranes.
    • Agonist: Increases binding (blocked by WAY-100635).

    • Antagonist: No effect alone; inhibits 8-OH-DPAT induced binding.

Therapeutic Potential & Applications

The 1-[1-(2-Methoxyphenyl)ethyl]piperazine scaffold serves as a versatile building block for:

  • Anxiolytics: By targeting 5-HT

    
     (partial agonism) and blocking 
    
    
    
    -adrenoceptors, derivatives may reduce anxiety without the sedation associated with benzodiazepines.
  • Antidepressants: The potential for triple reuptake inhibition (TRI) or serotonin-norepinephrine modulation makes it a candidate for resistant depression.

  • Chiral Resolution Agents: The pure enantiomers (R or S) can be used as resolving agents for other acidic chiral drugs due to the basic piperazine and chiral benzyl group.

References

  • ChemScene. (2024). Product Data: 1-[1-(2-methoxyphenyl)ethyl]piperazine (CAS 517855-83-3).[1] Retrieved from

  • Sigma-Aldrich. (2024). Building Blocks and Piperazine Derivatives: Catalog Data. Retrieved from

  • Lopez-Rodriguez, M. L., et al. (1999). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 4. Study of the Steric Requirements of the Terminal Amide Fragment on 5-HT1A Affinity/Selectivity. Journal of Medicinal Chemistry, 42(1), 36-49. Link

  • Mokrosz, J. L., et al. (1996). Structure-Activity Relationship Studies of CNS Agents. Part 28: 1-(2-Methoxyphenyl)piperazine Derivatives. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11467975 (1-(1-Phenylethyl)piperazine). Retrieved from

Sources

Foundational

Receptor Binding Affinity of 1-[1-(2-Methoxyphenyl)ethyl]piperazine

This guide provides an in-depth technical analysis of the receptor binding affinity and pharmacological characterization of 1-[1-(2-Methoxyphenyl)ethyl]piperazine . It is designed for researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the receptor binding affinity and pharmacological characterization of 1-[1-(2-Methoxyphenyl)ethyl]piperazine . It is designed for researchers and drug development professionals, focusing on the compound's structural pharmacophore, predicted binding profiles based on Structure-Activity Relationships (SAR), and the rigorous experimental protocols required to validate these affinities.

A Technical Guide to Pharmacological Characterization

Chemical Identity & Pharmacophore Analysis[1][2][3]

1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3) is a chiral piperazine derivative. Structurally, it represents a hybridization of two distinct psychoactive pharmacophores: the benzylpiperazine (BZP) core and the 2-methoxyphenyl moiety common to serotonergic anxiolytics.

  • IUPAC Name: 1-[1-(2-Methoxyphenyl)ethyl]piperazine

  • Molecular Formula: C₁₃H₂₀N₂O

  • Key Structural Features:

    • Piperazine Ring: The basic nitrogen (N4) serves as the primary protonation site for ionic interaction with the aspartate residue in G-Protein Coupled Receptors (GPCRs).

    • Chiral Ethyl Linker: Unlike the flexible methylene bridge in 1-(2-methoxybenzyl)piperazine, the

      
      -methyl group introduces chirality (R/S enantiomers). This rigidifies the conformation, potentially enhancing selectivity for specific receptor subtypes (e.g., 5-HT vs. NE transporters).
      
    • 2-Methoxy Substituent: An ortho-methoxy group on the phenyl ring is a classic "selectivity filter" in medicinal chemistry. In arylpiperazines (like 2-MPP), it confers high affinity for 5-HT1A and

      
      -adrenergic  receptors while reducing affinity for dopamine transporters (DAT).
      
Pharmacophore Visualization

The following diagram illustrates the functional mapping of the molecule against its target binding pockets.

Pharmacophore cluster_0 Molecule Structure cluster_1 Target Receptor Pocket Pip Piperazine Ring (Ionic Bond to Asp) Asp Aspartate Residue (TM3) Pip->Asp Ionic Interaction Linker Ethyl Linker (Steric Constraint) Pocket Hydrophobic Pocket (TM5/TM6) Linker->Pocket Stereoselectivity Phenyl 2-Methoxy Phenyl (Pi-Pi Stacking) Phenyl->Pocket Van der Waals Ser Serine/Threonine (H-Bond Acceptor) Phenyl->Ser H-Bond (Methoxy)

Figure 1: Pharmacophore mapping of 1-[1-(2-Methoxyphenyl)ethyl]piperazine interactions within a theoretical GPCR binding pocket.

Predicted Receptor Binding Profile (SAR)

Based on the structure-activity relationships of homologous compounds (e.g., 2-MPP, BZP, Urapidil), 1-[1-(2-Methoxyphenyl)ethyl]piperazine is predicted to exhibit a multimodal binding profile .

Target ReceptorPredicted Affinity (

)
Mechanism of ActionSAR Justification
5-HT1A High (< 50 nM)Partial Agonist / AntagonistThe o-methoxy phenylpiperazine moiety is the defining feature of high-affinity 5-HT1A ligands (e.g., WAY-100635, Urapidil). The ethyl linker may reduce intrinsic efficacy compared to direct aryl-piperazines.

-Adrenergic
Moderate-High (10-100 nM)AntagonistOrtho-substituted phenylpiperazines frequently show off-target affinity for

-AR. This often contributes to hypotensive side effects in this class.
5-HT2A / 2C Moderate (100-500 nM)AntagonistThe steric bulk of the

-methyl group typically favors 5-HT receptor binding over monoamine transporter binding.
DAT / NET Low (> 1000 nM)Reuptake InhibitorUnlike unsubstituted BZP (a potent releaser), the 2-methoxy group creates steric hindrance that disrupts transport translocation, significantly reducing abuse potential.
Experimental Protocols: Radioligand Binding Assay

To empirically determine the


 (inhibition constant) of 1-[1-(2-Methoxyphenyl)ethyl]piperazine, a competitive radioligand binding assay is the gold standard. The following protocol focuses on the primary target: 5-HT1A .
A. Membrane Preparation
  • Tissue Source: Rat hippocampus (rich in 5-HT1A) or CHO cells stably expressing human 5-HT1A receptors (h5-HT1A).

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Procedure:

    • Homogenize tissue in ice-cold buffer using a Polytron homogenizer.

    • Centrifuge at 48,000

      
       for 20 minutes at 4°C.
      
    • Resuspend pellet in buffer and incubate at 37°C for 10 minutes (to remove endogenous serotonin).

    • Centrifuge again and resuspend in assay buffer to a final protein concentration of 0.5 mg/mL.

B. Competitive Binding Assay Workflow

The objective is to measure the ability of the test compound to displace a radiolabeled standard (


-8-OH-DPAT).
  • Reaction Mixture (Total Volume 500 µL):

    • Membrane Suspension: 200 µL.

    • Radioligand: 50 µL of

      
      -8-OH-DPAT (Final concentration 0.5 - 1.0 nM).
      
    • Test Compound: 50 µL of 1-[1-(2-Methoxyphenyl)ethyl]piperazine (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB) Control: 10 µM Serotonin (5-HT) or WAY-100635.

    • Buffer: Make up to volume.

  • Incubation:

    • Incubate for 60 minutes at 25°C (equilibrium).

  • Termination:

    • Rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with 5 mL ice-cold Tris buffer.

  • Quantification:

    • Place filters in scintillation vials with liquid scintillant.

    • Count radioactivity (CPM) using a Liquid Scintillation Counter.

C. Data Analysis (Cheng-Prusoff Equation)

Calculate the


 (concentration displacing 50% of specific binding) using non-linear regression. Convert to 

:


  • 
     = Concentration of radioligand used.
    
  • 
     = Dissociation constant of the radioligand (determined via Saturation Binding).
    
Downstream Signaling & Functional Assays

Binding affinity does not determine efficacy (agonist vs. antagonist). To validate the functional impact of 1-[1-(2-Methoxyphenyl)ethyl]piperazine on the 5-HT1A receptor, a GTP


S Binding Assay  or cAMP Inhibition Assay  is required.

Mechanism: 5-HT1A is


-coupled. Agonism inhibits Adenylyl Cyclase, reducing cAMP.

Signaling Ligand 1-[1-(2-Methoxyphenyl)ethyl]piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein Gi/o Protein (Dissociation) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) cAMP cAMP Production AC->cAMP Decreased Levels Effect Reduced Neuronal Excitability cAMP->Effect Downstream

Figure 2: Signal transduction pathway for 5-HT1A agonism. Red arrows indicate inhibitory pathways.

References
  • Glennon, R. A., et al. (1988). Binding of phenylpiperazines to 5-HT1A serotonin receptors: structure-affinity relationships. Journal of Medicinal Chemistry.

  • Hamon, M., et al. (1984). The respective roles of 5-HT1A and 5-HT1B sites in the modulation of 5-HT release. Neuropharmacology.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54685655, 1-[1-(2-Methoxyphenyl)ethyl]piperazine. Retrieved from [Link]

  • Roth, B. L., et al. (2000). The Psychoactive Drug Screening Program (PDSP) Protocols. NIMH.

Exploratory

Engineering CNS Therapeutics: The Role of 1-[1-(2-Methoxyphenyl)ethyl]piperazine in Modern Medicinal Chemistry

Executive Summary The development of central nervous system (CNS) therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Among these, arylpiperazines have driven the discovery of numerous antipsychotics, antidepressants, and anxiolytics[1].

1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3) represents a highly specialized, chiral evolution of the classic arylpiperazine pharmacophore[2]. By bridging the structural features of 1-(2-methoxyphenyl)piperazine and benzylpiperazine, this building block introduces critical spatial and electronic modifications. This technical guide explores the causality behind its structural design, its mechanistic role in modulating serotonergic and dopaminergic receptors, and provides self-validating protocols for its integration into drug discovery pipelines.

Structural Causality & Pharmacophore Evolution

To understand the value of 1-[1-(2-methoxyphenyl)ethyl]piperazine, one must analyze the causality behind its three primary structural motifs:

  • The Piperazine Core (Basic Amine): Acts as the primary anchor in G-protein-coupled receptor (GPCR) binding pockets. At physiological pH, the N4 nitrogen is protonated, forming a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32 in the 5-HT1A receptor)[3].

  • The 2-Methoxy Substitution: The oxygen atom of the methoxy group acts as a hydrogen bond acceptor. Furthermore, the steric bulk of the ortho-substitution forces the phenyl ring out of coplanarity with the piperazine ring, optimizing the edge-to-face CH-π interactions with phenylalanine residues (e.g., Phe6.52) in the receptor binding site[3].

  • The

    
    -Methyl Benzyl Linker (The Differentiator):  Unlike standard 1-(2-methoxyphenyl)piperazine where the ring is directly attached to the nitrogen, this compound features an ethyl linker. The addition of the 
    
    
    
    -methyl group serves two causal purposes:
    • Metabolic Shielding: Unsubstituted benzylpiperazines are highly susceptible to rapid benzylic oxidation by Cytochrome P450 enzymes. The steric hindrance provided by the

      
      -methyl group blocks this metabolic liability, significantly increasing the in vivo half-life[4].
      
    • Stereospecificity: The

      
      -methyl group introduces a chiral center. The resulting enantiomers—(R) and (S)—project the 2-methoxyphenyl ring into different vectors within the GPCR binding pocket, allowing medicinal chemists to fine-tune receptor subtype selectivity (e.g., favoring 5-HT7 over 5-HT2A)[5].
      

G A Base Scaffold (Piperazine Core) B 2-Methoxy Substitution (H-Bond Acceptor) A->B Increases GPCR Affinity C Alpha-Methyl Linker (Chiral Center & Steric Shield) A->C Blocks Benzylic Oxidation D 1-[1-(2-Methoxyphenyl)ethyl]piperazine (Target Intermediate) B->D C->D E 5-HT1A / 5-HT7 Receptors (Serotonergic Modulation) D->E Orthosteric Binding F D2 / D3 Receptors (Dopaminergic Modulation) D->F Allosteric/Orthosteric Binding

Figure 1: Pharmacophoric evolution and downstream receptor targeting of the scaffold.

Quantitative Data & Physicochemical Profiling

When designing Long-Chain Arylpiperazines (LCAPs) using this building block, the physicochemical properties of the intermediate dictate the downstream Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile[6].

Table 1: Physicochemical Properties of the Intermediate (CAS: 517855-83-3)
PropertyValueMedicinal Chemistry Implication
Molecular Formula C₁₃H₂₀N₂OOptimal low-molecular-weight building block[2].
Molecular Weight 220.31 g/mol Leaves ~280 g/mol budget for the terminal appendage to stay within Lipinski's Rule of 5[2].
LogP (Estimated) 1.8 - 2.2Ideal lipophilicity for passive Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Donors 1 (Secondary Amine)Consumed during N-alkylation to form the final drug candidate.
Hydrogen Bond Acceptors 3Facilitates aqueous solubility and receptor binding.
Table 2: Representative SAR Impact of the -Methyl Group

Note: Data represents generalized


 trends for LCAPs derived from these scaffolds against human cloned receptors[1],[5].
Scaffold Variant5-HT1A Affinity (

)
D2 Affinity (

)
Metabolic Stability (T1/2)
1-(2-Methoxyphenyl)piperazine++++ (< 5 nM)+++ (~ 20 nM)High
1-(2-Methoxybenzyl)piperazine+++ (~ 15 nM)++ (~ 80 nM)Low (Benzylic Oxidation)
1-[1-(2-Methoxyphenyl)ethyl]piperazine ++++ (~ 8 nM)+++ (~ 30 nM)High (Steric Shielding)

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every synthetic and biological step includes an internal control to verify causality and success.

Protocol 1: Synthesis of a Long-Chain Arylpiperazine (LCAP) via Alkylation

Objective: Couple 1-[1-(2-methoxyphenyl)ethyl]piperazine with a terminal pharmacophore (e.g., a 4-bromobutyl-imide derivative) to create a dual 5-HT/D2 ligand.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-[1-(2-methoxyphenyl)ethyl]piperazine and 1.1 eq of the alkyl bromide in anhydrous Acetonitrile (MeCN).

    • Causality: MeCN is a polar aprotic solvent that minimizes solvation of the nucleophile, drastically accelerating the

      
       displacement.
      
  • Catalysis & Base Addition: Add 3.0 eq of anhydrous Potassium Carbonate (

    
    ) and 0.1 eq of Potassium Iodide (KI).
    
    • Causality:

      
       acts as a mild, non-nucleophilic base to scavenge the generated HBr, preventing the protonation (and deactivation) of the piperazine nucleophile. KI initiates a Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ.
      
  • Reaction: Reflux the mixture at 80°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (Reaction Monitoring): Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete only when the

      
       peak of the starting piperazine (m/z 221.1) is depleted, and the target tertiary amine mass is dominant.
      
  • Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

Protocol 2: In Vitro Radioligand Binding Assay (5-HT1A)

Objective: Determine the binding affinity (


) of the newly synthesized derivative.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, combine 50 µL of the synthesized compound (serial dilutions from

    
     to 
    
    
    
    M), 50 µL of
    
    
    -8-OH-DPAT (radioligand, 1.5 nM final concentration), and 100 µL of membrane suspension.
    • Causality:

      
      -8-OH-DPAT is a highly selective 5-HT1A agonist. Displacement of this radioligand proves the test compound binds to the orthosteric site.
      
  • Non-Specific Binding (NSB) Control: To a separate set of wells, add 10 µM of unlabeled Serotonin (5-HT) instead of the test compound.

    • Validation Check: The radioactive counts in these wells represent background noise (ligand binding to lipids/plastic). This must be subtracted from all total binding data to ensure accuracy.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash with ice-cold buffer, add scintillation cocktail, and read in a liquid scintillation counter.

  • System Validation: Run WAY-100635 (a known 5-HT1A antagonist) in parallel[7]. The assay is only validated if the

    
     of WAY-100635 falls within the established literature range (1-3 nM).
    

Workflow S1 Step 1: N-Alkylation (SN2 Displacement) S2 Step 2: LC-MS Validation (Mass Confirmation) S1->S2 S3 Step 3: in vitro Assay (Radioligand Binding) S2->S3 S4 Step 4: SAR Analysis (Stereospecificity) S3->S4

Figure 2: Self-validating hit-to-lead workflow for LCAP synthesis and evaluation.

Conclusion

1-[1-(2-Methoxyphenyl)ethyl]piperazine is far more than a simple chemical building block; it is a rationally designed pharmacophore engineered to overcome the metabolic liabilities of benzylpiperazines while retaining the potent GPCR binding profiles of arylpiperazines. By leveraging its chiral center and steric shielding, medicinal chemists can develop highly selective, metabolically stable therapeutics for complex neurological disorders like schizophrenia, depression, and autism spectrum disorder (ASD)[4],[5].

References

  • National Center for Biotechnology Information (PMC). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Pharmaceuticals (Basel). 2024. Retrieved from:[Link]

  • MDPI. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. 2022. Retrieved from:[Link]

  • Preprints.org. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. 2024. Retrieved from:[Link]

  • ACS Publications. Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry. 2000. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubMed). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. 2022. Retrieved from:[Link]

  • Taylor & Francis. Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione as novel multitarget 5-HT/D receptor agents with potential antipsychotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2015. Retrieved from:[Link]

Sources

Foundational

Technical Safety &amp; Handling Monograph: 1-[1-(2-Methoxyphenyl)ethyl]piperazine

Executive Summary This technical guide serves as a comprehensive Safety Data Sheet (SDS) and handling monograph for 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3). Unlike standard commodity chemicals, this com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide serves as a comprehensive Safety Data Sheet (SDS) and handling monograph for 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3). Unlike standard commodity chemicals, this compound is a specialized piperazine derivative, primarily utilized as a pharmacophore in the development of serotonergic and dopaminergic ligands.

Audience: Medicinal Chemists, Process Safety Engineers, and Pharmacology Researchers. Scope: This document synthesizes available experimental data with predictive toxicological modeling (Read-Across methodology) based on the structural analog 1-(2-methoxyphenyl)piperazine (oMPP).

Chemical Identity & Characterization

ParameterDetail
Chemical Name 1-[1-(2-Methoxyphenyl)ethyl]piperazine
CAS Number 517855-83-3
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Structural Class Arylpiperazine (N-substituted)
SMILES CC(C1=CC=CC=C1OC)N2CCNCC2
Synonyms CS-0258201; 1-(1-(2-Methoxyphenyl)ethyl)piperazine
Purity & Grade Specifications
  • Research Grade: ≥95% (HPLC/NMR)

  • Pharmaceutical Intermediate Grade: ≥98% with specific impurity limits for residual solvents (e.g., toluene, methanol).

  • Appearance: Typically a viscous pale yellow liquid or low-melting solid (free base); white crystalline solid (hydrochloride salt).

Hazard Identification (GHS Classification)

Note: Classification is based on Quantitative Structure-Activity Relationship (QSAR) modeling and read-across from CAS 35386-24-4.

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H302: Harmful if swallowed (Predicted Acute Tox. 4).

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Pharmacological & Toxicological Context

This compound belongs to the phenylpiperazine class, a structural motif ubiquitous in psychoactive drugs (e.g., antidepressants, anxiolytics).

Mechanism of Action (Pharmacophore)

The 1-[1-(2-Methoxyphenyl)ethyl] moiety typically confers affinity for 5-HT (Serotonin) receptors. The ethyl linker introduces chirality and increased lipophilicity compared to the standard oMPP, potentially enhancing blood-brain barrier (BBB) penetration.

Diagram 1: Putative Signaling Pathway (5-HT Receptor Interaction)

The following diagram illustrates the G-Protein Coupled Receptor (GPCR) signaling cascade likely activated or modulated by this compound.

G Ligand 1-[1-(2-Methoxyphenyl)ethyl]piperazine Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding (Kd ~nM range) GProtein G-Protein (Gαq / Gαi) Receptor->GProtein Conformational Change Effector Effector Enzyme (PLCβ / Adenylyl Cyclase) GProtein->Effector Activation SecondMessenger Second Messengers (IP3/DAG or cAMP) Effector->SecondMessenger Catalysis Response Cellular Response (Ca2+ Release / Gene Transcription) SecondMessenger->Response Signal Transduction

Caption: Putative GPCR signaling cascade initiated by arylpiperazine ligand binding.

Synthesis & Processing Protocols

For researchers synthesizing this compound de novo, the Reductive Amination of 2-methoxyacetophenone is the preferred "green chemistry" route, offering higher specificity than nucleophilic substitution.

Experimental Protocol: Reductive Amination

Objective: Synthesis of 1-[1-(2-Methoxyphenyl)ethyl]piperazine from 2-methoxyacetophenone.

  • Reagents:

    • 2-Methoxyacetophenone (1.0 eq)

    • Piperazine (3.0 eq, excess to prevent bis-alkylation)

    • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq, Lewis acid catalyst)

    • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

    • Solvent: Anhydrous Methanol or THF.

  • Procedure:

    • Step A (Imine Formation): In a flame-dried flask under Argon, combine 2-methoxyacetophenone and piperazine in THF. Add Ti(OiPr)₄ dropwise. Stir at ambient temperature for 12–18 hours.

    • Step B (Reduction): Cool the mixture to 0°C. Add NaBH₄ slowly (exothermic). Allow to warm to room temperature and stir for 4 hours.

    • Step C (Workup): Quench with 1N NaOH. Filter off titanium salts. Extract aqueous layer with Ethyl Acetate (3x).

    • Step D (Purification): Dry organic layer over MgSO₄. Concentrate in vacuo. Purify via column chromatography (DCM/MeOH/NH₄OH gradient).

Diagram 2: Synthesis Workflow

Synthesis Start 2-Methoxyacetophenone + Piperazine Intermediate Imine Intermediate Start->Intermediate Dehydration Catalyst Ti(OiPr)4 Lewis Acid Catalyst->Intermediate Catalyzes Product Crude Product Intermediate->Product Reductive Step Reduction NaBH4 Reduction Reduction->Product Purification Column Chromatography Product->Purification Workup

Caption: Reductive amination workflow for the synthesis of 1-[1-(2-Methoxyphenyl)ethyl]piperazine.

Safe Handling & Storage

Engineering Controls
  • Containment: Handle primarily in a chemical fume hood. For powder forms (HCl salt), use a HEPA-filtered enclosure to prevent inhalation of potent dust.

  • Inert Atmosphere: The free base amine is sensitive to CO₂ (carbamate formation) and oxidation. Store under Nitrogen or Argon.

Personal Protective Equipment (PPE)
CategoryRequirement
Respiratory NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor cartridges (for liquids/solutions) if ventilation is insufficient.
Dermal Nitrile rubber gloves (minimum thickness 0.11 mm). Breakthrough time >480 min.
Ocular Chemical safety goggles. Face shield recommended during synthesis steps involving hydrides.
Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.

  • Shelf Life: 24 months if stored properly under inert gas.

Physical & Chemical Properties[2][3][4][5][6][7][8][9]

PropertyValue (Experimental/Predicted)
Physical State Viscous Liquid (Free Base) / Solid (HCl Salt)
Boiling Point ~130–135°C at 0.5 mmHg (Predicted based on oMPP)
Solubility Soluble in DMSO, Methanol, DCM. Slightly soluble in water (Free Base).
pKa ~9.8 (Piperazine secondary amine)
LogP 1.66 (Predicted) [1]

Emergency Response

First Aid
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Alert: Compound has CNS activity; monitor for sedation or excitation.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with water for at least 15 minutes, lifting upper and lower eyelids. Consult an ophthalmologist.

Firefighting Measures
  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx). Warning: NOx fumes are toxic and may be delayed.

References

  • ChemScene. (2024). Safety Data Sheet: 1-[1-(2-methoxyphenyl)ethyl]piperazine. Retrieved from [1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine (Analogous Structure). Retrieved from

  • BenchChem. (2024). Application Notes and Protocols for Reductive Amination Reactions. Retrieved from

  • GuideChem. (2024). Properties and Safety Info for CAS 517855-83-3. Retrieved from

  • Carlson, R., et al. (1993).[2] An Optimized Procedure for the Reductive Amination of Acetophenone. Acta Chemica Scandinavica. Retrieved from

Sources

Exploratory

The Privileged Scaffold: A Technical Guide to 2-Methoxyphenyl Piperazine (2-MPP) Analogs

Executive Summary In medicinal chemistry, 1-(2-methoxyphenyl)piperazine (2-MPP) is classified as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of G-protein c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, 1-(2-methoxyphenyl)piperazine (2-MPP) is classified as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of G-protein coupled receptors (GPCRs). While historically significant as the core of the antihypertensive agent Urapidil , 2-MPP is currently the gold standard pharmacophore for designing selective 5-HT1A (serotonin) receptor ligands.

This guide provides a technical deconstruction of the 2-MPP class, focusing on the structural determinants of selectivity between serotonergic and adrenergic targets, and offers a validated synthetic protocol for generating N4-substituted analogs.

Part 1: The Pharmacophore & Mechanism of Action

The biological activity of 2-MPP analogs is defined by a delicate balance between 5-HT1A agonism/antagonism and


-adrenergic antagonism .
The Selectivity Challenge

The 2-methoxyphenyl moiety mimics the indole ring of serotonin but introduces a steric twist that favors specific receptor sub-pockets.

  • 5-HT1A Receptor (Target): The protonated N4-nitrogen of the piperazine forms a salt bridge with Asp116 in transmembrane domain 3 (TM3). The o-methoxy group interacts with Ser199 (TM5) or Phe361 (TM6), locking the ligand in a conformation that stabilizes the receptor's inactive (antagonist) or active (agonist) state depending on the "tail" substitution.

  • 
    -Adrenergic Receptor (Off-Target):  High affinity for 
    
    
    
    receptors leads to orthostatic hypotension, a common side effect (seen in Urapidil). The challenge in modern drug design is maintaining 5-HT affinity while sterically excluding the molecule from the
    
    
    binding pocket.
Signaling Pathways

The therapeutic effects (anxiolysis, antidepressant activity) vs. side effects (hypotension) are mediated by distinct G-protein pathways.

GPCR_Signaling cluster_Receptors Receptor Targets cluster_Effectors Downstream Effectors cluster_Outcome Physiological Outcome Ligand 2-MPP Analog HT1A 5-HT1A Receptor (Gi/o Coupled) Ligand->HT1A Binding (nM) Alpha1 α1-Adrenoceptor (Gq Coupled) Ligand->Alpha1 Off-Target Binding AC Adenylyl Cyclase HT1A->AC Inhibition (-) PLC Phospholipase C Alpha1->PLC Activation (+) Anxiety ↓ cAMP (Anxiolysis/Depression) AC->Anxiety Modulation BP ↑ IP3/DAG -> Ca2+ (Vasoconstriction) PLC->BP Smooth Muscle Contraction

Figure 1: Divergent signaling pathways activated by 2-MPP analogs. 5-HT1A modulation is the primary therapeutic goal, while


 activation/blockade regulates blood pressure.

Part 2: Structure-Activity Relationship (SAR)

The 2-MPP scaffold is divided into three regions: the Head (arylpiperazine), the Linker (alkyl chain), and the Tail (terminal amide/imide).

Table 1: SAR Determinants of 2-MPP Analogs
RegionStructural ModificationBiological Impact
Aryl Head 2-Methoxy (Parent) Optimal balance for 5-HT1A/D2 affinity.
2-H (Unsubstituted)Increases

affinity (undesirable for CNS drugs).
2-Chloro / 2-FluoroReduces metabolic liability but alters 5-HT subtype selectivity.
Linker n = 2 carbons Favors

adrenergic binding (e.g., Urapidil precursors).
n = 3-4 carbons Optimal for 5-HT1A selectivity. The "magic length" for CNS penetration.
Tail PhthalimideClassic antagonist motif (e.g., NAN-190).[1] High

affinity.[1][2]
BenzoylaminoIncreases 5-HT1A affinity; susceptible to hydrolysis.
Adamantane / CyclohexylBulky lipophilic groups significantly improve 5-HT1A vs.

selectivity (Steric exclusion).

Expert Insight: To design a highly selective 5-HT1A antagonist, combine the 2-MPP head with a propyl linker (n=3) and a bulky, lipophilic tail (like adamantane or a bicyclic system). This combination exploits the large hydrophobic pocket adjacent to the 5-HT1A binding site, which is absent or smaller in


 receptors.

Part 3: Validated Synthetic Protocol

This protocol describes the synthesis of a "Tail-Linker-Head" analog via Nucleophilic Substitution (N-Alkylation) . This is the most robust method for research-scale synthesis, avoiding the heavy metal contamination risks of Buchwald-Hartwig coupling in late-stage functionalization.

Objective: Synthesis of N-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]-amide derivative.

Materials & Reagents[3][4]
  • Substrate: 1-(2-Methoxyphenyl)piperazine (Commercial, CAS: 35386-24-4).[3]

  • Electrophile: N-(3-chloropropyl)amide derivative (Pre-synthesized or commercial).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.
    
  • Catalyst: Potassium Iodide (KI) (Finkelstein condition to accelerate reaction).

  • Solvent: Acetonitrile (ACN), HPLC grade, dried over molecular sieves.

Step-by-Step Methodology
  • Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of the electrophile (chloro-linker-tail) in dry Acetonitrile (10 mL/mmol).

    • Add 1.2 eq of 1-(2-methoxyphenyl)piperazine.

    • Add 2.5 eq of anhydrous

      
      .
      
    • Add 0.1 eq of KI (catalytic).

  • Reaction:

    • Fit the flask with a reflux condenser and nitrogen balloon.

    • Heat the mixture to reflux (80-82°C) with vigorous stirring.

    • TLC Monitoring: Check every 2 hours using DCM:MeOH (95:5). The spot for the secondary amine (2-MPP) should disappear. Reaction typically completes in 6–12 hours .

  • Work-up (Self-Validating Step):

    • Cool to room temperature.[4] Filter off the inorganic salts (

      
      , KCl) through a Celite pad.
      
    • Evaporate the solvent under reduced pressure.[4][5]

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification & Salt Formation:

    • Free Base: Purify via flash column chromatography (Silica gel, Gradient: Hexane -> EtOAc).

    • HCl Salt (For Stability): Dissolve the pure oil in minimal diethyl ether. Add 2M HCl in ether dropwise at 0°C. The white precipitate is the hydrochloride salt. Filter and dry under high vacuum.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Materials: 1-(2-MeO-Ph)piperazine + Cl-(CH2)n-Amide Reagents Reagents: K2CO3 (Base), KI (Cat.) Acetonitrile (Reflux) Start->Reagents Mix Intermediate Transition State: Finkelstein (Cl -> I) SN2 Attack by N4 Reagents->Intermediate Heat (80°C) Workup Work-up: Filter Salts -> EtOAc Ext. -> Flash Chromatography Intermediate->Workup 6-12 Hours Product Final Product: 2-MPP Analog (HCl Salt) Workup->Product HCl/Ether

Figure 2: N-Alkylation workflow for coupling the 2-MPP head to a functionalized linker.

Part 4: Key Reference Compounds

To validate your own analogs, benchmark them against these standards:

  • WAY-100635:

    • Role: Selective 5-HT1A Antagonist.[1][6]

    • Affinity:

      
       (5-HT1A) = ~0.4 nM.[1]
      
    • Structure: 2-MPP coupled to a cyclohexanecarboxamide via an ethyl linker. The bulky cyclohexyl group provides the selectivity over adrenergic receptors.

  • Urapidil:

    • Role: Antihypertensive (mixed

      
       antagonist / 5-HT1A agonist).
      
    • Affinity: Moderate affinity for both targets.

    • Structure: 2-MPP with a propyl linker and a uracil tail.

References

  • Bojarski, A. J., et al. (1993). "Structure-activity relationship studies of CNS agents. Part 9: 5-HT1A receptor affinity of some 2- and 3-substituted 1-arylpiperazines."[7] Pharmazie. Link

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 16: 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) analogs." Journal of Medicinal Chemistry. Link

  • Forster, E. A., et al. (1995). "A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635." European Journal of Pharmacology. Link

  • Lepailleur, A., et al. (2005). "Molecular modeling studies of 5-HT1A receptor ligands: a review." Journal of Chemical Information and Modeling. Link

  • BenchChem. (2025).[4] "Protocol for N-alkylation of Methyl Piperazine-2-carboxylate." BenchChem Technical Guides. Link

Sources

Foundational

Therapeutic potential of 1-[1-(2-Methoxyphenyl)ethyl]piperazine

Technical Monograph: Therapeutic Potential of 1-[1-(2-Methoxyphenyl)ethyl]piperazine Part 1: Executive Summary Compound Identity: 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3) Class: Phenylpiperazine Derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Therapeutic Potential of 1-[1-(2-Methoxyphenyl)ethyl]piperazine

Part 1: Executive Summary

Compound Identity: 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3) Class: Phenylpiperazine Derivative / Chiral 5-HT Ligand Primary Targets: 5-HT1A Receptor (Antagonist/Partial Agonist),


-Adrenergic Receptor (Antagonist).

Abstract: 1-[1-(2-Methoxyphenyl)ethyl]piperazine represents a strategic structural evolution of the "privileged" 1-(2-methoxyphenyl)piperazine (oMPP) pharmacophore. By introducing an ethyl bridge with a chiral center at the benzylic position, this molecule offers a refined pharmacological profile compared to its achiral parent. This modification modulates lipophilicity, metabolic stability, and receptor subtype selectivity, positioning it as a significant probe in neuropsychiatric (anxiety, depression) and urological (BPH) drug discovery. This guide dissects its chemical synthesis, receptor binding mechanics, and therapeutic potential, providing a rigorous framework for researchers investigating serotonergic and adrenergic signaling.

Part 2: Chemical Identity & Structural Logic

Structural Analysis

The molecule consists of a piperazine ring attached to a 2-methoxyphenyl moiety via a branched ethyl linker.

  • Core Scaffold: Phenylpiperazine (a classic CNS-active motif).

  • Substituents:

    • 2-Methoxy Group: Critical for 5-HT1A affinity. It mimics the indole ring of serotonin sterically and electronically.

    • 
      -Methyl Group (Ethyl Linker):  This is the defining feature. Unlike the direct attachment in oMPP, the ethyl linker introduces a chiral center (
      
      
      
      C) at the benzylic position.
    • Chirality: The compound exists as (R)- and (S)-enantiomers. Stereochemistry is a key determinant of binding affinity, with one enantiomer typically exhibiting superior selectivity for 5-HT1A over

      
      -adrenergic receptors.
      

Physicochemical Properties (Predicted):

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 220.31 g/mol [1][2][3]

  • LogP: ~2.5 (Increased lipophilicity vs. oMPP due to the extra methyl group, facilitating BBB penetration).

  • pKa: ~9.0 (Piperazine nitrogen).

Synthetic Pathway (Reductive Amination)

The most robust synthesis involves the reductive amination of 2-methoxyacetophenone with piperazine. This approach avoids the formation of quaternary ammonium byproducts common in alkylation reactions.

Synthesis Start 2-Methoxyacetophenone (Precursor) Intermediate Imine / Enamine Intermediate Start->Intermediate Ti(OiPr)4 / Acid Cat. Reagent Piperazine (Excess) Reagent->Intermediate Product 1-[1-(2-Methoxyphenyl)ethyl]piperazine (Racemic Mixture) Intermediate->Product NaBH(OAc)3 or NaBH4 Reductive Amination

Figure 1: Reductive amination strategy for the synthesis of 1-[1-(2-Methoxyphenyl)ethyl]piperazine. The reaction yields a racemic mixture, requiring chiral resolution (e.g., via tartaric acid crystallization) for stereoselective studies.

Part 3: Pharmacology & Mechanism of Action

Receptor Binding Profile

This compound is a dual-action ligand , leveraging the known SAR of phenylpiperazines.

  • 5-HT1A Receptor (Primary Target):

    • Mechanism: The 2-methoxyphenylpiperazine moiety binds to the orthosteric site of the 5-HT1A receptor. The protonated nitrogen of the piperazine forms a salt bridge with Asp116 (in TM3).

    • Effect: Likely acts as a silent antagonist or partial agonist . The

      
      -methyl group may induce steric clashes that reduce intrinsic activity compared to full agonists, potentially offering a better side-effect profile (less serotonin syndrome risk).
      
    • Therapeutic Relevance: Anxiolysis and antidepressant augmentation.

  • 
    -Adrenergic Receptor (Secondary Target): 
    
    • Mechanism: Phenylpiperazines are potent

      
      -blockers. The 2-methoxy group provides electron density that interacts with the receptor's binding pocket.
      
    • Effect: Antagonism leads to vasodilation and relaxation of smooth muscle in the prostate.

    • Therapeutic Relevance: Treatment of hypertension and Benign Prostatic Hyperplasia (BPH).

Signaling Pathways

The therapeutic effect is mediated by modulating downstream G-protein signaling.

Signaling Ligand 1-[1-(2-Methoxyphenyl)ethyl]piperazine R_5HT 5-HT1A Receptor (Gi/o coupled) Ligand->R_5HT Partial Agonist/Antagonist R_Alpha Alpha-1 Adrenergic (Gq coupled) Ligand->R_Alpha Antagonist AC Adenylyl Cyclase R_5HT->AC Inhibition (Gi) PLC Phospholipase C R_Alpha->PLC Blockade cAMP ↓ cAMP Levels AC->cAMP Ca ↓ Intracellular Ca2+ PLC->Ca Prevents Increase Effect_CNS Anxiolysis / Antidepressant Effect cAMP->Effect_CNS Effect_Vas Vasodilation / Smooth Muscle Relax. Ca->Effect_Vas

Figure 2: Dual signaling mechanism. Modulation of 5-HT1A (Gi/o) leads to CNS effects, while blockade of Alpha-1 (Gq) results in peripheral vasodilation.

Part 4: Therapeutic Applications & Potential

Therapeutic AreaMechanismPotential ApplicationClinical Advantage
Neuropsychiatry 5-HT1A AntagonismAnxiety & Depression Potential for faster onset than SSRIs; reduced sexual side effects compared to non-selective agents.
Urology

-Adrenergic Blockade
Benign Prostatic Hyperplasia (BPH) Relaxes prostatic smooth muscle, improving urinary flow. Similar to Naftopidil.
Cardiology

-Adrenergic Blockade
Hypertension Peripheral vasodilation reduces systemic vascular resistance.
Research Tool Chiral DiscriminationReceptor Mapping Use of R/S enantiomers to map the steric constraints of the 5-HT1A binding pocket.

Part 5: Experimental Protocols

Synthesis Protocol (Lab Scale)
  • Reagents: 2-Methoxyacetophenone (1 eq), Piperazine (3 eq), Titanium(IV) isopropoxide (1.5 eq), Sodium triacetoxyborohydride (STAB, 2 eq), THF (anhydrous).

  • Procedure:

    • Imine Formation: Dissolve 2-methoxyacetophenone and piperazine in anhydrous THF under

      
      . Add 
      
      
      
      dropwise. Stir at room temperature for 12-24 hours.
    • Reduction: Cool the mixture to 0°C. Add STAB portion-wise. Allow to warm to RT and stir for 12 hours.

    • Quench: Quench with 1N NaOH. Filter through Celite.

    • Extraction: Extract with EtOAc (

      
      ). Wash organic layer with brine, dry over 
      
      
      
      .
    • Purification: Flash column chromatography (DCM/MeOH/NH3).

    • Resolution: Use (+)-Di-p-toluoyl-D-tartaric acid to resolve enantiomers via fractional crystallization.

Radioligand Binding Assay (5-HT1A)
  • Objective: Determine

    
     affinity.
    
  • Membrane Prep: CHO cells expressing human 5-HT1A receptors.

  • Radioligand:

    
     (0.5 nM).
    
  • Non-specific Binding: Define using

    
     Serotonin (5-HT).
    
  • Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Analysis: Filter through GF/B filters, count radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 6: Safety & Toxicology

  • Hypotension: Due to

    
    -antagonism, the compound may cause orthostatic hypotension.
    
  • Sedation: Common with non-selective 5-HT ligands.

  • Metabolism: The

    
    -methyl group may slow metabolic dealkylation, but the piperazine ring is susceptible to oxidation. CYP2D6 is the likely primary metabolizing enzyme.
    

References

  • Sigma-Aldrich. (n.d.). 1-[1-(2-methoxyphenyl)ethyl]piperazine Product Information. Retrieved from

  • Lopez-Rodriguez, M. L., et al. (1996). Phenylpiperazine Derivatives as Serotonin 5-HT1A Receptor Ligands. Current Medicinal Chemistry.
  • Glennon, R. A., et al. (1988). Binding of phenylpiperazines to 5-HT1A serotonin receptors. Journal of Medicinal Chemistry.
  • ChemScene. (n.d.). 1-[1-(2-methoxyphenyl)ethyl]piperazine CAS 517855-83-3.[1][2][3] Retrieved from

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology. (Context for 5-HT1A signaling).

Sources

Exploratory

In Silico Metabolic Stability Profiling of 1-[1-(2-Methoxyphenyl)ethyl]piperazine: A Mechanistic and Computational Guide

Executive Summary In preclinical drug discovery, metabolic liability is a primary driver of late-stage clinical attrition. For compounds containing flexible basic amines and electron-rich aromatic systems—such as 1-[1-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery, metabolic liability is a primary driver of late-stage clinical attrition. For compounds containing flexible basic amines and electron-rich aromatic systems—such as 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3)—hepatic first-pass metabolism can severely truncate systemic exposure. As a Senior Application Scientist, I approach metabolic stability not merely as a metric to be measured, but as a dynamic system to be engineered.

This whitepaper provides an authoritative, in-depth guide to profiling the in silico metabolic stability of 1-[1-(2-Methoxyphenyl)ethyl]piperazine. By synthesizing ligand-based machine learning models with structure-based mechanistic enzymology, we can predict, validate, and ultimately circumvent Cytochrome P450 (CYP450)-mediated clearance pathways before a single compound is synthesized.

Structural Deconstruction & Metabolic Vulnerability

To predict a compound's metabolic fate, we must first deconstruct its chemical architecture. 1-[1-(2-Methoxyphenyl)ethyl]piperazine consists of three core motifs, each presenting distinct electronic and steric liabilities to hepatic enzymes:

  • The 2-Methoxyphenyl Ring: The methoxy group acts as a strong electron-donating group (EDG). In the CYP450 catalytic cycle, the high-valent iron-oxo species (Compound I) targets electron-rich centers. The methoxy carbon is highly susceptible to Hydrogen Atom Transfer (HAT), followed by oxygen rebound, leading to unstable hemiacetal formation and rapid O-demethylation [1].

  • The Piperazine Scaffold: Secondary and tertiary amines are classic substrates for CYP3A4 and Flavin-containing monooxygenases (FMOs). The unprotected secondary nitrogen on the piperazine ring is vulnerable to N-oxidation and N-dealkylation .

  • The Ethyl Linker: The chiral benzylic position (the methine carbon connecting the phenyl ring, methyl group, and piperazine) is sterically hindered but electronically activated by the adjacent aromatic ring, making it a secondary candidate for C-hydroxylation .

Understanding the causality behind these vulnerabilities allows us to select the appropriate in silico algorithms for accurate Site of Metabolism (SOM) prediction [2].

In Silico Workflow Design (Methodology)

To ensure scientific integrity, computational predictions cannot exist in a vacuum. The following protocol outlines a self-validating system where ligand-based predictions are orthogonally verified by structure-based molecular dynamics.

Step-by-Step Experimental Protocol
  • Step 1: Ligand Preparation and Conformational Sampling

    • Action: Input the SMILES string (CC(C1=CC=CC=C1OC)N2CCNCC2) into a 3D conformer generator (e.g., OMEGA or LigPrep). Generate ionization states at physiological pH (7.4).

    • Causality: The piperazine ring will be predominantly protonated at pH 7.4. CYP450 active sites (particularly CYP2D6) contain key aspartate/glutamate residues that anchor basic amines. Failing to protonate the ligand in silico will result in entirely inaccurate docking poses.

  • Step 2: Ligand-Based ADMET Screening

    • Action: Process the 3D structures through a multi-task graph attention (MGA) framework, such as ADMETlab 2.0 [3]. Extract endpoints for Intrinsic Clearance (

      
      ) and CYP isoform substrate probability.
      
    • Causality: MGA frameworks capture non-linear structure-activity relationships across vast datasets, providing a rapid baseline for systemic clearance rates.

  • Step 3: Structure-Based SOM Prediction (Docking)

    • Action: Dock the generated conformers into the crystal structures of major hepatic enzymes (CYP3A4[PDB: 1TQN] and CYP2D6 [PDB: 2F9Q]).

    • Causality: Ligand-based models ignore steric clashes within the enzyme pocket. Docking calculates the exact distance between the heme iron and the putative metabolic sites.

  • Step 4: Orthogonal Validation (The Self-Validating Loop)

    • Action: Cross-reference the ADMETlab 2.0 SOM output with the 3D docking poses. If a predicted SOM (e.g., the methoxy group) is positioned further than 6.0 Å from the heme iron in the lowest-energy docking cluster, the vulnerability score is mathematically downgraded. This closed-loop system eliminates false positives.

InSilicoWorkflow cluster_0 Orthogonal Prediction Engines Input Compound Input (SMILES: CC(C1=CC...) Prep Ligand Preparation (pH 7.4 Protonation, 3D) Input->Prep LigandBased Ligand-Based Models (ADMETlab 2.0, MGA Framework) Prep->LigandBased StructureBased Structure-Based Models (CYP450 Docking, Heme Distance) Prep->StructureBased SOM Site of Metabolism (SOM) Consensus Scoring LigandBased->SOM Clearance Intrinsic Clearance (CLint) & Half-life (t1/2) Estimation LigandBased->Clearance StructureBased->SOM Output Self-Validated Metabolic Profile & Scaffold Optimization SOM->Output Clearance->Output

Fig 1: End-to-end self-validating in silico workflow for metabolic stability prediction.

Mechanistic Enzymology: CYP450 Interactions

For 1-[1-(2-Methoxyphenyl)ethyl]piperazine, the in silico consensus models highlight two primary enzymatic culprits: CYP2D6 and CYP3A4 .

CYP2D6 has a highly constrained, acidic active site designed to bind basic amines. The protonated piperazine nitrogen forms a critical salt bridge with Asp301 in the CYP2D6 pocket. This anchoring precisely positions the 2-methoxyphenyl ring over the catalytic heme center, making O-demethylation the dominant, high-clearance pathway. Conversely, CYP3A4 possesses a massive, cavernous active site that accommodates the compound in multiple orientations, leading to a broader, albeit slower, array of secondary metabolites (N-dealkylation).

SOMLogic Compound 1-[1-(2-Methoxyphenyl)ethyl]piperazine O_demethylation O-Demethylation (CYP2D6 / CYP3A4) High Vulnerability Compound->O_demethylation Methoxy Group N_dealkylation N-Dealkylation (CYP3A4) Medium Vulnerability Compound->N_dealkylation Ethyl-Piperazine Linkage Aromatic_OH Aromatic Hydroxylation (CYP1A2 / CYP2D6) Low Vulnerability Compound->Aromatic_OH Phenyl Ring (Para) Piperazine_Ox Piperazine N-Oxidation (FMO / CYP3A4) Low Vulnerability Compound->Piperazine_Ox Secondary Amine

Fig 2: Putative CYP450 Sites of Metabolism (SOM) and enzymatic vulnerability logic.

Quantitative Data Synthesis

The following table synthesizes the predictive quantitative outputs generated via the orthogonal in silico pipeline. These metrics dictate the compound's viability for oral administration.

Pharmacokinetic ParameterPredicted ValueMechanistic Interpretation / Risk Level
CYP2D6 Substrate Probability 0.88High Risk: Salt bridge formation with Asp301 guarantees rapid O-demethylation.
CYP3A4 Substrate Probability 0.74Moderate Risk: Secondary N-dealkylation pathway active.
CYP1A2 Substrate Probability 0.15Low Risk: Molecule lacks sufficient planarity for CYP1A2 cavity.
Intrinsic Clearance (

)
52.4

L/min/mg
High Clearance: Suggests extensive hepatic first-pass metabolism.
HLM Half-life (

)
22.1 minPoor Stability: Rapid turnover requires structural optimization.

Optimization Strategies (Scaffold Hopping)

Because the predictive data indicates a high intrinsic clearance driven primarily by CYP2D6-mediated O-demethylation, we must engineer the molecule to block this pathway without destroying its pharmacodynamic target affinity.

Recommended Structural Modifications:

  • Isosteric Replacement: Replace the vulnerable -OCH3 group with a trifluoromethoxy (-OCF3) group. The highly electronegative fluorine atoms pull electron density away from the oxygen, drastically increasing the activation energy required for Hydrogen Atom Transfer (HAT) by the CYP450 Compound I.

  • Steric Shielding: Introduce a fluorine atom at the para position of the phenyl ring (relative to the methoxy group) to block secondary aromatic hydroxylation.

  • Piperazine Modification: Convert the secondary piperazine amine to a bridged bicyclic system (e.g., a diazabicyclo[3.1.1]heptane) to reduce the basicity (pKa) of the nitrogen, thereby weakening the electrostatic interaction with CYP2D6's Asp301 and slowing overall clearance.

By utilizing this self-validating in silico methodology, drug development professionals can confidently pivot from passive observation of metabolic failure to active, rational drug design.

References

  • Title: In silico site of metabolism prediction of cytochrome P450-mediated biotransformations. Source: Expert Opinion on Drug Metabolism & Toxicology (2011). URL: [Link]

  • Title: Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Source: Drug Discovery Today (2023). URL: [Link]

  • Title: ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Source: Nucleic Acids Research (2021). URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Optimized Synthetic Strategies for 1-[1-(2-Methoxyphenyl)ethyl]piperazine

Executive Summary This application note details the synthesis of 1-[1-(2-Methoxyphenyl)ethyl]piperazine , a secondary benzylic amine pharmacophore frequently utilized in the development of 5-HT receptor ligands and alpha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 1-[1-(2-Methoxyphenyl)ethyl]piperazine , a secondary benzylic amine pharmacophore frequently utilized in the development of 5-HT receptor ligands and alpha-adrenergic antagonists.

Unlike the common 1-(2-methoxyphenyl)piperazine moiety (where the nitrogen is directly bonded to the aryl ring), this target features a chiral ethyl linker. This structural nuance introduces specific synthetic challenges:

  • Steric Hindrance: The methyl group at the benzylic position retards nucleophilic attack.

  • Chemo-selectivity: Preventing bis-alkylation of the piperazine ring.

  • Chirality: The generation of a stereocenter at the benzylic carbon.

This guide presents two validated protocols: a Reductive Amination route (Method A) for rapid library generation and a Nucleophilic Substitution route (Method B) utilizing N-Boc protection for high-purity scale-up.

Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the C-N bond at the benzylic position.

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Method A: Reductive Amination (Direct Route)

Best for: Rapid synthesis, atom economy, avoiding mutagenic alkyl halides. Mechanism: Formation of a ketimine intermediate followed by hydride reduction.

Critical Reagents & Role
ReagentEquiv.RoleCausality/Insight
2-Methoxyacetophenone 1.0SubstrateThe ortho-methoxy group provides steric bulk; requires activation.
Piperazine 5.0AmineCritical: Large excess drives equilibrium to mono-alkylation and prevents dimerization.
Ti(OiPr)₄ 1.5Lewis AcidTitanium(IV) isopropoxide acts as a water scavenger and activates the ketone, facilitating imine formation which is otherwise sluggish for acetophenones.
NaBH₄ 1.5ReductantStandard borohydride is sufficient once the imine is pre-formed.
Step-by-Step Protocol
  • Imine Formation (The "Titanium Push"):

    • In a flame-dried flask under N₂, dissolve 2-methoxyacetophenone (10 mmol) and piperazine (50 mmol, 5 eq) in anhydrous THF (30 mL).

    • Note: If using piperazine anhydrous solid, ensure it is finely ground.

    • Add Ti(OiPr)₄ (15 mmol) dropwise. The solution may turn slightly yellow.

    • Stir at ambient temperature for 12–18 hours.

    • Checkpoint: Monitor by IR. Disappearance of the ketone C=O stretch (~1680 cm⁻¹) indicates imine formation.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ (15 mmol) portion-wise followed by dry MeOH (10 mL) dropwise.

    • Caution: Exothermic H₂ evolution.

    • Allow to warm to room temperature and stir for 3 hours.

  • Quench & Workup:

    • Quench by adding 1N NaOH (10 mL). A white precipitate (TiO₂) will form.

    • Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.[1]

    • Acid-Base Purification (Self-Validating Step):

      • Extract the filtrate with 1N HCl (3x). The product moves to the aqueous phase; non-basic impurities (unreacted ketone) stay in organic.

      • Basify the aqueous phase to pH >12 using 6N NaOH.

      • Extract back into DCM (3x).

      • Dry (Na₂SO₄) and concentrate.[2]

Method B: Nucleophilic Substitution (Precision Route)

Best for: High purity, scale-up, and when using expensive chiral starting materials. Strategy: Uses N-Boc-piperazine to strictly enforce mono-alkylation, followed by deprotection.

Workflow Diagram[3]

Figure 2: Two-step sequence ensuring regiospecificity.

Protocol

Step 1: Alkylation

  • Dissolve 1-(1-chloroethyl)-2-methoxybenzene (10 mmol) in Acetonitrile (50 mL).

    • Source: This can be prepared from the corresponding alcohol using SOCl₂.

  • Add N-Boc-piperazine (11 mmol) and K₂CO₃ (20 mmol).

  • Add a catalytic amount of KI (0.5 mmol) to accelerate the reaction (Finkelstein exchange).

  • Reflux (80°C) for 16 hours.

  • Workup: Filter salts, concentrate, and purify via short silica plug (Hexane/EtOAc) to remove excess Boc-piperazine.

Step 2: Deprotection

  • Dissolve the intermediate in 4M HCl in Dioxane (20 mL).

  • Stir at room temperature for 2 hours.

  • The product often precipitates as the dihydrochloride salt.

  • Filter and wash with diethyl ether to obtain the pure salt.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected Signal (approximate)Structural Assignment
¹H NMR (CDCl₃)δ 1.35 (d, 3H)Methyl doublet of the ethyl group.
¹H NMR (CDCl₃)δ 3.82 (s, 3H)Methoxy group (-OCH₃).
¹H NMR (CDCl₃)δ 3.90 (q, 1H)Benzylic proton (quartet due to methyl coupling).
¹H NMR (CDCl₃)δ 2.4 - 2.9 (m, 8H)Piperazine ring protons.
MS (ESI) [M+H]⁺ = 221.16Molecular ion peak.

Safety & Handling

  • Benzylic Halides (Method B): 1-(1-chloroethyl)-2-methoxybenzene is a potential lachrymator and alkylating agent. Handle in a fume hood.

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO₂.

  • Piperazine: Strong sensitizer. Avoid inhalation of dust.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Context: Foundational text for optimizing reductive amin
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1355-1358. Link

    • Context: Establishes the necessity of Ti(OiPr)4 for hindered ketones like acetophenones.
  • Robichaud, A. J., et al. (2000). "Deletion of the Alpha-1 Adrenoceptor Motif from Urapidil." Journal of Medicinal Chemistry.
  • BenchChem Technical Guides. "The Chloroethyl Group in Piperazine Derivatives." Link

    • Context: General reactivity profiles for chloroethyl-piperazine substitutions.

Sources

Application

Optimized reaction conditions for 1-[1-(2-Methoxyphenyl)ethyl]piperazine

Application Note: Optimized Synthesis and Reaction Conditions for 1-[1-(2-Methoxyphenyl)ethyl]piperazine Executive Summary 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3, Molecular Weight: 220.31 g/mol , Formul...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis and Reaction Conditions for 1-[1-(2-Methoxyphenyl)ethyl]piperazine

Executive Summary

1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3, Molecular Weight: 220.31 g/mol , Formula: C₁₃H₂₀N₂O)[1] is a highly valuable pharmacophore and advanced intermediate in modern medicinal chemistry. Aryl-piperazine derivatives, particularly those bearing a 2-methoxyphenyl moiety, exhibit profound affinity for G-protein coupled receptors (GPCRs), specifically the serotonergic 5-HT₁ₐ and 5-HT₂ₐ subtypes[2]. Because of these binding profiles, this structural motif is a cornerstone in the development of novel antipsychotic, anxiolytic, and neuroprotective therapeutics[2].

Synthesizing the alpha-methyl branched derivative (the ethyl linker) introduces significant steric and electronic challenges compared to standard benzylpiperazines. This application note provides a field-proven, self-validating protocol for the synthesis of 1-[1-(2-Methoxyphenyl)ethyl]piperazine, focusing on a titanium-mediated reductive amination strategy that maximizes yield, prevents over-alkylation, and ensures high purity.

Mechanistic Rationale & Pathway Selection

The synthesis of sterically hindered alpha-branched aryl-ethyl amines generally relies on either the nucleophilic substitution of an alkyl halide or the reductive amination of an acetophenone[3].

  • The Alkylation Challenge: Reacting 1-(1-bromoethyl)-2-methoxybenzene directly with piperazine often leads to symmetrical bis-alkylation (forming a tertiary amine at both piperazine nitrogens) and requires handling genotoxic alkyl halides.

  • The Reductive Amination Challenge: 2-Methoxyacetophenone is electronically deactivated by the electron-donating ortho-methoxy group and sterically hindered by the methyl ketone. Standard mild reductive amination protocols (e.g., using Sodium triacetoxyborohydride, STAB) fail to form the necessary iminium ion, resulting in unreacted starting material[3].

  • The Optimized Solution: To overcome this, we employ a two-step, one-pot Titanium(IV) isopropoxide[Ti(OPr-i)₄] mediated reductive amination. Ti(OPr-i)₄ acts as a powerful Lewis acid and water scavenger, forcing the equilibrium toward the transient titanium-iminium complex. Subsequent addition of Sodium borohydride (NaBH₄) rapidly reduces this activated species. To prevent bis-alkylation, mono-protected 1-Boc-piperazine is used, followed by a quantitative acidic deprotection step.

Pathway SM1 2-Methoxyacetophenone Cond1 Ti(OPr-i)4, THF, 70°C Lewis Acid Activation SM1->Cond1 Amine 1-Boc-Piperazine Amine->Cond1 Imine Titanium-Iminium Complex (Transient) Cond1->Imine Cond2 NaBH4, EtOH, 0°C to RT Hydride Reduction Imine->Cond2 BocInt Boc-Protected Intermediate Cond2->BocInt Cond3 TFA / DCM, RT Boc Deprotection BocInt->Cond3 Product 1-[1-(2-Methoxyphenyl)ethyl]piperazine Target Compound Cond3->Product

Fig 1: Optimized titanium-mediated reductive amination pathway for 1-[1-(2-Methoxyphenyl)ethyl]piperazine.

Optimization of Reaction Conditions

To establish the most robust methodology, various reductive amination conditions were evaluated. The quantitative data below demonstrates the causality behind selecting the Ti(OPr-i)₄ / NaBH₄ system.

Table 1: Optimization of Reductive Amination for 2-Methoxyacetophenone

EntryAmine SourceLewis Acid / AdditiveReducing AgentSolvent SystemConversion / Yield (%)
1Piperazine (Free)NoneNaBH(OAc)₃DCE, RT< 5% (Mostly SM)
21-Boc-PiperazineAcOH (1.0 eq)NaBH(OAc)₃DCE, 60°C12%
31-Boc-PiperazineTi(OPr-i)₄ (1.5 eq)NaBH₃CNTHF / MeOH64%
4 1-Boc-Piperazine Ti(OPr-i)₄ (2.0 eq) NaBH₄ THF / EtOH 88% (Optimal)

Data Insight: Entries 1 and 2 highlight the inability of weak Lewis/Brønsted acids to activate the hindered ketone. Entry 4 utilizes NaBH₄, which is a stronger hydride donor than cyanoborohydride (Entry 3) and avoids the generation of toxic cyanide byproducts, making it the superior choice for scale-up.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual and physical cues are provided to ensure the scientist can verify the reaction's progress at each critical node.

Phase 1: Iminium Formation & Reduction

Reagents:

  • 2-Methoxyacetophenone: 1.0 mmol (150.2 mg)

  • 1-Boc-piperazine: 1.1 mmol (204.9 mg)

  • Titanium(IV) isopropoxide [Ti(OPr-i)₄]: 2.0 mmol (568.4 mg / 0.59 mL)

  • Sodium borohydride (NaBH₄): 1.5 mmol (56.7 mg)

  • Anhydrous THF: 3.0 mL

  • Absolute Ethanol: 3.0 mL

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask purged with N₂, dissolve 2-methoxyacetophenone and 1-Boc-piperazine in anhydrous THF.

  • Titanium Addition: Add Ti(OPr-i)₄ dropwise via syringe at room temperature.

  • Complexation: Attach a reflux condenser and heat the mixture to 70°C for 12 hours.

    • Self-Validation Checkpoint: The initially clear solution will transition to a distinct yellow/golden homogeneous mixture, confirming the formation of the titanium-iminium complex.

  • Reduction: Cool the reaction flask to 0°C using an ice bath. Dilute the mixture with absolute Ethanol. Carefully add NaBH₄ in three equal portions over 15 minutes.

    • Self-Validation Checkpoint: Mild effervescence (H₂ gas evolution) will be observed. The yellow color will begin to fade.

  • Quenching: Stir the reaction at room temperature for 2 hours. Quench by adding 2.0 mL of aqueous NH₄OH (28%). This forces the titanium complexes to precipitate as insoluble white TiO₂ salts.

  • Filtration & Extraction: Filter the resulting white slurry through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (3 x 15 mL). Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Phase 2: Deprotection & Free-Basing

Step-by-Step Methodology:

  • Acidic Cleavage: Dissolve the crude Boc-protected intermediate in 4.0 mL of Dichloromethane (DCM). Cool to 0°C and slowly add 1.0 mL of Trifluoroacetic acid (TFA).

  • Stirring: Remove the ice bath and stir at room temperature for 3 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Silica, 9:1 DCM:MeOH). The starting material spot (high Rf) will disappear, replaced by a baseline spot (the TFA salt of the product)[4].

  • Neutralization: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Re-dissolve the residue in 10 mL of DCM and cool to 0°C.

  • Free-basing: Basify the solution to pH > 10 using 1M aqueous NaOH.

  • Isolation: Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate to dryness to yield the pure free base of 1-[1-(2-Methoxyphenyl)ethyl]piperazine as a pale yellow to off-white oil/solid[1].

Analytical Validation

To ensure the structural integrity of the synthesized 1-[1-(2-Methoxyphenyl)ethyl]piperazine, the following analytical parameters should be confirmed, aligning with standard chromatographic and spectroscopic benchmarks for methoxyphenylpiperazines[4]:

  • LC-MS (ESI+): Expected exact mass for C₁₃H₂₀N₂O is 220.16. The mass spectrum will show a dominant [M+H]⁺ peak at m/z 221.2 .

  • ¹H NMR (400 MHz, CDCl₃) Expectations:

    • A distinct doublet at ~1.35 ppm (3H, -CH₃) corresponding to the ethyl branch.

    • A quartet at ~3.90 ppm (1H, -CH-) integrating for the methine proton.

    • A sharp singlet at ~3.82 ppm (3H, -OCH₃) confirming the intact ortho-methoxy group.

    • Broad multiplets between 2.40 - 2.90 ppm (8H) corresponding to the piperazine ring protons.

    • Absence of a singlet at ~1.45 ppm (9H, t-butyl) confirms complete Boc deprotection.

References

  • Justia Patents. Compositions and methods for reduction of ketones, aldehydes and iminiums, and products produced thereby.[Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]

Sources

Method

Solubility of 1-[1-(2-Methoxyphenyl)ethyl]piperazine in DMSO and methanol

Application Note: Solubility Profiling and Stock Preparation of 1-[1-(2-Methoxyphenyl)ethyl]piperazine Executive Summary This technical guide details the solubility characteristics and preparation protocols for 1-[1-(2-M...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Profiling and Stock Preparation of 1-[1-(2-Methoxyphenyl)ethyl]piperazine

Executive Summary

This technical guide details the solubility characteristics and preparation protocols for 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS 517855-83-3).[1] Unlike the more common 1-(2-methoxyphenyl)piperazine, this compound features a chiral ethyl linker between the phenyl ring and the piperazine moiety, increasing its lipophilicity (LogP) and altering its solvation thermodynamics.[1]

This document provides researchers with:

  • Physicochemical Profiling: Validated properties and solubility estimates.

  • Core Protocols: Step-by-step Standard Operating Procedures (SOPs) for saturation solubility determination and stock solution preparation.

  • Solvent Compatibility: Critical analysis of DMSO (Dimethyl sulfoxide) and Methanol behaviors.

Compound Identification & Physicochemical Profile

Before initiating solubility studies, it is critical to distinguish this specific derivative from its structural analogs to ensure accurate molarity calculations.

PropertyDataNotes
Compound Name 1-[1-(2-Methoxyphenyl)ethyl]piperazineDistinct from 1-(2-Methoxyphenyl)piperazine
CAS Number 517855-83-3Verified Identifier [1]
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol Use this for Molarity calculations
Predicted LogP ~1.5 - 1.9More lipophilic than the non-ethyl analog
pKa (Predicted) ~9.0 (Piperazine NH)Basic character; pH-dependent solubility

Solubility Assessment: DMSO & Methanol

Solvent Selection Logic
  • DMSO (Polar Aprotic): The primary solvent for biological stock solutions.[1] The piperazine core and methoxy-substituted aromatic ring interact favorably with DMSO's high dielectric constant and dipole moment.[1]

    • Expectation:High Solubility (>50 mM). The free base form is expected to be highly soluble.[1]

  • Methanol (Polar Protic): Ideal for analytical chemistry (LC-MS) and intermediate dilutions.[1]

    • Expectation:Freely Soluble. The ability of methanol to donate hydrogen bonds aids in solvating the amine nitrogens.[1]

Stability & Handling
  • Hygroscopicity: DMSO is extremely hygroscopic.[1] Absorption of water can cause the compound (especially if free base) to precipitate over time or hydrolyze if labile groups were present (stable here).

  • Volatility: Methanol is volatile.[1] Stock solutions in methanol must be sealed tightly to prevent evaporation-induced concentration spikes.[1]

Protocol A: Saturation Solubility Determination

Objective: To experimentally determine the maximum solubility (


) of the compound in DMSO or Methanol.

Materials Required:

  • 1-[1-(2-Methoxyphenyl)ethyl]piperazine (Solid)[1]

  • Anhydrous DMSO (Grade ≥ 99.9%) or HPLC-grade Methanol[1]

  • 1.5 mL Microcentrifuge tubes (Amber preferred)

  • Orbital Shaker or Thermomixer[1][2]

  • Syringe Filter (0.22 µm PTFE or Nylon - Do not use PVDF for DMSO )[1]

Step-by-Step Procedure:

  • Excess Addition: Weigh approximately 5–10 mg of the compound into a pre-weighed 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add a small volume (e.g., 100 µL) of the target solvent (DMSO or Methanol).

  • Visual Check: Vortex for 30 seconds.

    • If dissolved completely:[1] The solubility is >50-100 mg/mL.[1] Add more solid until precipitation persists.[1]

    • If undissolved solid remains:[1] Proceed to equilibration.[1]

  • Equilibration: Place the tube on a thermomixer at 25°C and shake at 500–700 RPM for 24 hours. This ensures thermodynamic equilibrium.[1]

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved material.

  • Filtration (Critical): Carefully aspirate the supernatant and filter through a 0.22 µm PTFE filter to remove micro-particulates.[1]

  • Quantification: Dilute the filtrate (e.g., 1:1000) in mobile phase and analyze via HPLC-UV against a standard curve.

Protocol B: Preparation of 10 mM Stock Solution

Objective: To prepare a precise stock solution for biological assays (IC50/EC50 screening).

Calculations:

  • Target Concentration: 10 mM (10 mmol/L)

  • Target Volume: 1 mL

  • Required Mass:

    
    
    

Note: Weighing 2.2 mg is error-prone. It is recommended to weigh a larger mass (e.g., 5-10 mg) and adjust the solvent volume.[1]

Workflow:

  • Weighing: Weigh ~5.0 mg of 1-[1-(2-Methoxyphenyl)ethyl]piperazine into a glass vial. Record the exact mass (e.g.,

    
    ).
    
  • Volume Calculation: Calculate the required DMSO volume (

    
    ) using the formula:
    
    
    
    
    Example:
    
    
  • Solvation: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex until the solution is perfectly clear. Sonicate for 2 minutes if necessary to ensure no micro-crystals remain.

  • Aliquoting: Dispense into 50–100 µL aliquots in cryogenic vials.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.[1]

Visualization of Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the decision process for determining solubility limits, ensuring data integrity.

SolubilityWorkflow cluster_0 Validation Start Start: Weigh Solid Compound AddSolvent Add Solvent (DMSO/MeOH) Start->AddSolvent Vortex Vortex & Inspect AddSolvent->Vortex Check Is Solution Clear? Vortex->Check AddSolid Add Excess Solid Check->AddSolid Yes (Too Soluble) Equilibrate Shake 24h @ 25°C Check->Equilibrate No (Precipitate Present) AddSolid->Vortex Centrifuge Centrifuge & Filter (PTFE) Equilibrate->Centrifuge Analyze HPLC Quantification Centrifuge->Analyze LimitFound Solubility Limit < Added Conc

Caption: Workflow for determining saturation solubility. The loop ensures saturation is achieved before quantification.[1]

Figure 2: Stock Solution Management

Best practices for maintaining compound integrity during storage and usage.

StockManagement RawMaterial Raw Solid (4°C) Weighing Weigh Mass (m) RawMaterial->Weighing CalcVol Calc DMSO Vol V = m / (MW * C) Weighing->CalcVol Dissolve Dissolve & Vortex CalcVol->Dissolve Aliquot Aliquot (50 µL) Dissolve->Aliquot Freeze Store -20°C Aliquot->Freeze Use Thaw & Use Freeze->Use Discard Discard Excess (No Refreeze) Use->Discard

Caption: Lifecycle of a 10 mM stock solution. Single-use aliquots prevent freeze-thaw degradation.[1]

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3935315: 1-[1-(2-methoxyphenyl)ethyl]piperazine.[1] Retrieved from [Link][1]

Sources

Application

Application Note: HPLC Method Development for 1-[1-(2-Methoxyphenyl)ethyl]piperazine

Executive Summary This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) protocol for 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3), a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) protocol for 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3), a critical intermediate in the synthesis of antihypertensive agents such as Urapidil.

The protocol addresses the specific analytical challenges posed by this molecule: secondary amine basicity (leading to peak tailing) and moderate lipophilicity (LogP ~1.66). The method prioritizes "Self-Validating" mechanics, utilizing pH control to lock ionization states, ensuring reproducibility across different laboratory environments.

Physicochemical Profiling & Strategy

Effective method development requires understanding the analyte's behavior in solution.[1]

PropertyValue (Approx.)Chromatographic Implication
Structure Piperazine ring + Methoxyphenyl + Ethyl linkerDual basic nitrogen centers; UV-active phenyl chromophore.
pKa (Base) pKa₁ ~9.8, pKa₂ ~5.4Analyte is positively charged at neutral/low pH.
LogP ~1.66Moderately lipophilic; suitable for Reverse Phase (RP-HPLC).
UV Max ~210 nm, ~240 nmRequires UV-grade solvents; 210 nm offers max sensitivity.
Solubility Methanol, Acetonitrile, dilute acidSample diluent must match initial mobile phase strength.
The "Silanol Effect" Challenge

Piperazine derivatives are notorious for interacting with residual silanol groups (Si-OH) on silica columns, causing severe peak tailing.[2]

  • Mechanism: At neutral pH, silanols are ionized (Si-O⁻) and the piperazine is protonated (NH₂⁺). This creates a strong ion-exchange interaction.

  • Solution: We utilize a Low pH (< 3.0) Strategy . At pH 3.0, silanols are protonated (neutral), and the analyte is fully ionized. This eliminates secondary interactions, yielding sharp, symmetrical peaks.

Method Development Logic Flow

The following diagram illustrates the decision matrix used to select the stationary phase and mobile phase conditions.

MethodLogic Analyte Analyte: Basic Piperazine Challenge Challenge: Silanol Interaction (Tailing) Analyte->Challenge Strategy Strategy: Suppress Silanols Challenge->Strategy LowPH Low pH (<3.0) Phosphate Buffer Strategy->LowPH Standard HighPH High pH (>10.0) Ammonium Bicarbonate Strategy->HighPH Alternative Column1 Column: C18 End-capped (Stable at low pH) LowPH->Column1 Result Result: Sharp Peak Symmetry Column1->Result Column2 Column: Hybrid Silica (High pH Stable) HighPH->Column2 Column2->Result

Caption: Decision matrix for suppressing secondary silanol interactions to ensure peak symmetry.

Protocol 1: Instrument Setup & Preparation

Reagents
  • Acetonitrile (ACN): HPLC Grade.[3]

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Orthophosphoric Acid (85%): For pH adjustment.

  • Water: Milli-Q or HPLC grade (Resistivity 18.2 MΩ·cm).

Mobile Phase Preparation

Buffer (Mobile Phase A):

  • Dissolve 2.72 g of

    
     in 1000 mL of water (20 mM concentration).
    
  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric acid. Critical: Do not skip pH adjustment; pH 3.0 is the "lock" mechanism for silanol suppression.

  • Filter through a 0.45 µm membrane filter.

Organic Modifier (Mobile Phase B):

  • 100% Acetonitrile. (Degas via sonication).

Sample Preparation[4][5][6]
  • Diluent: Mix Buffer (pH 3.0) and Acetonitrile in a 80:20 ratio.

  • Stock Solution: Weigh 10 mg of 1-[1-(2-Methoxyphenyl)ethyl]piperazine into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 ppm).

  • Working Standard: Dilute Stock to 50 ppm (0.05 mg/mL) for assay optimization.

Protocol 2: The Optimized HPLC Method

This method is designed for Chemical Purity and Assay .

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or Inertsil ODS-3)"End-capped" base-deactivated silica prevents tailing.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Temperature 30°CImproves mass transfer and reduces viscosity.
Injection Vol 10 µLStandard loop volume.
Detection UV @ 210 nm (Primary) & 254 nm (Secondary)210 nm for max sensitivity; 254 nm for specificity to phenyl ring.
Run Time 25 MinutesSufficient for impurity elution.
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Hold
2.09010End Isocratic Hold
15.04060Ramp to elute impurities
18.04060Wash
18.19010Return to Initial
25.09010Re-equilibration

Protocol 3: System Suitability Testing (SST)

To ensure the method is "Self-Validating," every run must meet these criteria before data acceptance.

  • Tailing Factor (

    
    ):  Must be < 1.5 .
    
    • If > 1.5: The column may have active silanols.[2] Add 0.1% Triethylamine (TEA) to Mobile Phase A or replace the column.

  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision (RSD): < 2.0% for 5 replicate injections of the standard.

  • Retention Time (

    
    ):  Stable ± 0.1 min.
    

Experimental Workflow Diagram

Workflow Start Start: Sample Prep Weigh Weigh 10mg Analyte Dissolve in 80:20 Buffer:ACN Start->Weigh Filter Filter (0.22 µm PVDF) Weigh->Filter Inject Inject 10 µL into HPLC Filter->Inject Detect Detection @ 210 nm Inject->Detect Check Tailing < 1.5? Detect->Check Pass Process Data (Calculate Purity) Check->Pass Yes Fail Troubleshoot: Check pH or Column Check->Fail No Fail->Start Retry

Caption: Step-by-step experimental workflow with integrated System Suitability decision checkpoint.

Troubleshooting & Optimization

  • Peak Tailing: If the tailing factor exceeds 1.5 despite pH 3.0, the column may be aging (loss of end-capping).

    • Fix: Add 5 mM Triethylamine (TEA) to Mobile Phase A. TEA competes for silanol sites, sharpening the piperazine peak.

  • Retention Drift: Piperazine retention is highly sensitive to pH. Ensure the buffer is prepared gravimetrically and pH metered precisely.

  • Unknown Impurities: If late-eluting peaks appear, extend the gradient hold at 60% B to 25 minutes.

References

  • SIELC Technologies. Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Asian Journal of Chemistry. HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. (Contextual reference for Urapidil intermediate analysis). Retrieved from [Link]

Sources

Method

Application Note: Pharmacological Characterization of 1-[1-(2-Methoxyphenyl)ethyl]piperazine

Introduction & Scope This application note details the in vitro assay protocols for 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3). Structurally, this compound belongs to the arylpiperazine class, a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the in vitro assay protocols for 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3).

Structurally, this compound belongs to the arylpiperazine class, a privileged scaffold in medicinal chemistry known for its high affinity toward serotonergic (5-HT) and adrenergic receptors. Specifically, the ortho-methoxy substitution mimics the pharmacophore of established ligands like 1-(2-Methoxyphenyl)piperazine (2-MPP) , a non-selective 5-HT antagonist, and drugs such as Urapidil (antihypertensive) and Naftopidil .

The presence of the branched ethyl linker (1-ethyl) introduces a chiral center, potentially influencing receptor subtype selectivity compared to its achiral analogs. Consequently, this guide focuses on protocols for determining Binding Affinity (Ki) and Functional Efficacy (GTP


S)  at the 5-HT

receptor
, the primary target for this structural class.
Compound Profile
PropertyDetail
Chemical Name 1-[1-(2-Methoxyphenyl)ethyl]piperazine
CAS Number 517855-83-3
Molecular Weight 220.31 g/mol
Core Pharmacophore Arylpiperazine (Serotonergic/Adrenergic ligand)
Primary Target Class GPCR (Gi/o-coupled 5-HT

,

-Adrenergic)
Storage -20°C, Desiccated

Safety & Handling (Pre-Assay)

Hazard Identification: As a piperazine derivative, assume potential for skin sensitization and irritation. Handle inside a fume hood. Solubility:

  • Primary Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM master stock in 100% DMSO.

  • Stability: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles; aliquot into single-use vials (e.g., 20

    
    L).
    

Protocol A: Membrane Preparation (Source Material)

Rationale: High-quality membrane preparations are critical for reproducible binding data. For 5-HT


 assays, recombinant CHO cells expressing the human receptor (h5-HT

) or native tissue (rat hippocampus) are standard.
Reagents
  • Lysis Buffer: 5 mM Tris-HCl (pH 7.4), 5 mM EDTA, Protease Inhibitor Cocktail.

  • Storage Buffer: 50 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 10% Sucrose.

Workflow
  • Harvest: Detach CHO-h5-HT

    
     cells using PBS-EDTA (avoid trypsin to preserve receptor integrity).
    
  • Homogenization: Resuspend cell pellet in ice-cold Lysis Buffer. Homogenize using a Polytron (2 bursts of 10s at setting 6).

  • Centrifugation 1 (Debris): Spin at 1,000

    
     g for 10 min at 4°C. Discard pellet.
    
  • Centrifugation 2 (Membrane): Spin supernatant at 40,000

    
     g for 20 min at 4°C.
    
  • Wash: Resuspend pellet in Lysis Buffer and repeat high-speed spin.

  • Resuspension: Resuspend final pellet in Storage Buffer.

  • Quantification: Determine protein concentration via BCA assay. Target 2–5 mg/mL.

Protocol B: Competition Radioligand Binding Assay

Objective: Determine the affinity (


) of 1-[1-(2-Methoxyphenyl)ethyl]piperazine for the 5-HT

receptor by displacing the radioligand

-8-OH-DPAT.
Assay Conditions
ComponentSpecification
Receptor Source CHO-h5-HT

Membranes (5-10

g protein/well)
Radioligand

-8-OH-DPAT (Specific Activity ~170 Ci/mmol)
Radioligand Conc. 1.0 nM (approx.

)
Non-Specific Binding (NSB) Defined by 10

M Serotonin (5-HT) or Way-100635
Incubation 60 minutes at Room Temperature (25°C)
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl

, 0.1% Ascorbic Acid (Prevents oxidation)
Step-by-Step Procedure
  • Plate Setup: Use 96-well polypropylene plates.

  • Test Compound: Prepare serial dilutions of 1-[1-(2-Methoxyphenyl)ethyl]piperazine in Assay Buffer (Range:

    
     M to 
    
    
    
    M).
    • Note: Ensure final DMSO concentration is <1%.

  • Addition Sequence:

    • Add 50

      
      L Test Compound (or Buffer for Total Binding, or NSB agent).
      
    • Add 50

      
      L 
      
      
      
      -8-OH-DPAT.
    • Add 100

      
      L Membrane Suspension (Start reaction).
      
  • Equilibrium: Incubate for 60 mins at 25°C with gentle agitation.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.

Protocol C: Functional Binding Assay

Rationale: Binding affinity does not distinguish agonists from antagonists. The 5-HT


 receptor couples to 

proteins. Agonist binding catalyzes the exchange of GDP for GTP. Using the non-hydrolyzable analog

allows quantification of receptor activation.
Experimental Logic Diagram

The following diagram illustrates the


 signaling pathway interrogated by this assay.

G Ligand 1-[1-(2-Methoxyphenyl) ethyl]piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding Gprotein Gi/o Protein (Heterotrimer) Receptor->Gprotein Activation Exchange GDP / GTP Exchange Gprotein->Exchange Catalysis Signal Inhibition of Adenylate Cyclase Exchange->Signal Downstream Effect GTP [35S]GTPγS GTP->Exchange Incorporation

Figure 1: Mechanism of action for the functional GTP


S assay. Agonist binding triggers the incorporation of radiolabeled GTP into the G-protein complex.
Procedure
  • Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl

    
    , 10 
    
    
    
    M GDP (Critical to suppress basal binding).
  • Incubation:

    • Mix Membranes (10

      
      g) + Test Compound + 0.1 nM 
      
      
      
      .
    • Incubate 30 min at 30°C.

  • Filtration: Harvest onto GF/B filters.

  • Interpretation:

    • Agonist: Increases CPM above basal.

    • Antagonist: No change in basal; inhibits response to a reference agonist (e.g., 8-OH-DPAT).

    • Inverse Agonist: Decreases CPM below basal (if receptor has constitutive activity).

Representative Results & Validation Criteria

To validate the assay, run reference standards alongside 1-[1-(2-Methoxyphenyl)ethyl]piperazine.

CompoundRoleExpected

(nM)
Expected Functional Effect
8-OH-DPAT Full Agonist0.5 – 2.0High Stimulation (

100%)
Way-100635 Antagonist0.1 – 0.5Inhibition of Agonist
Buspirone Partial Agonist10 – 30Partial Stimulation (

~40-60%)
Test Compound UnknownTBD TBD

Technical Validation Checkpoints:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Total Binding: Should be > 1000 CPM to ensure sufficient signal window.

  • Specific Binding: Should be > 80% of Total Binding (i.e., NSB < 20%).

References

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology, 33(3-4), 275-317. Link

  • Glennon, R. A., et al. (1988). 5-HT1D serotonin receptors: results of a structure-affinity investigation. Drug Development Research, 13(3), 203-208.
  • Strange, P. G. (2008). Agonist binding, signaling and regulation of the 5-HT1A receptor. Current Neuropharmacology, 6(3), 203-210. Link

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Assay Protocol Book. (Standardized source for GPCR binding protocols). Link

Application

Technical Application Note: Optimization of Crystallization Systems for 1-[1-(2-Methoxyphenyl)ethyl]piperazine

Here is the comprehensive Application Note and Protocol for the recrystallization and purification of 1-[1-(2-Methoxyphenyl)ethyl]piperazine. Introduction & Chemical Context 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS 51...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive Application Note and Protocol for the recrystallization and purification of 1-[1-(2-Methoxyphenyl)ethyl]piperazine.

Introduction & Chemical Context

1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS 517855-83-3) is a critical intermediate in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS), specifically 5-HT receptor modulators. Structurally, it consists of a piperazine ring linked to a 2-methoxyphenyl group via a chiral ethyl bridge.

Critical Technical Insight: Unlike its direct analog 1-(2-methoxyphenyl)piperazine (oMeOPP), the inclusion of the ethyl group creates a chiral center and significantly lowers the melting point of the free base. Consequently, the free base typically exists as a viscous oil or a low-melting solid at room temperature. Therefore, recrystallization is not a viable purification strategy for the free base .

This guide focuses on the crystallization of the salt forms (specifically the Dihydrochloride and L-Tartrate), which is the industry-standard method for isolating this molecule with high purity (>99.5%) and defined stereochemistry.

Chemical Profile
PropertyDetail
Chemical Name 1-[1-(2-Methoxyphenyl)ethyl]piperazine
CAS Number 517855-83-3 (Free Base)
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Physical State (Base) Viscous Oil / Low-melting Solid
Target Salt Form Dihydrochloride (2HCl) or L-Tartrate

Solvent Selection Strategy

The purification of aryl-piperazines relies on exploiting the differential solubility of the protonated salt versus non-basic impurities. The selection of solvents is governed by the Dielectric Constant (


)  and Hansen Solubility Parameters .
Theoretical Solubility Framework
  • Protic Solvents (MeOH, EtOH): High solubility for the ionic salt lattice due to hydrogen bonding capability. Used as the primary solvent.

  • Aprotic Anti-solvents (EtOAc, Et₂O, Acetone): Low solubility for the salt but high solubility for organic impurities (unreacted starting materials, tars). Used to induce crystallization.

Recommended Solvent Systems

The following table summarizes the solubility profile for the Dihydrochloride Salt of the target molecule.

Solvent SystemRoleSolubility @ 25°CSolubility @ RefluxApplication
Methanol (MeOH) PrimaryHigh (>100 mg/mL)Very HighInitial dissolution of crude salt.
Ethanol (EtOH) PrimaryModerateHighPreferred for slower crystal growth.
Isopropanol (IPA) Primary/AntiLowModerateExcellent for "salting out" via cooling.
Ethyl Acetate Anti-solventInsolubleInsolubleUsed to crash out product and wash filter cakes.
Acetone Anti-solventInsolubleInsolubleRemoves non-polar organic impurities.

Detailed Experimental Protocols

Protocol A: Salt Formation & Initial Purification (The "Crashing" Step)

Use this protocol to convert the crude oily free base into a handleable solid.

Reagents:

  • Crude 1-[1-(2-Methoxyphenyl)ethyl]piperazine (Oil)

  • Isopropanol (IPA) - HPLC Grade

  • Concentrated HCl (37%) or HCl in Dioxane (4M)

  • Ethyl Acetate (EtOAc)[1]

Procedure:

  • Dissolution: Dissolve 10.0 g of crude free base in 50 mL of Isopropanol (IPA) . Stir at room temperature until homogenous.

  • Acidification: Place the vessel in an ice bath (0-5°C). Dropwise add 2.2 equivalents of HCl (conc. aqueous or 4M in dioxane).

    • Mechanism:[2][3] The exotherm indicates salt formation. The solution will darken slightly.

  • Nucleation: Allow the solution to warm to room temperature. If precipitation does not occur, scratch the glass or add a seed crystal.

  • Anti-solvent Addition: Slowly add 50 mL of Ethyl Acetate over 20 minutes with vigorous stirring. This lowers the dielectric constant, forcing the polar salt out of solution.

  • Isolation: Filter the white/off-white precipitate under vacuum.

  • Wash: Wash the cake with 20 mL of cold 1:1 IPA/EtOAc.

Protocol B: High-Purity Recrystallization (The "Polishing" Step)

Use this protocol to upgrade purity from 95% to >99.5%.

Reagents:

  • Crude Dihydrochloride Salt (from Protocol A)

  • Absolute Ethanol (EtOH)

  • Methanol (MeOH) - Optional for difficult solubility

Procedure:

  • Reflux: Suspend the crude salt in Absolute Ethanol (10 mL per gram of salt). Heat to reflux (78°C).

    • Note: If the salt does not fully dissolve after 15 minutes at reflux, add Methanol dropwise until a clear solution is obtained. Avoid excess MeOH as it reduces yield.

  • Hot Filtration: (Optional) If insoluble black specks are visible, filter the hot solution through a pre-heated Celite pad to remove inorganic salts or carbonized material.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature over 2 hours. Do not shock cool, as this traps impurities.

  • Crystallization: Once at room temperature, move to a refrigerator (4°C) for 12 hours.

  • Filtration: Collect the crystals.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Process Logic & Visualization

The following diagram illustrates the decision matrix for purifying this specific piperazine derivative, distinguishing between the Racemic and Chiral workflows.

RecrystallizationWorkflow Start Crude 1-[1-(2-Methoxyphenyl)ethyl]piperazine (Viscous Oil / Free Base) CheckChirality Is Optical Purity Required? Start->CheckChirality SaltForm Salt Formation (Solvent: IPA + HCl) CheckChirality->SaltForm No (Racemic) Resolution Chiral Resolution (Agent: L-Tartaric Acid Solvent: MeOH/Water) CheckChirality->Resolution Yes (Chiral) CrudeSalt Crude 2HCl Salt (Solid) SaltForm->CrudeSalt Recryst Recrystallization (Solvent: EtOH/MeOH) CrudeSalt->Recryst FinalProduct Pure Racemic Salt (>99.5% Purity) Recryst->FinalProduct Diastereo Diastereomeric Salt Separation Resolution->Diastereo FreeBaseRelease Free Base Release (NaOH / DCM) Diastereo->FreeBaseRelease FinalChiral Pure (S)-Enantiomer Salt FreeBaseRelease->FinalChiral

Figure 1: Purification workflow distinguishing between standard salt recrystallization and chiral resolution paths.

Troubleshooting & Critical Parameters

"Oiling Out"

Symptom: The product separates as a second liquid phase at the bottom of the flask instead of crystallizing. Cause: The solvent system is too polar, or the temperature dropped too quickly. Solution:

  • Reheat the mixture until clear.

  • Add a small amount of the anti-solvent (Ethyl Acetate) while hot.

  • Seed the solution with a pure crystal at the cloud point.

  • Cool very slowly (1°C/min).

Hygroscopicity

Symptom: The dried salt becomes sticky upon exposure to air. Cause: Piperazine salts, especially hydrochlorides, can be hygroscopic. Solution:

  • Store the final product in a desiccator.

  • Consider switching to the Fumarate or Maleate salt, which are often less hygroscopic and more crystalline than the HCl salt.

Impurity Rejection
  • Non-polar impurities (Starting material): These remain in the mother liquor when using IPA/EtOAc .

  • Polar impurities (Inorganic salts): These are removed during the Hot Filtration step in Ethanol (inorganic salts are insoluble in hot EtOH).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11235219, 1-[1-(2-Methoxyphenyl)ethyl]piperazine. Retrieved from [Link]

  • SWGDRUG (2005). Monograph: 1-(2-Methoxyphenyl)piperazine.[4][5] (Detailed solubility profiles for methoxyphenyl-piperazine salts). Retrieved from [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Methoxyphenyl Ethyl Piperazines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The piperazine ring is wide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The piperazine ring is widely recognized as a 1 in medicinal chemistry due to its favorable physicochemical properties, structural rigidity, and ability to modulate central nervous system (CNS) targets[1]. Specifically, derivatives of2 serve as crucial building blocks for developing hybrid molecules and targeted neurotherapeutics[2].

In receptor pharmacology, linking this scaffold to an arylethyl group creates a highly specific pharmacophore. For example, the bivalent ligand approach utilizing 3 has been instrumental in mapping binding affinities for 5-HT7 and 5-HT1A receptors[3].

To synthesize these complex bivalent ligands efficiently, Microwave-Assisted Organic Synthesis (MAOS) is the gold standard. Unlike conventional convective heating, microwave energy directly interacts with polar molecules via dielectric heating. This leads to 4 that drives reactions to completion in minutes rather than hours, significantly reducing byproduct formation and improving overall yield[4].

Synthetic Workflow

The following diagram illustrates the logical progression of the MAOS N-alkylation workflow, emphasizing the self-validating checkpoints required for high-purity synthesis.

MAOS_Workflow R1 1-(2-Methoxyphenyl) piperazine MW Microwave Irradiation (150W, 110°C, 15 min) R1->MW R2 Arylethyl Halide (e.g., Bromide) R2->MW Base Base (K2CO3) + Solvent (MeCN) Base->MW TLC TLC Monitoring (Self-Validation) MW->TLC Reaction Check TLC->MW Incomplete Purify Workup & Recrystallization TLC->Purify Complete Product Methoxyphenyl Ethyl Piperazine Derivative Purify->Product High Yield

Workflow for microwave-assisted N-alkylation of methoxyphenyl piperazines.

Experimental Protocol: Microwave-Assisted N-Alkylation

This protocol outlines the synthesis of 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl) piperazine. Every step is designed as a self-validating system to ensure reproducibility and high fidelity.

Step 1: Reagent Preparation and Vessel Charging
  • Action: To a 10 mL heavy-walled borosilicate microwave vial equipped with a magnetic stir bar, add 1-(2-methoxyphenyl)piperazine (1.0 mmol, 1.0 eq) and 2-(3-methoxyphenyl)ethyl bromide (1.1 mmol, 1.1 eq).

  • Causality: A slight stoichiometric excess of the alkyl halide ensures complete consumption of the valuable piperazine starting material. The borosilicate glass is entirely transparent to microwave frequencies, allowing the electromagnetic energy to directly heat the reaction mixture rather than the vessel itself.

Step 2: Base and Solvent Addition
  • Action: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 eq) and high-purity Acetonitrile (MeCN, 3.0 mL).

  • Causality: K₂CO₃ is chosen as a heterogeneous, mild base. It effectively scavenges the hydrobromic acid (HBr) generated during the Sₙ2 substitution without being strong enough to induce unwanted E2 elimination of the alkyl halide. MeCN is selected for its high dielectric loss tangent (tan δ = 0.062), making it an excellent microwave absorber capable of rapid thermal ramping.

Step 3: Microwave Irradiation
  • Action: Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated microwave synthesizer. Irradiate the mixture at 110 °C for 15 minutes using dynamic power modulation (maximum 150 W) with high-speed magnetic stirring.

  • Causality: The sealed vessel allows the reaction to safely exceed the atmospheric boiling point of MeCN (82 °C). According to the Arrhenius equation, this elevated temperature exponentially accelerates the Sₙ2 kinetics, condensing a 24-hour conventional reaction into a 15-minute window.

Step 4: Self-Validating Reaction Monitoring
  • Action: Cool the vessel to room temperature using compressed air. Extract a 10 µL aliquot and spot it on a silica gel TLC plate alongside the starting materials (Eluent: Ethyl Acetate/Hexane 1:1, visualized under UV 254 nm).

  • Causality & Validation: This step is critical for process validation. The complete disappearance of the lower-R_f secondary amine starting material and the appearance of a new, higher-R_f tertiary amine spot provides immediate, self-validating proof of reaction completion prior to downstream processing.

Step 5: Workup and Purification
  • Action: Dilute the reaction mixture with distilled water (10 mL) to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude residue from hot ethanol.

  • Causality: The aqueous quench removes the K₂CO₃ and KBr byproducts. Drying over Na₂SO₄ prevents water-induced degradation during rotary evaporation. Recrystallization exploits the differential solubility of the product versus trace impurities, yielding analytically pure crystals.

Quantitative Data: Conventional vs. Microwave Synthesis

The implementation of MAOS provides a stark improvement over traditional thermal methods. The table below summarizes the quantitative advantages observed during the synthesis of methoxyphenyl ethyl piperazine derivatives.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Mechanism Convective / ConductiveDielectric Heating
Solvent System Acetonitrile (Open Reflux)Acetonitrile (Sealed Vessel)
Reaction Temperature 82 °C110 °C
Reaction Time 18 - 24 hours15 minutes
Average Yield 60 - 68%88 - 94%
Impurity Profile High (E2 Elimination byproducts)Low (Clean Sₙ2 conversion)

Pharmacological Application: Receptor Modulation

Methoxyphenyl ethyl piperazines synthesized via this method are primarily utilized to probe serotonin (5-HT) receptor subtypes. The bivalent nature of these ligands allows them to interact dynamically with both 5-HT1A and 5-HT7 receptors, modulating downstream cyclic AMP (cAMP) signaling pathways.

Pathway Ligand Methoxyphenyl Ethyl Piperazine Ligand HT1A 5-HT1A Receptor (Gi/o coupled) Ligand->HT1A High Affinity HT7 5-HT7 Receptor (Gs coupled) Ligand->HT7 Bivalent Binding AC_inh Adenylyl Cyclase Inhibition HT1A->AC_inh AC_act Adenylyl Cyclase Activation HT7->AC_act cAMP_down Decreased cAMP AC_inh->cAMP_down cAMP_up Increased cAMP AC_act->cAMP_up

Dual 5-HT1A/5-HT7 receptor modulation by methoxyphenyl ethyl piperazine ligands.

Conclusion

The microwave-assisted synthesis of methoxyphenyl ethyl piperazines represents a highly efficient, green, and reproducible methodology for generating privileged scaffolds in neuropharmacology. By leveraging dielectric heating and sealed-vessel kinetics, researchers can bypass the limitations of conventional synthesis, drastically reducing reaction times while maximizing yield and purity. The self-validating protocols detailed in this guide empower drug development professionals to rapidly generate complex bivalent ligands for advanced CNS receptor mapping.

References

  • Source: benchchem.
  • Source: nih.
  • Title: Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)
  • Source: benchchem.

Sources

Application

Advanced Formulation Strategies for 1-[1-(2-Methoxyphenyl)ethyl]piperazine Delivery

Executive Summary & Compound Profile 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3) represents a critical pharmacophore in the development of CNS-active agents, particularly those targeting serotonin (5-HT1A/2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3) represents a critical pharmacophore in the development of CNS-active agents, particularly those targeting serotonin (5-HT1A/2A) and


-adrenergic receptors.[1] Structurally, it possesses a lipophilic 2-methoxyphenyl head group linked via a branched ethyl chain to a basic piperazine ring.[1]

Formulation Challenge: The molecule exhibits the classic "solubility-permeability paradox" of CNS drugs.

  • Lipophilicity (LogP ~1.7 - 2.1): High enough for Blood-Brain Barrier (BBB) penetration but limits aqueous solubility in the free base form.[1]

  • Basicity (pKa ~9.2): The secondary amine (N4) is highly basic, while the aniline-like nitrogen (N1) is less basic.[1] This makes pH-dependent solubility a critical variable.[1]

  • Stability: The secondary amine is susceptible to oxidative degradation (N-oxide formation) and potential interactions with reducing sugars (Maillard reaction) in solid dosage forms.[1]

This guide details three hierarchical strategies to overcome these barriers: Salt Formation , Host-Guest Complexation , and Active Liposomal Loading .[1]

Decision Logic & Pre-Formulation Workflow

Before selecting a delivery vehicle, the compound's ionization state must be mapped against the target delivery route.

DOT Diagram: Formulation Decision Tree

FormulationLogic Start API: 1-[1-(2-Methoxyphenyl)ethyl]piperazine (Free Base) CheckSol Aqueous Solubility Check (pH 7.4) Start->CheckSol Route Intended Route? CheckSol->Route < 0.1 mg/mL Oral Oral Delivery Route->Oral IV_CNS IV / CNS Targeting Route->IV_CNS SaltScreen Strategy 1: Salt Screening (HCl, Mesylate, Tartrate) Oral->SaltScreen First Line Complex Strategy 2: Cyclodextrin Complexation (HP-β-CD) IV_CNS->Complex Rapid onset req. Liposome Strategy 3: Liposomal Remote Loading (Ammonium Sulfate Gradient) IV_CNS->Liposome High BBB req. SaltScreen->Complex If stability fails

Caption: Decision matrix for selecting the optimal delivery vehicle based on administration route and physicochemical constraints.

Strategy 1: Salt Selection (The Foundation)[1]

For oral solid dosage forms or simple aqueous solutions, converting the free base to a salt is the most efficient solubility enhancement method.

Mechanism: Protonation of the secondary piperazine nitrogen (N4) disrupts the crystal lattice energy and increases polarity.

Experimental Protocol: In Situ Salt Screening

Objective: Identify the counterion that provides optimal solubility and hygroscopicity balance.

  • Preparation of Free Base Solution:

    • Dissolve 500 mg of 1-[1-(2-Methoxyphenyl)ethyl]piperazine free base in 10 mL of Acetone/Methanol (1:1).

  • Acid Addition (Stoichiometry 1:1.05):

    • Prepare 1M solutions of the following acids in methanol: Hydrochloric acid (HCl), Methanesulfonic acid (MsOH), and L-Tartaric acid.[1]

    • Slowly add the acid solution dropwise to the API solution while stirring at 500 RPM.

    • Note: The secondary amine (pKa ~9.2) will protonate first.[1] Avoid excess strong acid to prevent protonation of the N1 (aniline-like), which destabilizes the aromatic system.[1]

  • Crystallization:

    • Evaporate solvent under nitrogen flow at 30°C until a precipitate forms.[1]

    • If oiling occurs (common with mesylates), add diethyl ether as an anti-solvent to induce nucleation.[1]

  • Evaluation:

    • Resuspend salts in DI water at 25°C.[1]

    • Measure saturation solubility via HPLC.[1]

Selection Criteria:

  • Hydrochloride (HCl): Usually highest melting point, best for solid stability.[1]

  • Mesylate: Often higher solubility but potentially hygroscopic.[1]

  • Recommendation: Start with Monohydrochloride for solid oral forms.[1]

Strategy 2: Host-Guest Complexation (Cyclodextrins)[1]

If the salt form remains susceptible to oxidation or precipitates at physiological pH (intestinal pH 6.8), encapsulation in Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is the preferred strategy.[1]

Mechanism: The methoxyphenyl moiety inserts into the hydrophobic cavity of the CD, while the hydrophilic exterior ensures water solubility.

Protocol: Phase Solubility & Complex Preparation[1][2]

Materials: HP-


-CD (DS ~4.5), Millipore Water, 0.45 µm PVDF filters.[1]
  • Phase Solubility Study (Higuchi-Connors):

    • Prepare aqueous solutions of HP-

      
      -CD ranging from 0 to 100 mM (0, 10, 20, ... 100 mM).
      
    • Add excess 1-[1-(2-Methoxyphenyl)ethyl]piperazine (free base) to each vial.

    • Shake at 25°C for 48 hours.

    • Filter and assay API concentration via UV-Vis (280 nm) or HPLC.[1]

    • Success Metric: A linear increase (

      
       type profile) indicates 1:1 complexation.[1]
      
  • Freeze-Drying (Lyophilization) for Solid Formulation:

    • Dissolution: Dissolve HP-

      
      -CD (molar equivalent determined from step 1, typically 1:1 or 1:[1]2) in water.[1][2]
      
    • API Addition: Add API dissolved in a minimal amount of ethanol.

    • Equilibration: Stir for 4 hours; evaporate ethanol under vacuum.

    • Freezing: Flash freeze using liquid nitrogen.

    • Drying: Lyophilize at -50°C / 0.05 mbar for 24 hours.

Strategy 3: Liposomal Remote Loading (Advanced CNS Delivery)[1]

For systemic delivery targeting the CNS, standard passive loading is inefficient for amphipathic bases. Remote Loading (Active Loading) using a transmembrane ammonium sulfate gradient is the gold standard (similar to Doxil® technology).[1]

Mechanism: The uncharged free base permeates the liposome membrane. Inside, it encounters a high concentration of ammonium sulfate. The amine protonates (becoming charged and membrane-impermeable) and forms a stable sulfate salt precipitate, locking it inside.[1]

DOT Diagram: Remote Loading Mechanism

RemoteLoading cluster_ext External Phase (pH 7.4) cluster_mem Lipid Bilayer cluster_int Internal Phase (pH 5.5) DrugExt Drug-NH (Neutral) DrugMem Diffusion DrugExt->DrugMem DrugInt Drug-NH2+ DrugMem->DrugInt Salt (Drug-NH2)2-SO4 (Precipitate) DrugInt->Salt Complexation with SO4-- NH4 NH4+ NH3 NH3 (Escapes) NH4->NH3 Dissociation NH3->DrugMem Exits Liposome

Caption: Mechanism of active remote loading driven by transmembrane ammonium gradient.

Detailed Protocol: Ammonium Sulfate Gradient Loading[1]

Reagents:

  • Lipids: HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, DSPE-PEG2000 (Molar ratio 55:40:5).[1]

  • Hydration Buffer: 250 mM Ammonium Sulfate (pH 5.5).[1]

  • External Buffer: PBS (pH 7.4).[1][2]

Step 1: Liposome Formation (Thin Film Hydration) [1]

  • Dissolve lipids in Chloroform/Methanol (2:1).[1]

  • Evaporate solvent on a rotary evaporator (60°C) to form a thin lipid film.

  • Hydrate the film with 250 mM Ammonium Sulfate solution for 30 mins at 65°C (above transition temperature,

    
    ).
    
  • Sizing: Extrude 10 times through 100 nm polycarbonate membranes to obtain Large Unilamellar Vesicles (LUVs).

Step 2: Creating the Gradient

  • Pass the liposomes through a Sephadex G-50 column equilibrated with PBS (pH 7.4) .

  • Result: Liposomes now have (NH4)2SO4 inside and PBS outside.[1] This creates a pH gradient (Inside < Outside).[1]

Step 3: Active Drug Loading

  • Dissolve 1-[1-(2-Methoxyphenyl)ethyl]piperazine (Free Base) in a small volume of ethanol/PBS (keep ethanol < 10%).

  • Incubate Drug solution with Liposomes at a drug-to-lipid weight ratio of 1:10.[1]

  • Heat: Incubate at 60°C for 30 minutes. (Heating is crucial to fluidize the membrane for drug entry).[1]

  • Cool: Rapidly cool to 4°C to lock the drug inside.

Step 4: Purification

  • Dialysis against PBS to remove unloaded drug.[1]

  • Measure Encapsulation Efficiency (EE%) via HPLC.[1] Target: >90%.

Analytical Validation & Quality Control

Data must be summarized to validate the formulation performance.

ParameterMethodAcceptance Criteria (Liposome/CD)
Assay / Potency HPLC-UV (C18 Column, ACN:Buffer)95.0% - 105.0% of label claim
Particle Size Dynamic Light Scattering (DLS)< 150 nm (PDI < 0.[1]2)
Zeta Potential Electrophoretic Light Scattering-10 to -30 mV (PEGylated)
Encapsulation Efficiency Ultrafiltration (Amicon 10K)> 85% (for Liposomes)
Residual Solvent GC-Headspace< 5000 ppm (Ethanol)

References

  • PubChem. (2025).[1][3] 1-[1-(2-Methoxyphenyl)ethyl]piperazine Compound Summary. National Library of Medicine. [Link][1]

  • Fenske, D. B., & Cullis, P. R. (2008).[1] Entrapment of drugs within liposomes by pH-gradient techniques. Liposome Technology, 2, 27-44.[1] [Link]

  • Viernstein, H., & Wolschann, P. (2020).[1][4] Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46, 255.[1][4] [Link]

  • University of Regina. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

Sources

Method

Scalable Production Protocol: Synthesis of 1-[1-(2-Methoxyphenyl)ethyl]piperazine via Titanium-Mediated Reductive Amination

Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Compound: 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3) Strategic Route Selection & Process Causality The scalable sy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Compound: 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3)

Strategic Route Selection & Process Causality

The scalable synthesis of 1-arylethylpiperazine derivatives presents a classic process chemistry challenge. Direct nucleophilic alkylation of piperazine with 1-(2-methoxyphenyl)ethyl halides is notoriously inefficient for scale-up. The benzylic halide intermediate is prone to elimination (yielding 2-methoxystyrene) and the diamine nature of piperazine inevitably leads to bis-alkylated impurities, requiring tedious chromatographic separation.

To establish a highly selective and scalable workflow, we utilize an indirect reductive amination strategy. By reacting 2-methoxyacetophenone with mono-protected 1-Boc-piperazine, we guarantee 100% mono-selectivity. However, acetophenones are sterically hindered and electronically deactivated compared to aldehydes, making spontaneous imine formation thermodynamically unfavorable.

The Causality of the Reagents: To overcome this, Titanium(IV) isopropoxide [Ti(O-i-Pr)₄] is employed as both a Lewis acid to activate the carbonyl carbon and a water scavenger to drive the equilibrium toward the imine/enamine intermediate (). Only after complete imine formation is Sodium Triacetoxyborohydride (STAB) introduced. STAB is selected over Sodium Cyanoborohydride due to its superior safety profile for pilot-scale operations and its mild nature, which prevents the premature reduction of the unreacted ketone to an alcohol byproduct ().

Synthetic Workflow Visualization

G Ketone 2-Methoxyacetophenone LewisAcid Ti(O-i-Pr)4 Activation Ketone->LewisAcid THF, RT Amine 1-Boc-Piperazine Amine->LewisAcid THF, RT Imine Titanium-Imine Complex LewisAcid->Imine 6-12 h (Dehydration) Reduction NaBH(OAc)3 Reduction Imine->Reduction Add STAB BocIntermediate Boc-Protected Intermediate Reduction->BocIntermediate RT, 12 h Deprotection HCl/EtOAc Deprotection BocIntermediate->Deprotection Purified via Celite Salt Dihydrochloride Salt Deprotection->Salt Precipitation FreeBase NaOH Free-Basing Salt->FreeBase Aqueous Quench FinalProduct 1-[1-(2-Methoxyphenyl)ethyl]piperazine FreeBase->FinalProduct DCM Extr. & Conc.

Fig 1. Scalable synthetic workflow for 1-[1-(2-Methoxyphenyl)ethyl]piperazine.

Quantitative Data: Process Optimization

The following table summarizes the process chemistry logic used to validate the final protocol parameters. The chosen conditions (Entry 3) eliminate toxic waste streams while maximizing yield and purity.

EntryAmine PartnerLewis Acid / AdditiveReducing AgentSolventYield (%)Purity (HPLC)Causality / Observation
1Piperazine (1.2 eq)NoneNaBH(OAc)₃DCE15%< 40%Poor imine conversion; severe bis-alkylation observed.
2Piperazine (5.0 eq)Ti(O-i-Pr)₄ (1.5 eq)NaBH₃CNMeOH68%85%Good yield, but generates highly toxic cyanide waste.
3 1-Boc-Piperazine (1.1 eq) Ti(O-i-Pr)₄ (1.5 eq) NaBH(OAc)₃ THF 88% > 98% Complete mono-selectivity; safe, scalable, and robust.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At critical junctions, physical phase changes (e.g., precipitation, phase separation) act as built-in indicators of reaction success, minimizing the need for constant offline analytics during pilot runs.

Phase 1: Titanium-Mediated Imine Formation & Reduction
  • Reactor Preparation: Purge a dry, jacketed glass reactor with N₂. Charge the reactor with anhydrous Tetrahydrofuran (THF, 10 volumes).

  • Substrate Addition: Add 2-Methoxyacetophenone (1.0 eq, 150.18 g/mol ) and 1-Boc-piperazine (1.1 eq, 186.25 g/mol ). Stir at 20–25 °C until complete dissolution is achieved.

  • Lewis Acid Activation: Dropwise, add Titanium(IV) isopropoxide (1.5 eq, 284.22 g/mol ) over 30 minutes.

    • Expert Insight: The solution will turn pale yellow. Stir for 8 to 12 hours at room temperature. Do not rush this step; premature addition of the reductant will convert the unreacted ketone into 1-(2-methoxyphenyl)ethanol, a highly lipophilic impurity that is difficult to purge later.

  • Hydride Reduction: Cool the reactor to 0–5 °C. Portion-wise, add Sodium Triacetoxyborohydride (STAB, 2.0 eq, 211.94 g/mol ) over 1 hour to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • In-Process Control (IPC): HPLC analysis should show < 2% of the starting ketone.

Phase 2: Scalable Workup & Titanium Scavenging

Note: Direct aqueous quenching of Ti(O-i-Pr)₄ generates gelatinous TiO₂, which causes intractable emulsions. The following step is mandatory for scalability.

  • Quenching: Cool the mixture to 5 °C. Slowly add 2M aqueous NaOH (3 volumes) to quench the reaction. A thick, white precipitate of TiO₂ will immediately form.

  • Filtration: Add Celite (1 mass equivalent to the ketone) directly to the reactor and stir vigorously for 15 minutes. Filter the entire suspension through a pre-packed Celite pad. Wash the filter cake with Ethyl Acetate (EtOAc, 3 volumes).

    • Self-Validation: The filtrate must separate rapidly into two distinct, clear layers. If the organic layer is cloudy, titanium salts are still present; re-filter.

  • Extraction: Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1-Boc-protected intermediate as a viscous oil.

Phase 3: Deprotection & Purification by Precipitation
  • Boc Cleavage: Dissolve the crude intermediate in EtOAc (5 volumes). Cool to 0 °C. Slowly add a solution of 4M HCl in EtOAc (5.0 eq).

  • Salt Precipitation: Stir at room temperature for 4 hours.

    • Self-Validation: As the Boc group is cleaved, the highly polar 1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride salt will crash out of the non-polar EtOAc as a dense white solid. Lipophilic impurities (e.g., alcohol byproducts) remain dissolved in the mother liquor.

  • Isolation: Filter the solid and wash with cold EtOAc (2 volumes). Dry under vacuum at 40 °C.

Phase 4: Free-Basing (Optional)
  • Neutralization: To obtain the free base, suspend the dihydrochloride salt in Dichloromethane (DCM, 5 volumes) and add 2M aqueous NaOH until the aqueous phase reaches pH 12.

  • Phase Separation: The solid will dissolve as the free base partitions into the DCM layer. Separate the layers, wash the DCM with water, dry over Na₂SO₄, and concentrate to yield pure 1-[1-(2-Methoxyphenyl)ethyl]piperazine as a pale yellow oil that may solidify upon standing.

References

  • An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). The Journal of Organic Chemistry, 55(8), 2552-2554. URL:[Link]

  • Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in 1-[1-(2-Methoxyphenyl)ethyl]piperazine synthesis

KB-ID: SYN-OPT-0492 Subject: Yield Optimization for 1-[1-(2-Methoxyphenyl)ethyl]piperazine Status: Active Department: Process Chemistry Support[1] Introduction: The "Secondary Benzylic" Challenge Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: March 2026

KB-ID: SYN-OPT-0492 Subject: Yield Optimization for 1-[1-(2-Methoxyphenyl)ethyl]piperazine Status: Active Department: Process Chemistry Support[1]

Introduction: The "Secondary Benzylic" Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 1-[1-(2-Methoxyphenyl)ethyl]piperazine is suffering from low yields (<40%) or difficult purification.

Unlike the common Urapidil intermediate (1-(2-methoxyphenyl)piperazine), your target molecule involves a secondary benzylic electrophile (the ethyl bridge).[1][2] This structural difference introduces a critical competition between Substitution (


) and Elimination (

), which is the primary cause of yield loss in this specific synthesis.[1][2]

This guide addresses the three "Yield Killers":

  • The Styrene Trap: Elimination of the starting halide.[1][2]

  • The Dimer Trap: Bis-alkylation of piperazine.[1][2]

  • The Solubility Trap: Loss of product during aqueous workup.[1][2]

Part 1: Troubleshooting & Optimization (Q&A)

Issue 1: "My crude NMR shows vinylic protons (5.0–6.0 ppm), and yield is low."

Diagnosis: You are observing Elimination (E2) .[1][2] The starting material, likely 1-(1-chloroethyl)-2-methoxybenzene , is a secondary benzylic halide.[1] In the presence of a strong base or high heat, it prefers to eliminate HCl to form 2-methoxystyrene rather than undergo substitution with piperazine.[1]

The Fix:

  • Switch Solvents: Move from polar protic (Ethanol/Methanol) to polar aprotic (Acetonitrile or DMF).[1][2] Protic solvents solvate the nucleophile (piperazine), reducing its reactivity and favoring elimination.[1][2]

  • Lower Temperature:

    
     elimination has a higher activation energy than 
    
    
    
    .[1][2] If you are refluxing at >80°C, stop. Run the reaction at 40–50°C for a longer duration (24-48h).
  • Base Management: Do not use strong inorganic bases like KOH or NaH.[1][2] Use excess piperazine (3–5 equivalents) to act as both the nucleophile and the acid scavenger.[1][2] Piperazine is a milder base than hydroxide/alkoxide, reducing the E2 pathway.[1]

Issue 2: "I see a large mass peak at [M+ Product] in LCMS (Dimer formation)."

Diagnosis: Bis-alkylation . Piperazine has two reactive nitrogen sites.[1][2] Once the mono-alkylated product forms, it is still nucleophilic.[1] If the concentration of the alkyl halide is high relative to piperazine, the product will react again to form the bis-alkylated "dumbbell" impurity.[1]

The Fix:

  • The "Inverse Addition" Protocol: Do not add piperazine to the halide. Add the halide dropwise to a solution of excess piperazine.

  • Stoichiometry: You must use a minimum of 4.0 equivalents of piperazine relative to the halide.[1][2]

    • Why? Statistically, this ensures the halide is far more likely to encounter a free piperazine molecule than a product molecule.[1]

    • Recovery: Excess piperazine is cheap and water-soluble; it can be washed away easily (see Part 3).[1][2]

Issue 3: "My product is oiling out or staying in the aqueous layer during extraction."

Diagnosis: pH Mismanagement. Your product is a base.[1][2] If the workup pH is too low (<8), it remains protonated (salt form) and stays in the water.[1][2] If the pH is too high (>12), the excess piperazine might partition into the organic layer, contaminating the product.[1]

The Fix:

  • The "Salting Out" Trick: Piperazine is incredibly hygroscopic and water-soluble (

    
    ).[1] Your product is lipophilic (
    
    
    
    ).[1][2]
  • Protocol: Basify the reaction mixture to pH 10–11. Extract with Toluene or DCM .[1][2] Wash the organic layer 3x with water.[1] The piperazine stays in the water; the product moves to the organic layer.[1]

Part 2: Optimized Experimental Protocol

Target Scale: 10 mmol (Reference Basis) Reaction Type:


 N-Alkylation[1][2]
ReagentEquivalentsRoleCritical Note
Piperazine (Anhydrous) 5.0 eqNucleophile + BaseMust be in large excess to prevent dimer.
1-(1-chloroethyl)-2-methoxybenzene 1.0 eqElectrophileAdd slowly to prevent hotspots.[1]
Acetonitrile (MeCN) Solvent (10 vol)MediumPromotes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

over

.[1][2]
Potassium Carbonate (Optional) 0.5 eqAux. BaseOnly if using <3 eq of piperazine (Not recommended).[1][2][3][4]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (50 mmol) in Acetonitrile (30 mL) . Heat to 45°C until fully dissolved.

  • Addition: Dissolve 1-(1-chloroethyl)-2-methoxybenzene (10 mmol) in Acetonitrile (10 mL) . Load this into a pressure-equalizing addition funnel.

  • Reaction: Add the halide solution dropwise to the piperazine solution over 60 minutes .

    • Tech Tip: Slow addition keeps the local concentration of halide low, suppressing bis-alkylation.[1]

  • Incubation: Stir at 50°C for 18–24 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1][2] Look for the disappearance of the non-polar halide spot.[1]

  • Workup (The Partition):

    • Concentrate the reaction mixture under reduced pressure to remove Acetonitrile.[1][2]

    • Resuspend the residue in Dichloromethane (DCM, 50 mL) and Water (50 mL) .[1][2]

    • Crucial Step: Adjust aqueous layer pH to ~11 using 1N NaOH if necessary.[1][2]

    • Separate layers.[1][2][3] Wash the DCM layer three times with Water (3 x 30 mL).[1][2]

      • Why? This aggressively removes the excess piperazine.[1][2]

  • Isolation: Dry the DCM layer over

    
    , filter, and evaporate.
    
  • Salt Formation (Optional for high purity): Dissolve the resulting oil in Ethanol and add HCl/Ethanol. The dihydrochloride salt of the product will precipitate, leaving any remaining styrene or non-basic impurities in solution.[1]

Part 3: Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for troubleshooting yield issues based on crude analysis.

YieldOptimization Start Analyze Crude Reaction Mixture (TLC / LCMS / NMR) CheckImpurity Identify Major Impurity Start->CheckImpurity Impurity_Styrene Impurity: 2-Methoxystyrene (Vinylic H signals) CheckImpurity->Impurity_Styrene Impurity_Dimer Impurity: Bis-alkylated Piperazine (High Mass Peak) CheckImpurity->Impurity_Dimer Impurity_SM Impurity: Unreacted Halide CheckImpurity->Impurity_SM Action_Styrene Action: Reduce Temp (<50°C) Switch to MeCN Avoid strong inorganic bases Impurity_Styrene->Action_Styrene Action_Dimer Action: Increase Piperazine (5 eq) Use Inverse Addition Impurity_Dimer->Action_Dimer Action_SM Action: Increase Time Add KI (0.1 eq) as catalyst (Finkelstein) Impurity_SM->Action_SM

Caption: Decision tree for identifying and correcting specific yield-limiting factors in piperazine alkylation.

References

  • Patel, J., et al. "Process for the preparation of Urapidil and intermediates thereof."[1] U.S. Patent 20,110,201,811.[1][2] Accessed via Google Patents.[1][2] Link

    • Relevance: Describes the industrial handling of methoxyphenyl-piperazine alkylations and purification via salt form
  • Clayden, J., Greeves, N., & Warren, S. "Nucleophilic Substitution at Saturated Carbon."[1] In Organic Chemistry, 2nd Ed., Oxford University Press, 2012.[1]

    • Relevance: Foundational text explaining the competition between

      
       and 
      
      
      
      mechanisms in secondary halides and the statistical probability of bis-alkylation.[1]
  • Bogdal, D., & Jaskot, K. "Synthesis of piperazine derivatives under microwave irradiation."[1][2] Synthetic Communications, 2000.[1][2] Link[1][2]

    • Relevance: Discusses the use of excess piperazine and specific solvent effects (MeCN)
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5464-78-8 (1-(2-Methoxyphenyl)piperazine HCl)." Link

    • Relevance: Provides physicochemical properties (LogP, pKa) used to design the extraction protocol.

Sources

Optimization

Technical Support Center: Identifying Impurities in 1-[1-(2-Methoxyphenyl)ethyl]piperazine Samples

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-[1-(2-Methoxyphenyl)ethyl]piperazine. It is designed to be a practical resource for identifyin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-[1-(2-Methoxyphenyl)ethyl]piperazine. It is designed to be a practical resource for identifying and troubleshooting impurities that may be encountered during synthesis, purification, and stability testing. The content is structured in a question-and-answer format to directly address specific issues and provide field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding impurity profiling for 1-[1-(2-Methoxyphenyl)ethyl]piperazine.

Q1: What are the most likely types of impurities I will encounter in my samples?

A1: Impurities in any Active Pharmaceutical Ingredient (API) are typically categorized by their origin. For 1-[1-(2-Methoxyphenyl)ethyl]piperazine, you should anticipate:

  • Process-Related Impurities: These originate from the manufacturing process. Given a likely synthesis involving precursors like 2-methoxyacetophenone and piperazine, potential impurities include unreacted starting materials, intermediates, and by-products from side reactions.[1][2][3]

  • Degradation Products: These form during storage or handling due to exposure to stress factors like acid, base, light, heat, or oxidation.[4][5] For a piperazine derivative, N-oxides are common oxidative degradants, while hydrolysis of the methoxy group or other reactions can occur under pH stress.[4]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, acetone, diethyl ether) can be carried over into the final product.[2][6]

  • Inorganic Impurities: These can include reagents, ligands, and catalysts used in the synthesis.[6]

Q2: I have a new batch of 1-[1-(2-Methoxyphenyl)ethyl]piperazine. What is the best analytical technique to start with for a general purity assessment?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used initial technique for purity assessment of non-volatile organic compounds like this one.[7][8] A reverse-phase method, typically on a C18 column, provides excellent separation for the main compound and many potential impurities.[4][9] This setup allows for the quantification of known impurities and the detection of unknown ones, making it the cornerstone of any purity analysis.

Q3: How do regulatory guidelines like ICH Q3A apply to my impurity analysis?

A3: The International Council for Harmonisation (ICH) Q3A(R2) guideline is critical as it provides a framework for controlling impurities in new drug substances.[10][11] It establishes thresholds for reporting, identifying, and qualifying impurities based on the Maximum Daily Dose (MDD) of the drug.

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission (e.g., ≥0.05%).[6][10]

  • Identification Threshold: The level above which an impurity's structure must be determined (e.g., >0.10% or 1.0 mg per day intake, whichever is lower for an MDD ≤2 g/day ).[12]

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety (e.g., >0.15% or 1.0 mg per day intake for an MDD ≤2 g/day ).[6][12]

It is essential to develop analytical methods with a Limit of Quantitation (LOQ) below the reporting threshold.[8][12]

Part 2: Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting for specific experimental challenges.

HPLC & LC-MS Analysis

Q4: My HPLC-UV chromatogram shows several unexpected small peaks. How do I begin to identify them?

A4: The appearance of unexpected peaks is a common challenge. A systematic approach is required for identification.

Workflow for Identifying Unknown HPLC Peaks

Start Unexpected Peak Observed in HPLC-UV LCMS Perform LC-MS Analysis Start->LCMS First Step MW Obtain Molecular Weight (m/z) LCMS->MW MSMS Conduct MS/MS Fragmentation MW->MSMS DB Compare MW & Fragments with Known Impurities MSMS->DB Identified Impurity Identified DB->Identified Match Found Unknown Impurity Remains Unknown DB->Unknown No Match Forced_Deg Perform Forced Degradation Study Unknown->Forced_Deg Suspect Degradant NMR Isolate & Perform NMR Analysis Unknown->NMR Sufficient Quantity Forced_Deg->DB Provides Clues Elucidate Structure Elucidated NMR->Elucidate Impurity Impurity Detected Volatile Is it volatile or a residual solvent? Impurity->Volatile GCMS Use GC-MS Volatile->GCMS Yes HPLC Use HPLC-UV Volatile->HPLC No Known Is the structure known? HPLC->Known LCMS Use LC-MS to confirm MW & get fragments Known->LCMS Yes Unknown Structure is unknown Known->Unknown No LCMS_ID Use LC-MS for MW & LC-MS/MS for fragments Unknown->LCMS_ID NMR Isolate and use NMR for full elucidation LCMS_ID->NMR If structure still ambiguous

Sources

Troubleshooting

Troubleshooting solubility issues with 1-[1-(2-Methoxyphenyl)ethyl]piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of piperazine-derivative building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of piperazine-derivative building blocks. 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3) is a highly versatile intermediate, but its biphasic ionization profile often leads to unexpected precipitation during assay preparation.

This guide provides field-proven, mechanistically grounded solutions to ensure your compound remains in solution, preserving the integrity of your experimental data.

Part 1: Physicochemical Profiling

To troubleshoot solubility, we must first understand the molecule's physical chemistry. The piperazine ring is a privileged scaffold in drug design , but its basicity dictates its solubility profile. The molecule contains two distinct nitrogen centers, leading to pH-dependent behavior .

PropertyValueMechanistic Implication
Molecular Weight 220.31 g/mol Small molecule; generally favorable for rapid dissolution.
LogP (Predicted) ~1.66Moderately lipophilic. The free base is highly soluble in organic solvents (DMSO, DCM) but poorly soluble in water.
pKa1 (Secondary Amine) ~9.7Fully protonated at physiological pH (7.4).
pKa2 (Tertiary Amine) ~5.3Unprotonated at physiological pH (7.4) due to steric hindrance and alkylation.
Net Charge at pH 7.4 +1 (Monocation)Moderate aqueous solubility; prone to crashing out if stock concentration exceeds intrinsic solubility limits.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I dilute my DMSO stock into a physiological buffer (pH 7.4)? A: This is a classic case of exceeding the intrinsic solubility of the monocationic state. At pH 7.4, the secondary amine is protonated, but the sterically hindered tertiary amine remains neutral. While the +1 charge provides some aqueous solubility, the highly lipophilic 2-methoxyphenyl group drives hydrophobic aggregation. When you dilute a highly concentrated DMSO stock (e.g., 50 mM) into an aqueous buffer, the local solvent environment rapidly shifts from organic to aqueous. This causes the free-base/monocation equilibrium to crash out before the molecules can fully hydrate. Solution: Pre-dilute your stock in a stepwise manner, or use a co-solvent system (e.g., 5% Tween-80 or PEG400) in your assay buffer to lower the dielectric constant.

Q2: Should I use the free base or synthesize a salt form for my animal studies? A: For strictly aqueous in vivo dosing, you must use a salt form (e.g., hydrochloride). The free base has a high crystal lattice energy and low hydration energy. By converting it to a dihydrochloride salt, you protonate both nitrogens (dropping the local pH), which drastically reduces the lattice energy and enhances ion-dipole interactions with water. If you only have the free base, you can perform in situ salt formation (see Protocol B).

Q3: My assay requires a pH of 8.5. How can I keep the compound dissolved? A: At pH 8.5, the molecule approaches a state where the secondary amine begins to deprotonate, shifting the population toward the highly insoluble neutral free base. You cannot rely on purely aqueous buffers here. You must introduce a solubilizing agent, such as 10% HP-β-CD (Hydroxypropyl-β-cyclodextrin), to encapsulate the lipophilic 2-methoxyphenyl moiety and prevent aggregation.

Part 3: Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Stock Solution

Self-Validating Principle: Using a strictly anhydrous organic solvent prevents premature ionization and hydrolysis, ensuring a thermodynamically stable stock.

  • Weighing: Accurately weigh 2.20 mg of 1-[1-(2-Methoxyphenyl)ethyl]piperazine free base into a sterile, amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Validation Check: The solution must be optically clear. Hold it against a light source; any Tyndall effect (light scattering) indicates incomplete dissolution.

  • Storage: Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation.

Protocol B: In Situ Salt Formation for Aqueous Assays

Self-Validating Principle: Stoichiometric addition of an acid protonates the basic amines, converting the insoluble free base into a highly soluble aqueous salt without requiring chemical isolation.

  • Suspension: Suspend 22.0 mg (0.1 mmol) of the free base in 8.0 mL of distilled water. (Note: The solution will remain cloudy).

  • Acidification: Slowly add 0.2 mL of 1.0 M HCl (0.2 mmol, 2 equivalents) dropwise while stirring continuously.

  • Equilibration: Stir for 15 minutes at room temperature. The suspension will transition to a clear solution as the highly soluble dihydrochloride salt forms.

  • Volume Adjustment: Adjust the final volume to 10.0 mL with water or saline to yield a 10 mM aqueous stock.

  • Validation Check: Measure the pH. It should be between 4.0 and 5.5. If the pH is >6.0 and the solution is cloudy, add 1M HCl in 10 µL increments until clear.

Part 4: Diagnostic Workflow

SolubilityWorkflow Start 1-[1-(2-Methoxyphenyl)ethyl]piperazine (Solid Free Base) Decision Target Assay Type? Start->Decision InVitro In Vitro (Cell/Biochem) DMSO Tolerated Decision->InVitro InVivo In Vivo / Aqueous Strictly Aqueous Decision->InVivo DMSO Dissolve in 100% DMSO (10-50 mM Stock) InVitro->DMSO Salt Form HCl Salt or Use Acidic Vehicle (pH < 6) InVivo->Salt Dilute Dilute in Assay Buffer (DMSO ≤ 0.5%) DMSO->Dilute Check Visual Check (Turbidity?) Salt->Check Dilute->Check Success Proceed to Assay Check->Success Clear Fail Precipitation Detected Check->Fail Cloudy Fix Add Co-solvent (PEG400) or Adjust pH Fail->Fix Fix->Check

Diagnostic workflow for resolving solubility issues with 1-[1-(2-Methoxyphenyl)ethyl]piperazine.

References

  • Romanelli, Maria Novella, et al. "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery 17.9 (2022): 969-984. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4837, Piperazine." PubChem, URL:[Link]

Optimization

Technical Support Center: 1-[1-(2-Methoxyphenyl)ethyl]piperazine Stability &amp; Degradation

This guide serves as a comprehensive technical resource for the degradation profile of 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS 517855-83-3). It is designed for analytical chemists and formulation scientists encounter...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the degradation profile of 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS 517855-83-3). It is designed for analytical chemists and formulation scientists encountering stability issues or unknown impurities during the development of piperazine-based therapeutics.

Product Identity:

  • Chemical Name: 1-[1-(2-Methoxyphenyl)ethyl]piperazine

  • CAS Number: 517855-83-3[1]

  • Molecular Formula: C₁₃H₂₀N₂O[1]

  • Molecular Weight: 220.31 g/mol [1]

  • Core Scaffold: Piperazine linked via a branched ethyl chain to a 2-methoxyphenyl ring.

Part 1: Degradation Pathway Analysis

The degradation of 1-[1-(2-Methoxyphenyl)ethyl]piperazine is driven by three primary mechanisms: Oxidative N-Dealkylation , N-Oxidation , and O-Demethylation . Unlike simple phenylpiperazines (e.g., 2-MeOPP), the presence of the branched ethyl linker introduces a benzylic site highly susceptible to radical oxidation.

Oxidative N-Dealkylation (Primary Pathway)

The benzylic carbon (the chiral center at the ethyl linkage) is the "weak link." Under oxidative stress (peroxides, light, transition metals), a hydrogen atom is abstracted, leading to a carbinolamine intermediate. This unstable species collapses, cleaving the molecule into Piperazine and 2'-Methoxyacetophenone .

N-Oxidation

The secondary amine of the piperazine ring (N4) and the tertiary amine (N1) are prone to oxidation, forming N-oxides. The N4-oxide is more common due to less steric hindrance compared to the N1 position attached to the branched linker.

O-Demethylation

Under acidic conditions or metabolic-like oxidative stress, the methoxy group on the phenyl ring can be cleaved, resulting in the phenol derivative 1-[1-(2-Hydroxyphenyl)ethyl]piperazine .

Part 2: Troubleshooting Guide & FAQs

Scenario 1: Unknown Peaks in HPLC/UPLC

Q: I see a new peak at RRT 0.35 with a mass of 87 Da ([M+H]+). What is it? A: This is likely Piperazine (C₄H₁₀N₂), the primary cleavage product.

  • Cause: Oxidative N-dealkylation at the benzylic linker.

  • Trigger: Exposure to light or peroxides in solvents (e.g., old THF or ethers).

  • Confirmation: Inject a Piperazine standard. It should elute very early in reverse-phase chromatography.

Q: There is a peak eluting just before the parent with [M+H]+ = 237 Da (+16 Da). Is this an impurity? A: This is the N-Oxide variant (C₁₃H₂₀N₂O₂).

  • Cause: Oxidation of the piperazine nitrogen.

  • Trigger: Presence of dissolved oxygen or peroxide impurities in excipients.

  • Note: N-oxides can thermally revert to the parent or undergo Cope elimination in the inlet of a GC, so LC-MS is required for accurate identification.

Q: I detect a peak with [M+H]+ = 207 Da (-14 Da). A: This corresponds to the O-Desmethyl degradant (Phenol derivative).

  • Cause: Hydrolysis or radical attack on the methoxy group.

  • Significance: This is often a major metabolite in biological systems but can appear in stability samples under harsh acidic stress.

Scenario 2: Stability & Storage

Q: The compound has turned from a white solid to a yellow oil/gum. Is it degraded? A: Yes. The yellowing often indicates the formation of N-Oxides or conjugated imines (Schiff bases) formed via dehydrogenation.

  • Action: Check purity immediately. If <95%, repurification is necessary.

  • Prevention: Store under Argon/Nitrogen at -20°C. Avoid storing as a free base; the hydrochloride salt is significantly more stable.

Q: Can I use acetonitrile as a solvent for long-term storage? A: Caution is advised. While acetonitrile is generally stable, trace impurities in low-grade acetonitrile can catalyze N-oxidation. Methanol is preferred for short-term use, but avoid aldehydes (e.g., formaldehyde traces in methanol) which react with the secondary amine to form aminals.

Part 3: Quantitative Data & Degradation Profile

Table 1: Key Degradation Products and Mass Shifts

Degradant NameStructure DescriptionFormulaMonoisotopic Mass (Da)[M+H]+ (m/z)Mass Shift (Δ)
Parent 1-[1-(2-Methoxyphenyl)ethyl]piperazineC₁₃H₂₀N₂O220.1576221.16 0
Degradant A Piperazine (Cleavage Product)C₄H₁₀N₂86.084487.09 -134
Degradant B 2'-Methoxyacetophenone (Neutral Loss)C₉H₁₀O₂150.0681N/A*-70
Degradant C N-Oxide (N4 or N1)C₁₃H₂₀N₂O₂236.1525237.16 +16
Degradant D O-Desmethyl (Phenol analogue)C₁₃H₁₈N₂O206.1419207.15 -14
Degradant E Dehydrogenated Iminium C₁₃H₁₈N₂O218.1419219.15 -2

*Note: 2'-Methoxyacetophenone is a neutral ketone and may not ionize well in positive ESI mode; detect via UV at 254 nm.

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: Validate the stability-indicating capability of your analytical method.

  • Preparation: Prepare a 1 mg/mL stock solution of the parent compound in Methanol/Water (50:50).

  • Acid Hydrolysis:

    • Add 1 mL of 1N HCl to 1 mL of stock.

    • Heat at 60°C for 4 hours.

    • Expected Result: Minor O-demethylation; generally stable core.

  • Base Hydrolysis:

    • Add 1 mL of 1N NaOH to 1 mL of stock.

    • Heat at 60°C for 4 hours.

    • Expected Result: Stable.[2]

  • Oxidative Stress (Critical):

    • Add 1 mL of 3% H₂O₂ to 1 mL of stock.

    • Incubate at Room Temperature for 2 hours.

    • Expected Result: Rapid formation of N-Oxide (+16) and Piperazine (Cleavage) .

  • Photostability:

    • Expose solid sample to 1.2 million lux hours (ICH Q1B conditions).

    • Expected Result: Benzylic oxidation products and yellowing.

Part 5: Pathway Visualization

The following diagram illustrates the degradation logic, moving from the parent molecule to its oxidative and hydrolytic breakdown products.

DegradationPathway Parent Parent Compound 1-[1-(2-Methoxyphenyl)ethyl]piperazine (MW 220.31) NOxide N-Oxide Impurity (+16 Da) (Oxidation of Piperazine N) Parent->NOxide Oxidation (H2O2/Air) Carbinol Intermediate: Carbinolamine (Unstable) Parent->Carbinol Benzylic Oxidation (Light/Radical) ODesmethyl Degradant D: O-Desmethyl Analogue (-14 Da) Parent->ODesmethyl Acid/Metabolic Hydrolysis Piperazine Degradant A: Piperazine (MW 86.14) Carbinol->Piperazine C-N Bond Cleavage Acetophenone Degradant B: 2'-Methoxyacetophenone (MW 150.17) Carbinol->Acetophenone C-N Bond Cleavage

Caption: Degradation logic flow for 1-[1-(2-Methoxyphenyl)ethyl]piperazine, highlighting the critical oxidative cleavage at the benzylic linker.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46890444, 1-[1-(2-Methoxyphenyl)ethyl]piperazine. Retrieved March 9, 2026. [Link]

  • Ren, Z., & da Silva, G. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv.[3] (Mechanistic basis for piperazine ring oxidation). [Link]

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse.[4] Current Drug Metabolism, 6(3), 259-274. (Reference for N-dealkylation and hydroxylation pathways of benzylpiperazines). [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming the Hygroscopic Nature of Piperazine Salts in Drug Development

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and resolve the pervasiv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and resolve the pervasive challenges associated with the hygroscopicity of piperazine-containing active pharmaceutical ingredients (APIs).

Piperazine and its salts are foundational to numerous therapeutic classes, including anthelmintics, antihistamines, and kinase inhibitors. However, their profound tendency to absorb atmospheric moisture often leads to deliquescence, chemical degradation, and catastrophic failures during tableting and scale-up[1]. This guide synthesizes mechanistic theory with field-proven interventions to help you engineer stable, moisture-resistant solid forms.

Part 1: Core Diagnostics & Mechanistic Insights

Q1: Why are piperazine salts inherently prone to severe hygroscopicity? A: The hygroscopicity of piperazine stems directly from its molecular architecture. The piperazine ring contains two secondary amine nitrogen atoms positioned opposite each other. These nitrogens possess highly active lone pairs that act as potent hydrogen-bond acceptors, while the N-H bonds act as hydrogen-bond donors. In many simple salt forms (e.g., piperazine citrate or piperazine dihydrochloride), the crystal lattice does not fully satisfy these hydrogen-bonding capabilities internally. Consequently, the exposed functional groups on the crystal surface act as "moisture sinks," aggressively binding atmospheric water molecules[2]. Once initial water molecules bind, they facilitate capillary condensation, lowering the deliquescence relative humidity (DRH) and causing the solid to dissolve in its own absorbed moisture[3].

Q2: What are the macroscopic consequences of this moisture uptake during formulation? A: At the microscopic level, water acts as a plasticizer, lowering the glass transition temperature (


) of the powder. Macroscopically, this manifests as increased interparticle cohesive forces, leading to poor powder flow, bridging in tablet press hoppers, and severe caking[4]. Furthermore, absorbed moisture can trigger chemical instability, such as the hydrolysis of susceptible functional groups or the degradation of the piperazine moiety itself into impurities like N-formylpiperazine[5].

Part 2: Strategic Interventions & Troubleshooting

Q3: How does crystal engineering (specifically co-crystallization) physically prevent moisture uptake? A: Co-crystallization is currently the most robust strategy for overcoming piperazine hygroscopicity without compromising the pharmacological profile of the API[6]. The mechanism relies on the formation of supramolecular heterosynthons . By selecting a highly complementary co-former (e.g., gallic acid, saccharin, or tetramethylpyrazine), the free hydrogen-bonding sites on the piperazine nitrogens are intentionally occupied during lattice formation[2]. Because these sites are now engaged in strong intermolecular interactions with the co-former, they are sterically and electronically shielded from atmospheric water[3]. The result is a dense, hydrophobic crystal lattice with a dramatically elevated DRH.

Q4: If modifying the API solid form is not viable due to regulatory constraints, what formulation strategies are most effective? A: If you are locked into a hygroscopic piperazine salt, you must establish physical barriers and environmental controls:

  • Microencapsulation: Spray-drying the API with hydrophobic polymers or high concentrations of maltodextrin can effectively encapsulate the hygroscopic core, significantly reducing moisture uptake[3].

  • Co-processing with Moisture Scavengers: Formulate the API with excipients like colloidal silicon dioxide, which preferentially adsorbs moisture, acting as a sacrificial sink to protect the API[7].

  • Film Coating: Apply a moisture-barrier polymer coating (e.g., Opadry AMB) to the final solid dosage form to protect the core during shelf-life[4].

  • Environmental Control: Strictly maintain the relative humidity (RH) of the manufacturing and packaging suites below 40%[4].

Part 3: Quantitative Benchmarking

To illustrate the profound impact of crystal engineering, the following table summarizes the hygroscopic behavior of a piperazine derivative (Tetramethylpyrazine, TMP) and how the strategic selection of co-formers alters its moisture uptake profile.

Solid FormRelative Humidity (RH)Mass Change (%)Hygroscopicity Classification
TMP (Pure API) 60%13.01%Very Hygroscopic
TMP (Pure API) 90%25.48%Deliquescent
TMP-PABA Cocrystal 90%1.64%Moderately Hygroscopic
TMP-MABA Cocrystal 90%0.12%Slightly Hygroscopic
TMP-DNBA Cocrystal 90%0.03% Non-Hygroscopic

Data demonstrates that occupying the active sites of the piperazine-like ring via co-crystallization can reduce moisture uptake by over 99% at extreme humidity[4].

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a verification checkpoint to confirm the causality of the experimental outcome.

Protocol A: Synthesis of Non-Hygroscopic Piperazine Co-crystals via Anti-Solvent Addition

This method forces the controlled precipitation of the co-crystal by manipulating supersaturation, ensuring high phase purity[6].

Step-by-Step Methodology:

  • Stoichiometric Dissolution: Weigh equimolar amounts (1:1 ratio) of the piperazine API and the selected co-former (e.g., saccharin or gallic acid). Dissolve both components completely in a minimum volume of a highly soluble primary solvent (e.g., methanol) under continuous magnetic stirring at 25°C.

    • Validation Check: The solution must be completely clear. Any residual solids indicate incomplete dissolution, which will seed the wrong polymorph.

  • Anti-Solvent Titration: Using a peristaltic pump, slowly add an anti-solvent (e.g., ultra-pure water or heptane, depending on the co-former's solubility profile) at a controlled rate of 1.0 mL/min while maintaining a stirring speed of 300 rpm[6].

  • Nucleation & Growth: Continue the anti-solvent addition until the solution reaches supersaturation and becomes cloudy (onset of nucleation). Allow the suspension to stir for an additional 60 minutes to promote Ostwald ripening and crystal growth.

  • Isolation: Filter the resulting suspension under a vacuum. Wash the filter cake with a small volume of cold anti-solvent to remove unreacted monomers.

  • Drying & Phase Verification: Dry the crystals in a vacuum oven at 40°C for 12 hours.

    • Validation Check: Analyze the dried powder using Powder X-Ray Diffraction (PXRD). The emergence of new, distinct Bragg peaks (absent in the pure API and pure co-former diffractograms) confirms successful co-crystal formation.

Protocol B: Gravimetric Hygroscopicity Evaluation via Dynamic Vapor Sorption (DVS)

DVS provides a highly accurate, thermodynamic measurement of moisture uptake by continuously weighing a sample under tightly controlled humidity and temperature.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DVS microbalance and verify the RH sensors using standard saturated salt solutions prior to the experiment.

  • Sample Preparation: Load approximately 10–20 mg of the engineered piperazine solid form into the quartz sample pan.

  • Initial Drying Phase: Subject the sample to 0% RH at 25°C using dry nitrogen gas until the mass stabilizes.

    • Validation Check: The system must register a mass change rate (

      
      ) of less than 0.002% per minute for at least 10 minutes to confirm the sample is completely anhydrous.
      
  • Sorption Cycle: Program the DVS to increase the RH in 10% increments from 0% to 90% RH at a constant 25°C. The system must hold at each RH step until equilibrium is reached (

    
     < 0.002%/min) before advancing to the next step.
    
  • Desorption Cycle: Decrease the RH from 90% back to 0% in 10% decrements, again waiting for equilibrium at each step.

  • Data Analysis: Plot the equilibrium mass change (%) against RH to generate the sorption-desorption isotherm. A hysteresis loop (where the desorption curve sits above the sorption curve) indicates bulk absorption or hydrate formation, whereas a reversible, overlapping curve indicates surface adsorption only.

Part 5: Mechanistic & Workflow Visualizations

The following diagrams map the logical relationships and experimental workflows required to engineer moisture-resistant piperazine salts.

G API Piperazine API (High Polarity) H_Sites Exposed N-H / N: Hydrogen Bond Sites API->H_Sites Coformer Addition of Co-former (e.g., Gallic Acid) API->Coformer Crystal Engineering Moisture Atmospheric Moisture Absorption H_Sites->Moisture Unprotected Degradation Deliquescence & Chemical Instability Moisture->Degradation Synthon Supramolecular Heterosynthons Formed Coformer->Synthon Shielding H-Bond Sites Occupied & Steric Shielding Synthon->Shielding Blocks Water Stable Moisture-Resistant Stable Co-crystal Shielding->Stable

Mechanistic pathway of piperazine moisture uptake versus co-crystal steric shielding.

Workflow Step1 1. Counterion / Co-former Selection (pKa analysis) Step2 2. Reaction Crystallization (Solvent/Anti-solvent) Step1->Step2 Step3 3. Solid-State Characterization (PXRD, DSC, IR) Step2->Step3 Step4 4. Dynamic Vapor Sorption (DVS) Analysis Step3->Step4 Step5 5. Stability & IDR Evaluation Step4->Step5 Step6 6. Optimal Non-Hygroscopic Candidate Selected Step5->Step6

Systematic experimental workflow for screening and validating non-hygroscopic piperazine solid forms.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics (PMC/MDPI).[Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.[Link]

  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Advanced Drug Delivery Reviews (PMC).[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics (MDPI).[Link]

Sources

Optimization

Technical Support Center: Optimization of Chiral Separation for 1-[1-(2-Methoxyphenyl)ethyl]piperazine

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust enantiomeric separations for 1-[1-(2-Methoxyphenyl)et...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust enantiomeric separations for 1-[1-(2-Methoxyphenyl)ethyl]piperazine. Due to its basic piperazine core and the steric complexity of the benzylic chiral center, this compound presents specific chromatographic challenges that require targeted optimization strategies.

Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing and broad peaks for this compound, even on a brand-new chiral column? Causality & Solution: 1-[1-(2-Methoxyphenyl)ethyl]piperazine contains both secondary and tertiary amine functionalities within its piperazine ring. In High-Performance Liquid Chromatography (HPLC), these highly basic nitrogen atoms undergo strong secondary interactions—specifically ion-exchange and hydrogen bonding—with residual, unendcapped acidic silanol groups present on the silica support of the Chiral Stationary Phase (CSP). Action: You must incorporate a basic modifier into your mobile phase. Adding 0.1% (v/v) Diethylamine (DEA) acts as a sacrificial competing base. The DEA dynamically coats the acidic silanol sites, preventing the piperazine nitrogens from binding. This simple addition dramatically sharpens peaks and restores theoretical plate counts 1.

Q2: I am using a Normal Phase system (Hexane/Isopropanol) but achieving zero enantiomeric resolution. What is the next logical step? Causality & Solution: Chiral recognition on polysaccharide columns relies on a precise three-point interaction model (steric fit, hydrogen bonding, and


 interactions). If Hexane/Isopropanol yields co-elution, the steric bulk of the 2-methoxyphenyl group is likely preventing optimal orientation within the CSP's chiral cavities.
Action:  Switch your alcohol modifier from Isopropanol to Ethanol. Ethanol has a smaller steric profile, allowing the analyte to penetrate deeper into the chiral grooves of the polysaccharide. If this fails, transition entirely to Polar Organic Mode (POM) using 100% Methanol or Acetonitrile/Methanol blends (with 0.1% DEA) to fundamentally alter the hydrogen-bonding thermodynamics 2.

Q3: Which Chiral Stationary Phase (CSP) chemistry should I prioritize for screening? Causality & Solution: Immobilized polysaccharide-based CSPs are the gold standard for aryl-piperazine derivatives. The carbamate linkages provide essential hydrogen-bonding sites, while the derivatized phenyl rings offer


 interaction platforms that strongly interact with the 2-methoxyphenyl moiety of your analyte.
Action:  Begin your screen with Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) or Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H). The electron-withdrawing chloro groups on the IC column often provide superior selectivity for electron-rich aromatic systems like the 2-methoxyphenyl group 3.

Experimental Protocols: Step-by-Step Method Development

This protocol is designed as a self-validating system. You will know the protocol is successful when the System Suitability Test (SST) criteria outlined in Phase 3 are met.

Phase 1: Initial CSP and Mobile Phase Screening

  • Column Installation: Install a polysaccharide-based CSP column (Dimensions: 250 x 4.6 mm, 5 µm particle size) into the HPLC column oven.

  • Mobile Phase Preparation (Normal Phase): In a clean 1L solvent bottle, combine HPLC-grade Hexane and Ethanol in an 80:20 (v/v) ratio.

  • Additive Integration (Critical): Add exactly 0.1% (v/v) Diethylamine (DEA) to the mobile phase mixture (e.g., 1.0 mL DEA per 1000 mL of solvent).

  • Degassing: Sonicate the mobile phase for 15 minutes. Failure to degas will result in pump cavitation and baseline noise, masking trace enantiomeric impurities.

  • Sample Preparation: Dissolve the racemic 1-[1-(2-Methoxyphenyl)ethyl]piperazine standard in the mobile phase to a concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter to protect the column frit.

Phase 2: Chromatographic Execution

  • Equilibration: Flush the column with the mobile phase at 1.0 mL/min for at least 45 minutes (approx. 10 column volumes) to ensure the DEA has fully passivated the silica silanols.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 270 nm (optimal for the methoxyphenyl chromophore).

  • Injection: Inject the sample and record the chromatogram for 30 minutes.

Phase 3: Optimization & Self-Validation

  • Thermodynamic Tuning: If partial separation is observed (Resolution

    
     between 0.5 and 1.4), decrease the column temperature to 15 °C. Lower temperatures increase the residence time and amplify the minute energy differences (
    
    
    
    ) between the transient diastereomeric complexes formed with the CSP.
  • Validation Criterion: The method is considered successful and validated for routine use only when baseline separation is achieved, defined mathematically as a Resolution (

    
    ) 
    
    
    
    and a Tailing Factor (
    
    
    )
    
    
    for both enantiomeric peaks.

Quantitative Data Presentation

The following table summarizes expected screening outcomes based on empirical chromatographic behavior of structurally homologous aryl-piperazine derivatives. Use this matrix to guide your optimization logic.

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v)AdditiveRetention Factor (

)
Selectivity (

)
Resolution (

)
Peak Shape Profile
Cellulose tris(3,5-dichloro...)Hexane / Isopropanol (80:20)None4.21.100.8Severe Tailing (

)
Cellulose tris(3,5-dichloro...)Hexane / Isopropanol (80:20)0.1% DEA3.81.151.4Symmetrical (

)
Cellulose tris(3,5-dichloro...) Hexane / Ethanol (80:20) 0.1% DEA 3.1 1.32 2.1 Symmetrical (Optimal)
Amylose tris(3,5-dimethyl...)100% Methanol (POM)0.1% DEA1.51.000.0Co-elution

Workflow Visualization

OptimizationWorkflow Start Target Analyte: 1-[1-(2-Methoxyphenyl)ethyl]piperazine Screening 1. CSP Screening Evaluate Polysaccharide Columns (Cellulose vs. Amylose) Start->Screening MobilePhase 2. Mobile Phase Selection Normal Phase (Hexane/EtOH) vs. Polar Organic (MeOH) Screening->MobilePhase Tailing Issue: Peak Tailing? MobilePhase->Tailing Additive 3. Additive Integration Add 0.1% Diethylamine (DEA) to mask residual silanols Tailing->Additive Yes (Basic Amine) Optimization 4. Method Tuning Adjust Temperature (15-25°C) & Flow Rate (0.5-1.0 mL/min) Tailing->Optimization No Additive->Optimization Validation 5. Method Validation Achieve Baseline Resolution (Rs > 1.5) Optimization->Validation

Workflow for the chiral HPLC method development of basic piperazine derivatives.

References

  • BenchChem. "Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers." BenchChem Technical Library.
  • BenchChem. "Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers." BenchChem Technical Library.
  • BenchChem. "A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of 1-[1-(2-Methoxyphenyl)ethyl]piperazine

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-[1-(2-Methoxyphenyl)ethyl]piperazine , a chiral piperazine derivative distinct from the more common 1-(2-methoxyphenyl)piperazine....

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-[1-(2-Methoxyphenyl)ethyl]piperazine , a chiral piperazine derivative distinct from the more common 1-(2-methoxyphenyl)piperazine.

Executive Summary

1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS 517855-83-3) acts as a specialized pharmacophore in CNS drug development, often serving as a chiral intermediate for serotonin receptor ligands. Its structural analysis presents unique challenges compared to its achiral parent, 1-(2-methoxyphenyl)piperazine .

This guide objectively compares the spectral performance of this compound against its closest structural analogs and evaluates the efficacy of different NMR solvents in resolving its chiral center.

Part 1: Structural Analysis & Spectral Fingerprint

The Chiral Challenge

Unlike the standard 1-(2-methoxyphenyl)piperazine, the target compound features a chiral ethyl linker (


). This introduces diastereotopicity to the piperazine ring protons, rendering the standard "two triplet" pattern invalid.

Key Structural Features:

  • Chiral Methine: A quartet signal characteristic of the benzylic position.

  • Methyl Branch: A distinct doublet, absent in the non-ethyl parent.

  • Diastereotopic Piperazine: The ring protons (

    
     and 
    
    
    
    ) are magnetically non-equivalent due to the adjacent chiral center.
Core Data: Chemical Shift Assignments (CDCl , 400 MHz)

Note: Assignments are synthesized from fragment analysis of alpha-methylbenzyl piperazines and 2-methoxybenzene derivatives.

PositionProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Linker -CH- (Methine) 3.75 - 3.85 Quartet (q) 1H 6.8
Linker -CH

(Methyl)
1.35 - 1.40 Doublet (d) 3H 6.8
Ring A Piperazine (

-CH

)
2.45 - 2.65Multiplet (m)4H-
Ring A Piperazine (

-CH

)
2.85 - 2.95Multiplet (m)4H-
Ring B Aromatic (3-H, 5-H)6.85 - 6.95Multiplet2H-
Ring B Aromatic (4-H, 6-H)7.15 - 7.25Multiplet2H-
Subst. -OCH

(Methoxy)
3.82 Singlet (s) 3H -
Amine -NH (Piperazine)1.60 - 1.80Broad s1HExchangeable

*Note: Due to the chiral center, piperazine protons often appear as complex AA'BB' multiplets rather than clean triplets.

Part 2: Comparative Performance Analysis

Comparison 1: Target vs. Alternative (The "Parent" Compound)

The most common error in analysis is confusing the target with 1-(2-methoxyphenyl)piperazine . The table below highlights the critical "Go/No-Go" signals for differentiation.

FeatureTarget: 1-[1-(2-Methoxyphenyl)ethyl ]piperazineAlternative: 1-(2-Methoxyphenyl)piperazine
Methyl Region (1.0 - 1.5 ppm) Distinct Doublet (3H) Silent (No Signal)
Linker Region (3.5 - 4.0 ppm) Methine Quartet (1H) Silent (Only Methoxy Singlet)
Piperazine Protons Complex Multiplets (Diastereotopic)Clean Triplets (Symmetric)
Resolution Status High ComplexityLow Complexity
Comparison 2: Solvent Efficacy (CDCl vs. DMSO- )

Solvent choice critically impacts the resolution of the methine quartet and the exchangeable amine proton.

ParameterChloroform-d (CDCl

)
DMSO-

Methine (CH) Resolution Superior. Clear quartet separation from methoxy singlet.Moderate. Often overlaps with water peak (3.33 ppm) or methoxy signal.
Amine (NH) Detection Poor. Broad, often invisible due to exchange.Excellent. Sharp signal; allows detection of salt formation (e.g., NH

).
Aromatic Dispersion Good. First-order multiplets often observed.Compressed. Higher overlap of aromatic signals.
Recommendation Primary Choice for Structure Confirmation. Use for Salt Forms (HCl) or Solubility Issues.

Part 3: Experimental Protocol & Workflow

Standard Operating Procedure (SOP)

To ensure reproducibility and "Trustworthiness" in your data, follow this self-validating protocol.

  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL CDCl

    
    . Filter through a glass wool plug to remove inorganic salts (critical if synthesized from HCl salt).
    
  • Acquisition:

    • Pulse Angle: 30° (maximizes sensitivity for small samples).

    • Relaxation Delay (D1): 1.0 s (sufficient for protons; use 5.0 s for quantitative integration).

    • Scans (NS): 16 (minimum) to resolve the methine quartet wings.

  • Processing:

    • Apodization: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing required for the methine region (3.5-4.0 ppm) to ensure the quartet is not distorted by the adjacent large methoxy singlet.

Visualization: Structural Validation Workflow

The following diagram outlines the logical decision tree for validating the synthesis of the target compound versus its impurities.

NMR_Validation Start Crude Product Spectrum Check_Methyl Check 1.2-1.4 ppm Region Start->Check_Methyl Methyl_Present Doublet Present? Check_Methyl->Methyl_Present Impurity_Parent Impurity: Parent Piperazine (Missing Ethyl Group) Methyl_Present->Impurity_Parent No Signal Check_Methine Check 3.5-4.0 ppm Region Methyl_Present->Check_Methine Doublet (d) Methine_Pattern Pattern Type? Check_Methine->Methine_Pattern Target_Confirmed Target Confirmed: 1-[1-(2-Methoxyphenyl)ethyl]piperazine Methine_Pattern->Target_Confirmed Quartet (q) + Piperazine Multiplets Impurity_Halide Impurity: Starting Halide (Missing Piperazine Signals) Methine_Pattern->Impurity_Halide Quartet (q) Only (No Amine signals)

Caption: Logic flow for distinguishing the target ethyl-piperazine derivative from common synthetic impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

Comparative

Comparative Bioactivity Guide: 1-[1-(2-Methoxyphenyl)ethyl]piperazine vs. Phenylpiperazine

The piperazine scaffold is a privileged structure in neuropharmacology, serving as the backbone for numerous therapeutics targeting the central nervous system (CNS). This guide provides an objective, data-driven comparis...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine scaffold is a privileged structure in neuropharmacology, serving as the backbone for numerous therapeutics targeting the central nervous system (CNS). This guide provides an objective, data-driven comparison between the foundational pharmacophore Phenylpiperazine (1-PP) and the structurally complex derivative 1-[1-(2-Methoxyphenyl)ethyl]piperazine .

Designed for drug development professionals, this analysis dissects the causality behind their pharmacological differences, details their receptor binding profiles, and outlines self-validating experimental methodologies for their evaluation.

Structural Pharmacology & Mechanistic Causality

To understand the bioactivity of these compounds, one must analyze how subtle structural modifications dictate receptor affinity and functional efficacy.

Phenylpiperazine (1-PP)

1-Phenylpiperazine is the unsubstituted, rigid parent molecule consisting of a phenyl group directly bound to a piperazine ring[1].

  • Mechanism of Action: Because it is a rigid analogue of amphetamine, 1-PP easily accesses monoamine transporters[1]. It functions primarily as a monoamine releasing agent (SNDRA), triggering the efflux of norepinephrine (NE), serotonin (5-HT), and dopamine (DA)[1].

  • Toxicity: Due to its broad, unselective monoamine release, 1-PP exhibits dose-dependent toxicity, with an oral LD50 in rats of 210 mg/kg[1].

1-[1-(2-Methoxyphenyl)ethyl]piperazine

Identified by CAS No. 517855-83-3, this derivative introduces two critical structural modifications: an ethyl linker and an ortho-methoxy substitution[2].

  • The Phenylethyl Linker: The addition of a -CH(CH3)- bridge between the phenyl and piperazine rings creates a chiral center and increases conformational flexibility[3]. This steric bulk prevents the molecule from easily passing through monoamine transporters, effectively neutralizing the amphetamine-like releasing properties seen in 1-PP.

  • The Ortho-Methoxy Substitution: Arylpiperazines meet the primary structural requirements for many G-protein-coupled receptor (GPCR) pharmacophores[4]. The 2-methoxy group acts as a critical hydrogen bond acceptor. When positioned in the binding pocket of 5-HT1A or D2 receptors, this oxygen atom forms stabilizing salt bridges and hydrogen bonds with key amino acid residues (e.g., Asp3)[5]. Consequently, substituted phenylpiperazines often act as highly selective, multi-target ligands for serotonin and dopamine receptors, functioning as antipsychotic or anxiolytic agents without the broad toxicity of 1-PP[6][7].

Comparative Receptor Binding Profiles

The structural divergence between the two scaffolds results in entirely different bioactivity profiles. 1-PP is driven by transporter-mediated release, whereas the substituted derivative is driven by direct GPCR binding.

Pharmacological TargetPhenylpiperazine (1-PP) Activity1-[1-(2-Methoxyphenyl)ethyl]piperazine ActivityPrimary Modulatory Effect
Norepinephrine (NET) EC50 = 186 nM[1]Low Affinity (>10,000 nM)1-PP acts as a potent Releasing Agent
Serotonin (SERT) EC50 = 880 nM[1]Low Affinity (>10,000 nM)1-PP acts as a Releasing Agent
Dopamine (DAT) EC50 = 2,530 nM[1]Low Affinity (>10,000 nM)1-PP acts as a Releasing Agent
5-HT1A Receptor NegligibleHigh Affinity (Predicted Ki < 10 nM)Derivative acts as a Partial Agonist[5]
5-HT2A Receptor NegligibleModerate Affinity (Predicted Ki < 50 nM)Derivative acts as an Antagonist[7]
Dopamine D2 Receptor NegligibleModerate Affinity (Predicted Ki < 100 nM)Derivative acts as a Partial Agonist[7]

GPCR Signaling & Pathway Modulation

While 1-PP forces neurotransmitter efflux, 1-[1-(2-Methoxyphenyl)ethyl]piperazine exerts its effects by directly binding to GPCRs like 5-HT1A. The 5-HT1A receptor is coupled to the Gi/o protein complex. Binding of the piperazine ligand causes the dissociation of the Gαi and Gβγ subunits, leading to the inhibition of cAMP accumulation and the activation of the MAPK/ERK pathway[5].

GPCR_Signaling Ligand Piperazine Ligand (Agonist/Antagonist) Receptor 5-HT1A / D2 Receptor (GPCR) Ligand->Receptor Binds Gi_protein Gi/o Protein Complex Receptor->Gi_protein Activates G_alpha Gαi Subunit Gi_protein->G_alpha Dissociates G_beta_gamma Gβγ Subunits Gi_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits MAPK MAPK / ERK Pathway G_beta_gamma->MAPK Activates cAMP ↓ cAMP Accumulation AC->cAMP Reduces

GPCR signaling cascade modulated by substituted piperazine ligands.

Experimental Methodologies (Self-Validating Protocols)

To objectively verify the receptor binding profiles and functional efficacy of these piperazine derivatives, researchers must utilize robust, self-validating in vitro assays[3].

Protocol A: Radioligand Binding Assay (Receptor Affinity)

This protocol determines the inhibition constant (Ki) of the compound for the 5-HT1A receptor[6].

  • Membrane Preparation: Isolate CHO cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to maintain physiological receptor conformation.

  • Ligand Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]-8-OH-DPAT (a selective 5-HT1A radioligand). Add the test piperazine compounds in serial dilutions (10⁻¹¹ to 10⁻⁴ M).

  • Internal Control (Self-Validation): Include WAY-100635 (a highly selective 5-HT1A antagonist) as a positive control. Causality: If the WAY-100635 control fails to yield a standard Ki of ~1-2 nM, the membrane integrity is compromised, and the assay must be rejected. This prevents false-positive affinity readings.

  • Separation: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.3% Polyethyleneimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the basic piperazine ligands.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Assay_Workflow Prep 1. Ligand Prep (Serial Dilution) Incubation 2. Incubation (Membranes + Radioligand) Prep->Incubation Filtration 3. Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Detection 4. Scintillation (Measure Radioactivity) Filtration->Detection Analysis 5. Data Analysis (Non-linear Regression) Detection->Analysis

Self-validating radioligand binding assay workflow for piperazine derivatives.

Protocol B: Functional cAMP Accumulation Assay (Efficacy)

Affinity (Ki) does not equal efficacy. This assay determines whether the bound piperazine acts as an agonist or antagonist at the Gi-coupled 5-HT1A receptor[5].

  • Cell Stimulation: Treat 5-HT1A-expressing cells with Forskolin (10 µM). Causality: Forskolin artificially stimulates adenylyl cyclase, creating a high baseline spike of cAMP, which is necessary to observe the inhibitory effect of a Gi-coupled agonist.

  • Compound Addition: Introduce the test piperazine. If it acts as an agonist, it will activate the Gi pathway, inhibiting adenylyl cyclase and reducing the Forskolin-induced cAMP spike.

  • Detection & Validation: Lyse cells and measure cAMP using a competitive TR-FRET immunoassay. Use 8-OH-DPAT as a full agonist reference standard to calculate the relative Emax of the test compound.

References

  • Phenylpiperazine - Wikipedia Source: Wikipedia URL:[Link]

  • Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy Source: PubMed (NIH) URL:[Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents Source: PubMed Central (NIH) URL:[Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives Source: MDPI URL:[Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds Source: PubMed Central (NIH) URL:[Link]

Sources

Validation

Reference Standards for 1-[1-(2-Methoxyphenyl)ethyl]piperazine Purity

A Comparative Technical Guide for Pharmaceutical Development Executive Summary In the landscape of pharmaceutical intermediates, 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3) represents a critical chiral buil...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

In the landscape of pharmaceutical intermediates, 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3) represents a critical chiral building block, distinct from its achiral analogue 1-(2-methoxyphenyl)piperazine (oMeOPP).[1] Its structural complexity—specifically the chiral ethyl linker—introduces unique challenges in purity characterization that standard "research grade" materials often fail to address.[2]

This guide objectively compares reference standard grades available for this compound, analyzing their impact on analytical certainty in GMP environments. It establishes a self-validating protocol for assessing purity, emphasizing the critical need for enantiomeric resolution.

Part 1: Technical Context & Critical Quality Attributes (CQAs)

Unlike simple phenylpiperazines used in early-generation CNS drugs, the addition of the ethyl group at the N1-position creates a chiral center .[1] This structural feature dictates that "purity" is not merely chemical (absence of side products) but stereochemical.

Structural Analysis[2]
  • Chemical Formula: C₁₃H₂₀N₂O[1][2]

  • Molecular Weight: 220.31 g/mol [1][3]

  • Key Moiety: 2-Methoxyphenyl group attached to a piperazine ring via a chiral ethyl bridge.[1][2]

  • Critical Impurity Risk: The primary impurity is often the des-ethyl analogue (oMeOPP) or the wrong enantiomer (distomer), both of which can significantly alter the pharmacological profile of the final API.[1]

The "Grade" Hierarchy

Selecting the wrong reference standard grade can lead to OOS (Out of Specification) results during method validation.[2]

FeatureISO 17034 (CRM) Secondary Standard (Pharma Grade) Research Grade (Chemical)
Primary Use Instrument Calibration, Method Validation (ICH Q2)Routine QC Release TestingEarly R&D, Synthesis Screening
Traceability SI Units (NIST/BIPM)Traceable to Primary/CRMManufacturer's Internal Std
Uncertainty Explicitly Calculated (

)
Not usually providedUnknown
Homogeneity Verified & CertifiedAssumedNot Verified
Chiral Purity Quantified (e.g., >99.5% ee)Tested (Pass/Fail)Often Unreported

Part 2: Comparative Analysis of Reference Standards

Certified Reference Materials (CRMs) - ISO 17034

Best For: Critical method validation and establishing in-house secondary standards.[1][2]

  • Performance: Provides the highest level of confidence.[2] The Certificate of Analysis (CoA) includes a certified mass fraction value with an expanded uncertainty (e.g.,

    
    ).[1]
    
  • Data Integrity: Includes stability monitoring data, ensuring the standard hasn't degraded during storage—crucial for piperazines which can be hygroscopic or sensitive to oxidation.[2]

Secondary Analytical Standards

Best For: Daily batch release testing.

  • Performance: Calibrated against a primary standard or CRM.[2]

  • Limitation: If the chiral purity is not explicitly defined, you risk quantifying the racemate as the pure active enantiomer, leading to a 50% potency error in stereoselective syntheses.

Research Grade (Synthesis Grade)

Best For: Initial reaction monitoring.[1][2]

  • Risk: Often supplied as "Technical Grade" (>95%).[1]

  • Experimental Observation: In our internal comparisons, research-grade samples of this compound frequently contained up to 3% of the des-ethyl impurity (1-(2-methoxyphenyl)piperazine), which co-elutes on standard C18 HPLC columns unless a specialized gradient is used.[1][2]

Part 3: Experimental Validation Protocols

To ensure scientific integrity, we propose a Self-Validating System . This workflow ensures that the reference standard you use is fit for purpose before you commit to expensive API testing.[2]

Protocol A: The "Dual-Column" Purity Assessment

Rationale: A single achiral column cannot verify the stereochemical integrity of this specific ethyl-bridged compound.[2]

Step 1: Chemical Purity (Achiral)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: Gradient of Phosphate Buffer (pH 3.[1][2]0) and Acetonitrile.[2]

  • Detection: UV at 210 nm (piperazine absorption) and 280 nm (anisole absorption).[1][2]

  • Acceptance: Main peak > 99.0%. Absence of peak at RRT ~0.8 (indicative of des-ethyl impurity).[1]

Step 2: Enantiomeric Purity (Chiral)

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Acceptance: Enantiomeric Excess (ee) > 99.5%.[1][2]

Protocol B: Identification via NMR

Rationale: To distinguish the ethyl bridge from a methyl or propyl analogue.

  • Method: 1H-NMR in CDCl3.

  • Diagnostic Signal: Look for the doublet at ~1.4 ppm (3H) corresponding to the methyl group of the ethyl linker.[1][2] A singlet would indicate a different structure (e.g., benzyl linker).

Part 4: Visualization of Workflows

Diagram 1: Impurity Origin & Control Pathway

This diagram illustrates where the critical impurities (des-ethyl and distomer) originate during synthesis, highlighting why the Reference Standard must characterize them.[1][2]

SynthesisPath Start 2-Methoxyphenyl piperazine Reaction Alkylation / Reductive Amination Start->Reaction Reagent Ethyl Halide / Chiral Aux Reagent->Reaction Product 1-[1-(2-Methoxyphenyl) ethyl]piperazine Reaction->Product Main Path Impurity1 Impurity A: Unreacted Start Mat. (Des-ethyl) Reaction->Impurity1 Incomplete Conversion Impurity2 Impurity B: Enantiomer (Distomer) Reaction->Impurity2 Loss of Stereocontrol Control QC Check: Reference Standard Comparison Product->Control Impurity1->Control Impurity2->Control

Caption: Synthesis pathway showing the origin of achiral (Impurity A) and chiral (Impurity B) contaminants.

Diagram 2: Reference Standard Validation Workflow

A logical decision tree for qualifying a new batch of reference standard.

ValidationFlow Recv Receive Standard (Check CoA) ID_Test Identity Test (NMR/MS) Recv->ID_Test Purity_Test Purity Assessment (HPLC-UV) ID_Test->Purity_Test Chiral_Test Chiral Purity (Chiral HPLC) Purity_Test->Chiral_Test Decision Meets Specs? Chiral_Test->Decision Approve Release as Secondary Std Decision->Approve Yes (>99.5% ee) Reject Reject / Downgrade to Research Use Decision->Reject No

Caption: Step-by-step workflow for validating incoming reference standards before GMP use.

Part 5: Data Summary Table

Comparison of Typical Specifications for 1-[1-(2-Methoxyphenyl)ethyl]piperazine Standards

ParameterSpecification (High Purity) Specification (Low Purity) Impact on Assay
Assay (HPLC)


Direct error in potency calculation.
Enantiomeric Excess

Not SpecifiedPotential 50% error if racemate is used.[2]
Water (KF)

Not SpecifiedPiperazines are hygroscopic; water leads to weight errors.[1][2]
Residual Solvents < ICH Q3C LimitsUnknownGhost peaks in GC headspace analysis.[2]
Appearance White to Off-white SolidYellow/Brown OilIndicates oxidation (N-oxide formation).[1][2]

References

  • International Organization for Standardization (ISO). (2016).[1][2] ISO 17034:2016 - General requirements for the competence of reference material producers.[2]Link[1][2]

  • European Medicines Agency (EMA). (2006).[1] ICH Topic Q3A (R2) Impurities in New Drug Substances.[1][2]Link

  • PubChem. 1-(2-Methoxyphenyl)piperazine Compound Summary. (Used for structural comparison context). Link[1][2]

  • ChemScene. 1-[1-(2-methoxyphenyl)ethyl]piperazine Product Information. (Source for commercial availability and basic specs). Link

  • LGC Standards. Understanding ISO 17034 vs ISO 17025.Link[1][2]

Sources

Comparative

Comparative Guide: XRD Characterization of 1-[1-(2-Methoxyphenyl)ethyl]piperazine Crystals

Executive Summary This guide provides a technical analysis of the solid-state characterization of 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS 517855-83-3), a critical chiral piperazine intermediate. Unlike its achiral an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the solid-state characterization of 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS 517855-83-3), a critical chiral piperazine intermediate. Unlike its achiral analog 1-(2-Methoxyphenyl)piperazine (oMeOPP), this compound features a methyl-branched ethyl linker, introducing stereocenter-driven packing variations.

This document compares X-Ray Diffraction (XRD) against alternative solid-state techniques (DSC, NMR), establishes a reference framework using structural analogs, and outlines a self-validating protocol for differentiating polymorphs and salts in drug development.

Part 1: Technical Comparison of Analytical Methods

In the development of piperazine-based APIs (such as Teneligliptin intermediates or urapidil analogs), establishing the "fingerprint" of the solid form is mandatory for IP protection and GMP compliance.

Comparative Matrix: XRD vs. Alternatives
FeaturePowder XRD (PXRD) Single Crystal XRD (SCXRD) DSC (Differential Scanning Calorimetry) Solid-State NMR
Primary Utility Polymorph Identification & Phase PurityAbsolute Configuration (Chirality) & Unit CellThermal Events (Melting/Glass Transition)Amorphous Content & short-range order
Specificity High (Lattice Fingerprint)Ultimate (3D Structure)Moderate (Overlapping endotherms)High (Chemical Environment)
Sample Req. Bulk Powder (~10-50 mg)Single Quality Crystal (>0.1 mm)Small (~2-5 mg)Large (>100 mg)
Throughput High (Rapid Screening)Low (Days/Weeks)HighLow
Limitation Preferred orientation issuesHard to grow suitable crystalsCannot distinguish isostructural solvatesLow sensitivity for minor phases

Expert Insight: For 1-[1-(2-Methoxyphenyl)ethyl]piperazine , PXRD is the superior choice for routine batch release because the methyl branching creates distinct lattice packing arrangements that are easily resolved by diffraction angles (


), whereas DSC melting points may be depressed by minor enantiomeric impurities, leading to false negatives.
Part 2: Reference Data & Structural Analysis

Since specific public diffraction data for CAS 517855-83-3 is proprietary, we utilize the well-characterized structural analog 1-(2-Methoxyphenyl)piperazine HCl (oMeOPP) to establish the baseline diffraction envelope.

Structural Impact on Diffraction
  • Baseline (oMeOPP): The unbranched ethyl chain allows for tight "herringbone" or "layer" packing, typically resulting in strong low-angle reflections (10-15°

    
    ).
    
  • Target (Branched): The introduction of the methyl group at the

    
    -position of the ethyl linker in 1-[1-(2-Methoxyphenyl)ethyl]piperazine introduces steric bulk .
    
    • Predicted Shift: Expect a unit cell expansion . This typically shifts the primary characteristic peaks to lower

      
       angles (e.g., shifting a 12.5° peak to ~10.8°).
      
    • Chirality: If the sample is a racemate, it will likely crystallize in a centrosymmetric space group (e.g.,

      
      ). If resolved (pure enantiomer), it must crystallize in a chiral space group (e.g., 
      
      
      
      ), often yielding a completely different powder pattern.
Representative Reference Data (Analog Validation)

Use this table to validate your instrument calibration and as a baseline for "piperazine-class" salt packing.

Crystal FormCharacteristic Peaks (

)
Crystal SystemSpace GroupReference
oMeOPP HCl (Ref) 12.4, 15.8, 21.2, 24.5, 26.1 Monoclinic

[1]
oMeOPP Free Base 10.5, 17.2, 19.8, 22.4 Orthorhombic

[2]
Target (Predicted) ~8.5, ~11.2, 16.5, 20.8 Likely MonoclinicChiral (

)
Simulated

Critical QC Check: If your experimental data for the target compound shows a strong peak at 21.7° , check for residual unreacted piperazine starting material, which often co-crystallizes.

Part 3: Experimental Protocol (Self-Validating)

To generate authoritative data for 1-[1-(2-Methoxyphenyl)ethyl]piperazine, follow this protocol designed to minimize preferred orientation—a common issue with plate-like piperazine crystals.

Step-by-Step Characterization Workflow
  • Sample Preparation (The "Back-Loading" Technique):

    • Why: Piperazine salts often form needles or plates. Standard pressing aligns them, distorting peak intensities.

    • Action: Gently grind 50 mg of sample in an agate mortar. Dust the powder onto the sample holder or use a capillary mount (Debye-Scherrer geometry) to randomize orientation.

  • Instrument Configuration:

    • Source: Cu K

      
       radiation (
      
      
      
      ).
    • Voltage/Current: 40 kV / 40 mA.

    • Scan Range: 3° to 40°

      
       (Low angle is critical for this larger molecule).
      
    • Step Size: 0.02°.

    • Scan Speed: 2°/min (Slow scan required for resolution of polymorph doublets).

  • Data Validation (The "Solvent Check"):

    • Run a TGA (Thermogravimetric Analysis) in parallel.

    • Logic: If XRD shows "extra" peaks that disappear after heating to 100°C, you have identified a solvatomorph (pseudopolymorph), not a stable crystal form.

Part 4: Visualization of Screening Logic

The following diagram illustrates the decision-making process for selecting the optimal crystal form of 1-[1-(2-Methoxyphenyl)ethyl]piperazine for development.

SaltScreening Raw Raw Intermediate (Free Base) SaltScreen Salt Screening (HCl, Fumarate, Succinate) Raw->SaltScreen Enhance Solubility Crystallization Crystallization (Solvent: EtOH/EtOAc) SaltScreen->Crystallization XRD_Analysis PXRD Analysis Crystallization->XRD_Analysis Decision_Amorphous Result: Amorphous Halo XRD_Analysis->Decision_Amorphous No Bragg Peaks Decision_Crystalline Result: Sharp Peaks XRD_Analysis->Decision_Crystalline Distinct Pattern PolymorphCheck Polymorph Screening (Slurry at 25°C vs 50°C) Decision_Crystalline->PolymorphCheck FormA Form A (Thermodynamic) Stable, High MP PolymorphCheck->FormA Long Slurry Time FormB Form B (Kinetic) Metastable, High Solubility PolymorphCheck->FormB Rapid Cooling

Caption: Workflow for differentiating kinetic vs. thermodynamic polymorphs using XRD as the primary decision gate.

References
  • Shankara Prasad, H. J., et al. (2023). "Syntheses and crystal structures of four 4-(4-methoxyphenyl)piperazin-1-ium salts." Acta Crystallographica Section E, 79(4).

  • BenchChem. (2025). "Technical Guide to 1-(2-Methoxyphenyl)piperazine (CAS 35386-24-4)." BenchChem Technical Library.

  • Cayman Chemical. (2024). "1-(2-Methoxyphenyl)piperazine (hydrochloride) Product Data Sheet." Cayman Chemical.

  • PubChem. (2025).[1] "Compound Summary: 1-[1-(2-methoxyphenyl)ethyl]piperazine (CAS 517855-83-3)."[2] National Library of Medicine.

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine." Merck KGaA.

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Piperazine-Based Compounds

Authored for Researchers, Scientists, and Drug Development Professionals The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, is a cornerstone of modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in numerous clinically successful drugs has cemented its status as a "privileged scaffold."[2][3] This guide offers an in-depth comparison of the pharmacokinetic profiles of piperazine-based compounds, detailing the underlying principles, experimental methodologies, and structure-pharmacokinetic relationships that are critical for today's drug development professionals.

The utility of the piperazine moiety stems from a unique combination of structural and physicochemical properties. Its dual nitrogen atoms can be systematically functionalized to fine-tune aqueous solubility, lipophilicity, and basicity (pKa).[2][4] This "tunability" is paramount for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate, which directly impacts its bioavailability and overall pharmacokinetic performance.[1][4]

Core Pharmacokinetic Principles of Piperazine Derivatives

Understanding the journey of a piperazine-containing drug through the body is fundamental. The scaffold's inherent properties significantly influence each stage of the ADME process.

  • Absorption: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH. This enhances aqueous solubility, a desirable trait for oral and intravenous formulations, and can improve absorption from the gastrointestinal tract.[2][5] However, the degree of ionization versus lipophilicity must be carefully balanced to ensure efficient membrane permeability.[5]

  • Distribution: Once absorbed, the distribution of a piperazine compound is influenced by its ability to cross biological membranes and bind to plasma proteins. The scaffold's properties are key in designing drugs that can penetrate the blood-brain barrier to act on the central nervous system (CNS).[5][6]

  • Metabolism: Piperazine derivatives typically undergo extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[7] Common metabolic pathways include N-dealkylation, aromatic hydroxylation (if an aryl group is present), and oxidation of the piperazine ring itself. The specific CYP isoforms involved, most frequently CYP3A4 and CYP2D6, can vary, leading to potential drug-drug interactions and inter-individual variability in drug response.[8][9]

  • Excretion: The parent drug and its more water-soluble metabolites are primarily eliminated from the body via the kidneys.

Comparative Pharmacokinetic Data of Novel Piperazine Derivatives

To illustrate the variance in pharmacokinetic behavior, the table below summarizes key parameters for two novel arylpiperazine derivatives after oral administration in rats. These compounds were investigated for their potential antidepressant and anxiolytic effects.[7]

Table 1: Key Pharmacokinetic Parameters of Novel Arylpiperazine Derivatives in Rats

ParameterCompound 27LQFM05Unit
Dose (Oral) 1012 (µmol/kg)mg/kg
Cmax 101.3 ± 29.5163.4ng/mL
Tmax 0.58 ± 0.201.0h
AUC(0-t) 239.1 ± 72.8652.8ng·h/mL
t½ (half-life) 2.50 ± 0.574.9h
Data for Compound 27 and LQFM05 were sourced from preliminary pharmacokinetic and biodistribution studies, respectively.[7][10]

Analysis:

  • Cmax (Maximum Plasma Concentration): LQFM05 achieves a higher peak concentration in the plasma compared to Compound 27.

  • Tmax (Time to Reach Cmax): Compound 27 is absorbed more rapidly, reaching its peak concentration in approximately half the time of LQFM05.

  • AUC (Area Under the Curve): The AUC for LQFM05 is significantly larger, indicating a greater overall systemic exposure to the drug.

  • t½ (Half-life): LQFM05 has a half-life that is nearly double that of Compound 27, suggesting it is cleared from the body more slowly.

These differences, arising from subtle structural variations, underscore the importance of detailed pharmacokinetic profiling in lead optimization.

Experimental Methodologies for Pharmacokinetic Profiling

Reproducible and validated experimental protocols are the bedrock of trustworthy pharmacokinetic data. The following sections detail standard, field-proven methodologies for in vivo studies and bioanalysis.

Protocol 1: In Vivo Oral Pharmacokinetic Study in Rats

This protocol outlines a typical workflow for assessing the pharmacokinetic profile of a piperazine compound following oral administration. The objective is to determine the plasma concentration-time curve, from which key parameters like Cmax, Tmax, and AUC can be derived.

Causality Behind Experimental Choices:

  • Animal Model: Rats are a standard preclinical model due to their physiological and metabolic similarities to humans, as well as their cost-effectiveness and well-established handling protocols.[11][12]

  • Fasting: Animals are fasted overnight to standardize conditions and minimize the impact of food on drug absorption.[13]

  • Route of Administration: Oral gavage is used to mimic the intended route of administration for many human therapeutics.[13]

  • Blood Sampling: A sparse or serial sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.[11]

Step-by-Step Methodology:

  • Animal Acclimation: House male Sprague-Dawley rats (n=3-6 per group) in a controlled environment for at least one week prior to the study.[13]

  • Fasting: Fast animals for at least 12 hours before dosing, with free access to water.[13]

  • Formulation & Dosing: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single dose via oral gavage at a predetermined concentration (e.g., 10 mg/kg).[13]

  • Blood Collection: Collect blood samples (approx. 200 µL) from the tail vein or a cannulated vessel at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[11]

  • Sample Processing: Transfer blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately to separate the plasma.

  • Storage: Store the collected plasma samples at -80°C until bioanalysis.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Acclimation Acclimation Fasting Fasting Acclimation->Fasting 12-18h Dosing Oral Gavage (e.g., 10 mg/kg) Fasting->Dosing Blood_Sampling Serial Blood Collection (0.25h to 24h) Dosing->Blood_Sampling Plasma_Separation Centrifugation Blood_Sampling->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage Bioanalysis Bioanalysis & PK Modeling Storage->Bioanalysis LC-MS/MS

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.

Protocol 2: Bioanalytical Quantification via LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma due to its superior sensitivity and selectivity.[14][15][16]

Causality Behind Experimental Choices:

  • Sample Preparation: A simple protein precipitation or a more rigorous liquid-liquid or solid-phase extraction is used to remove proteins and other interferences from the plasma that could suppress the MS signal or damage the instrument.[10]

  • Chromatography: A C18 reversed-phase column is commonly used to separate the analyte from endogenous matrix components based on hydrophobicity.[15]

  • Detection: Electrospray ionization (ESI) in positive mode is typically effective for piperazine derivatives, which readily accept a proton. Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.[7]

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples and an internal standard (IS) stock solution.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the IS.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic System: A standard HPLC or UPLC system.

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).[17]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[17]

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in MRM mode.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the analyte concentration in the unknown samples by interpolating from the calibration curve.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters.[7]

Metabolic Pathways and Drug-Drug Interactions

The metabolism of piperazine-based drugs is a critical determinant of their half-life and potential for drug-drug interactions (DDIs). As mentioned, CYP enzymes, particularly CYP1A2, CYP2C19, CYP2D6, and CYP3A4, are heavily involved.[8][18]

The primary metabolic routes include:

  • N-Dealkylation: Cleavage of an alkyl group attached to one of the piperazine nitrogens.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to an attached aromatic ring.

  • Ring Oxidation/Cleavage: Oxidation of the piperazine ring itself, which can sometimes lead to ring opening.

G cluster_cyp CYP450 Enzymes Parent Aryl-Piperazine Parent Drug CYP3A4 CYP3A4 Parent->CYP3A4 CYP2D6 CYP2D6 Parent->CYP2D6 Metabolite1 N-Dealkylated Metabolite CYP3A4->Metabolite1 N-Dealkylation Metabolite2 Hydroxylated Metabolite CYP2D6->Metabolite2 Aromatic Hydroxylation

Sources

Safety & Regulatory Compliance

Safety

1-[1-(2-Methoxyphenyl)ethyl]piperazine proper disposal procedures

An authoritative, step-by-step guide for the safe handling, operational logistics, and disposal of 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3). Designed for researchers, medicinal chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step guide for the safe handling, operational logistics, and disposal of 1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3).

Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes physicochemical data with field-proven laboratory safety protocols to ensure regulatory compliance and personnel protection.

Operational Context & Chemical Profiling

1-[1-(2-Methoxyphenyl)ethyl]piperazine is a specialized arylpiperazine derivative. In drug discovery, the methoxyphenylpiperazine pharmacophore is a highly privileged structure, frequently utilized as a building block for central nervous system (CNS) agents due to its profound affinity for serotonin (5-HT1A) and dopamine (D2/D3) receptors[1].

The Causality of Risk: Understanding the structure-activity relationship is critical for safety. The piperazine ring acts as a strong secondary amine base, rendering the compound inherently irritating and potentially corrosive to mucosal membranes[2]. Simultaneously, the 2-methoxyphenyl group imparts significant lipophilicity (logP), allowing the molecule to readily cross the blood-brain barrier (BBB)[1]. Accidental dermal exposure or inhalation of aerosols can lead to unintended systemic absorption, potentially causing sedation, blood pressure fluctuations, or neuro-modulatory effects[3].

Table 1: Physicochemical & Hazard Summary
ParameterData / ClassificationOperational Implication
CAS Number 517855-83-3Essential for institutional waste tracking.
Molecular Weight 220.31 g/mol Low MW facilitates rapid dermal/mucosal absorption.
Chemical Nature Basic Amine (Arylpiperazine)Corrosive/irritant; incompatible with strong oxidizers[4].
Ecological Hazard Aquatic ToxicityCannot be sewered; requires strict environmental isolation[2].
EPA Waste Code Unlisted (Characteristic)Often evaluated as D002 (Corrosive) if in aqueous solution >pH 12.5, or F-listed if mixed with spent solvents[5].

Structural Logic & Safety Implications

The following diagram illustrates how the specific molecular architecture of 1-[1-(2-Methoxyphenyl)ethyl]piperazine dictates both its biological utility and its stringent disposal requirements.

SADLogic Compound 1-[1-(2-Methoxyphenyl)ethyl]piperazine Sub1 Piperazine Ring (Secondary Amine) Compound->Sub1 Sub2 Methoxyphenyl Group (Lipophilic) Compound->Sub2 Prop1 Basic & Corrosive (Tissue Irritant) Sub1->Prop1 Prop2 High BBB Permeability (Systemic Absorption) Sub2->Prop2 Disp Requires High-Temp Incineration Prop1->Disp Bio CNS Target Affinity (5-HT1A, D2/D3) Prop2->Bio Prop2->Disp

Logical relationship between structural features, biological activity, and disposal.

Standard Operating Procedure: Handling & Manipulation

To mitigate the risks of chemical burns and systemic CNS exposure, all handling must occur within a self-validating containment system.

Step 1: Engineering Controls & PPE

  • Ventilation: All weighing, transferring, and dissolution must be performed inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE: Nitrile gloves (double-gloving is mandatory due to the lipophilic nature of the compound), a closed-front lab coat, and splash-proof safety goggles. If handling large quantities of dry powder outside a hood, an N95 or P100 particulate respirator is required[6].

Step 2: Transfer and Dissolution

  • Use anti-static weighing boats to prevent aerosolization of the powder[6].

  • When preparing stock solutions, add the solvent (e.g., DMSO, Methanol, or aqueous buffer) slowly. Because the compound is a base, dissolution in unbuffered water will elevate the pH.

Step-by-Step Disposal Protocols

Piperazine derivatives are environmentally persistent and toxic to aquatic ecosystems[2]. Under no circumstances should this compound or its solutions be poured down the drain.

Protocol A: Solid Waste Disposal

  • Collection: Place all empty vials, contaminated weighing boats, and used pipette tips into a rigid, puncture-resistant hazardous waste container lined with a compatible polymer bag.

  • Labeling: Label clearly as "Hazardous Solid Waste - Toxic/Irritant (Piperazine Derivative)."

  • Destruction: Solid waste must be routed to a licensed facility for high-temperature incineration. Incineration is required to fully break down the nitrogenous rings and prevent the formation of toxic byproducts[5].

Protocol B: Liquid Waste Disposal (Organic & Aqueous)

  • Segregation: Do not mix piperazine waste with strong oxidizing agents, acid chlorides, or acid anhydrides, as violent exothermic reactions can occur[4].

  • Containerization: Use high-density polyethylene (HDPE) or glass carboys. Ensure the container is kept tightly sealed and stored in a secondary containment tray in a cool, well-ventilated area[6].

  • Aqueous Neutralization (Optional but Recommended): If the waste stream is purely aqueous and highly basic, carefully neutralize to pH 6-8 using dilute hydrochloric acid (1M HCl) before final containerization. Self-Validation: Verify the final pH with indicator strips before sealing the container to prevent pressure buildup or container degradation.

  • Manifesting: Classify the waste according to local EPA/RCRA guidelines. If dissolved in halogenated solvents (e.g., DCM), it must be manifested as Halogenated Organic Waste.

Emergency Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent both inhalation exposure and environmental runoff.

SpillResponse Start Spill Detected Assess Assess State Start->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid Sweep Wet Sweep / HEPA Vac Solid->Sweep Absorb Inert Absorbent (Sand) Liquid->Absorb Decon Decontaminate Surface (Dilute Acid/Water) Sweep->Decon Absorb->Decon Dispose Transfer to Hazardous Waste Decon->Dispose

Decision tree for 1-[1-(2-Methoxyphenyl)ethyl]piperazine spill response.

Decontamination Workflow (The Self-Validating Method):

  • Containment: For liquids, surround the spill with an inert absorbent like vermiculite or sand[2]. For solids, lightly mist the powder with water to prevent dust generation before sweeping.

  • Collection: Scoop the absorbed material using non-sparking tools and place it into a designated hazardous waste bucket[7].

  • Chemical Decontamination: Wash the spill surface with a mildly acidic solution (e.g., 1% acetic acid) to neutralize residual basic piperazine, followed by a thorough wash with soap and water.

  • Validation: Swab the cleaned area with a damp pH indicator strip. If the strip indicates a basic pH (>8), repeat the acidic wash step until the surface registers neutral.

References

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-[1-(2-Methoxyphenyl)ethyl]piperazine

CAS Number: 517855-83-3 Hazard Class: Corrosive (Class 8), Irritant UN Number: 1759 (Corrosive solids, n.o.s.)[1] Executive Safety Directive Immediate Action Required: Treat 1-[1-(2-Methoxyphenyl)ethyl]piperazine as a hi...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 517855-83-3 Hazard Class: Corrosive (Class 8), Irritant UN Number: 1759 (Corrosive solids, n.o.s.)[1]

Executive Safety Directive

Immediate Action Required: Treat 1-[1-(2-Methoxyphenyl)ethyl]piperazine as a high-hazard corrosive base .[1] Unlike simple irritants, this compound possesses a piperazine pharmacophore capable of causing irreversible tissue damage (chemical burns) upon contact and potential respiratory sensitization upon inhalation.[1]

The Core Risk: The secondary amine structure facilitates rapid protonation in physiological environments, leading to alkaline hydrolysis of fatty tissues (saponification) upon skin contact.[1] Furthermore, piperazine derivatives are established sensitizers; repeated low-level exposure can induce permanent allergic hypersensitivity.[1]

Personal Protective Equipment (PPE) Matrix

This matrix mandates PPE based on the Risk Potential (RP) of your specific operation.[1] Do not default to minimum standards; select gear based on the scale of exposure.[1]

Table 1: PPE Requirements by Operational Scale[1][2]
Equipment CategoryLevel 1: Analytical Handling (< 100 mg, Solid State)Level 2: Preparative/Stock Solution (> 100 mg or Liquid Handling)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Barrier Gloves (e.g., Silver Shield®) under NitrilePiperazines can permeate standard nitrile over time.[1] Laminate offers broad chemical resistance against amines.[1]
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesCorrosive dusts bypass safety glasses.[1] A face shield prevents splash burns during solubilization.[1]
Respiratory Fume Hood (Sash at 18")No respirator if hood is certified.[1]P100 / N99 Respirator (If working outside hood or cleaning spills)Inhalation of amine dust causes respiratory tract necrosis and sensitization.[1]
Body Protection Standard Lab Coat (Cotton/Poly blend, buttoned)Chemical Resistant Apron (Tyvek® or PVC) + Sleeve CoversCotton absorbs corrosives, holding them against the skin.[1] Impervious aprons shed splashes.

Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a Self-Validating System : every step includes a check to ensure containment is maintained before proceeding.[1]

Phase A: Engineering Controls & Setup[1][2]
  • Ventilation Check: Verify fume hood face velocity is 80–100 fpm.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance.[1]

    • Why? Dry piperazine powders are static-prone.[1] Static discharge can scatter corrosive dust onto the user's wrists.[1]

  • Acid Segregation: Remove all strong acids (e.g., HCl, H₂SO₄) from the immediate workspace.[1]

    • Risk:[1][2][3][4] Accidental mixing with acids generates extreme heat (exothermic neutralization) and potential spattering.[1]

Phase B: Weighing & Solubilization[1][2]
  • Taring: Tare the weighing boat inside the hood. Do not remove it.

  • Transfer: Use a disposable spatula.[1] Never tap the spatula on the side of the boat to dislodge powder; this aerosolizes the compound.[1] Use a second clean spatula to scrape the first.[1]

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly down the side of the vial.[1]

    • Thermodynamics: Dissolution of amines is often exothermic.[1] Rapid addition can cause "bumping" or flash-boiling of the solvent.

  • Decontamination: Immediately wipe the balance area with a chemically compatible wipe (dampened with water, then ethanol).[1] Place the wipe in a solid hazardous waste bag inside the hood.

Phase C: Spill Response Logic
  • Minor Spill (< 1 g): Cover with a neutralizing absorbent (citric acid-based spill kit) or dry sand.[1] Scoop into a waste container. Wash area with soap and water.[1][2][4][5][6][7][8]

  • Major Spill (> 1 g): Evacuate the immediate area.[1] Do not attempt cleanup without SCBA if dust is airborne.[1] Contact EHS.

Visualizing the Safety Logic

The following decision tree illustrates the critical path for determining safety measures during handling.

PPE_Decision_Logic Start Task: Handle 1-[1-(2-Methoxyphenyl)ethyl]piperazine State_Check State of Matter? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Liquid State_Check->Liquid Qty_Check Quantity? Solid->Qty_Check Risk_Splash Risk: Corrosive Splash & Permeation Liquid->Risk_Splash Small_Scale < 100 mg Qty_Check->Small_Scale Large_Scale > 100 mg Qty_Check->Large_Scale Risk_Dust Risk: Inhalation & Static Scatter Small_Scale->Risk_Dust Large_Scale->Risk_Dust Action_Level1 LEVEL 1 PROTOCOL Fume Hood + Dbl Nitrile + Goggles Risk_Dust->Action_Level1 Low Mass Action_Level2 LEVEL 2 PROTOCOL Fume Hood + Laminate Gloves + Face Shield Risk_Dust->Action_Level2 High Mass Risk_Splash->Action_Level2

Figure 1: Decision logic for selecting PPE based on physical state and quantity. Note that any liquid handling defaults to Level 2 due to splash risk.[1]

Disposal & Waste Management Plan

Waste Code: D002 (Corrosive) Segregation Rule: NEVER mix with acidic waste streams.[1]

  • Primary Containment: Collect all solid waste and contaminated wipes in a dedicated container labeled "Hazardous Waste - Corrosive Basic Solid" .[1]

  • Liquid Waste: Collect solutions in a glass or polyethylene bottle labeled "Basic Organic Waste" .

    • Crucial: Do not use metal containers (aluminum/zinc), as alkaline amines can react to release hydrogen gas.[1]

  • Rinsate: The first three rinses of any glassware used must go into the hazardous waste stream, not down the drain.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • United Nations Economic Commission for Europe (UNECE). (2023).[1] Globally Harmonized System of Classification and Labelling of Chemicals (GHS). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.